(-)-Diisopropyl-L-Malate
Description
The exact mass of the compound Diisopropyl (S)-(-)-malate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHRFVONMVDGK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462659 | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83541-68-8 | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Chiral Building Block: A Technical Guide to (-)-Diisopropyl-L-Malate
Abstract
(-)-Diisopropyl-L-malate (CAS No. 83541-68-8), a derivative of the naturally occurring L-malic acid, has emerged as a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry and functional group array make it an invaluable tool for the construction of complex, enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic protocols, and a thorough exploration of its applications in asymmetric synthesis. The causality behind experimental choices and the mechanistic underpinnings of its stereodirecting influence are emphasized to provide actionable, field-proven insights.
Introduction: The Significance of Chirality and the Role of this compound
In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even harmful[1]. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern chemical synthesis.
This compound serves as a powerful tool in this endeavor, primarily utilized as a chiral precursor. Derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like L-malic acid, it provides a strategic starting point for the synthesis of more complex chiral molecules[2]. Its utility lies in the inherent (S)-stereocenter, which can be exploited to induce chirality in subsequent chemical transformations. This guide will delve into the technical specifics of this versatile molecule, providing the necessary knowledge to effectively harness its potential in the laboratory.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key identifiers and properties of this compound are summarized below.
Chemical Identity and Structure
| Identifier | Value |
| CAS Number | 83541-68-8[3] |
| Molecular Formula | C₁₀H₁₈O₅[4] |
| Molecular Weight | 218.25 g/mol [4] |
| IUPAC Name | Diisopropyl (2S)-2-hydroxybutanedioate[4] |
| Synonyms | Diisopropyl (S)-(-)-malate, L-Malic acid diisopropyl ester, (S)-2-Hydroxybutanedioic acid diisopropyl ester[4] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; C2 [label="C", pos="0,1.5!"]; H1 [label="H", pos="-0.7,1.8!"]; C3 [label="C", pos="0.7,2.5!"]; H2 [label="H", pos="0.5,3.2!"]; H3 [label="H", pos="1.4,2.5!"]; C4 [label="C", pos="-0.7,2.5!"]; O3 [label="O", pos="-1.4,2.5!"]; H4 [label="H", pos="-1.8,2.8!"]; O4 [label="O", pos="0,4!"]; C5 [label="C", pos="0,5.5!"]; C6 [label="C", pos="-0.8,6.3!"]; H5 [label="H", pos="-1.2,5.8!"]; H6 [label="H", pos="-0.6,7!"]; H7 [label="H", pos="-1.5,6.6!"]; C7 [label="C", pos="0.8,6.3!"]; H8 [label="H", pos="1.2,5.8!"]; H9 [label="H", pos="0.6,7!"]; H10 [label="H", pos="1.5,6.6!"]; H11 [label="H", pos="-0.2,5.8!"]; C8 [label="C", pos="-2.2,-1.2!"]; H12 [label="H", pos="-2.4,-0.5!"]; C9 [label="C", pos="-3.2,-1.8!"]; H13 [label="H", pos="-3.4,-1.1!"]; H14 [label="H", pos="-3, -2.5!"]; H15 [label="H", pos="-4, -1.8!"]; C10 [label="C", pos="-1.2,-1.8!"]; H16 [label="H", pos="-1,-1.1!"]; H17 [label="H", pos="-1.4,-2.5!"]; H18 [label="H", pos="-0.4,-1.8!"];
A [label="1. Reaction Setup\nL-Malic Acid + Isopropanol\n+ Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux\n(e.g., 80-100°C)\nwith water removal"]; C [label="3. Workup\n- Cool reaction mixture\n- Neutralize with base (e.g., NaHCO₃)"]; D [label="4. Extraction\n- Separate organic and aqueous layers"]; E [label="5. Drying\n- Dry organic layer (e.g., MgSO₄)"]; F [label="6. Purification\n- Vacuum Distillation"]; G [label="Final Product\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
L-Malic Acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (optional, but recommended)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-malic acid (1.0 eq) and a significant excess of isopropanol (e.g., 5-10 eq). If using a Dean-Stark apparatus, add toluene (approximately 40% of the alcohol volume).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If toluene was used, add water to dissolve the salts. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropanol and toluene. The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless liquid.
Applications in Asymmetric Synthesis
The primary utility of this compound in organic synthesis is as a chiral precursor for the generation of other enantiomerically pure molecules. Its (S)-stereocenter can be leveraged to direct the stereochemical outcome of subsequent reactions.
As a Chiral Auxiliary: The Principle of Asymmetric Induction
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product. While this compound itself is more commonly used as a chiral building block, its derivatives can function as chiral auxiliaries. The principle of asymmetric induction relies on the chiral auxiliary creating a diastereomeric intermediate that favors the approach of a reagent from one face over the other due to steric hindrance or electronic effects. This leads to the preferential formation of one diastereomer, which upon removal of the auxiliary, yields the desired enantiomer.
Representative Application: Diastereoselective Alkylation
A common application of chiral malate esters is in the diastereoselective alkylation of enolates. The chiral ester acts as a directing group, influencing the facial selectivity of the incoming electrophile.
Conceptual Workflow:
-
Enolate Formation: A derivative of this compound is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a chiral enolate.
-
Diastereoselective Alkylation: The chiral enolate is then treated with an alkylating agent (e.g., an alkyl halide). The bulky isopropyl groups and the stereochemistry of the malate backbone create a sterically hindered environment, forcing the electrophile to approach from the less hindered face.
-
Transformation to the Desired Product: The resulting diastereomerically enriched product can then be further transformed, for example, by hydrolysis of the ester groups, to yield the final enantiomerically enriched target molecule.
Caption: Mechanism of diastereoselective alkylation using a chiral malate derivative.
This strategy has been successfully employed in the synthesis of a variety of natural products and pharmaceutical intermediates. For instance, derivatives of malic acid are instrumental in synthesizing precursors for inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for their therapeutic potential in neurodegenerative diseases.[2]
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Recommendation |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Refrigeration is recommended for long-term storage. |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
| Incompatibility | Strong oxidizing agents, strong acids, and strong bases. |
| Hazards | May cause skin and eye irritation. May cause respiratory irritation. |
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a testament to the power and elegance of utilizing the chiral pool in asymmetric synthesis. Its ready availability, well-defined stereochemistry, and versatile reactivity make it an indispensable tool for the modern organic chemist. By understanding its fundamental properties, mastering its synthesis, and appreciating the principles behind its application in stereocontrolled reactions, researchers and drug development professionals can effectively employ this valuable chiral building block to construct the complex, enantiomerically pure molecules that drive innovation in medicine and materials science.
References
- Vertex AI Search Result 2: Chiral Auxiliaries Definition - Organic Chemistry II Key Term - Fiveable. (URL not provided)
- Vertex AI Search Result 4: Chiral auxiliary - Wikipedia. (URL not provided)
- Vertex AI Search Result 3: Buy this compound | 83541-68-8 - Smolecule. (URL not provided)
- Vertex AI Search Result 7: malate - Diisopropyl (S)-(−) - Chem-Impex. (URL not provided)
- Vertex AI Search Result 8: this compound | 83541-68-8 - ChemicalBook. (URL not provided)
- Vertex AI Search Result 11: SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
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- 4. [PDF] Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to (-)-Diisopropyl-L-Malate: Structure, Stereochemistry, and Applications
This guide provides a comprehensive technical overview of (-)-diisopropyl-L-malate, a versatile chiral building block essential for modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, stereochemical significance, synthesis, and practical applications, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Value of this compound
This compound, systematically named diisopropyl (2S)-2-hydroxybutanedioate, is a diester of naturally occurring L-malic acid.[1] Its value in synthetic organic chemistry stems from the fixed (S)-stereochemistry at the C-2 position, which makes it an excellent chiral starting material for the synthesis of complex, enantiomerically pure molecules.[1][2] Unlike chiral auxiliaries that are temporarily attached and then removed, this compound is typically used in "chiral pool" synthesis, where its inherent chirality is incorporated into the final product's framework. This approach is both atom-economical and highly effective for introducing a key stereocenter. Its applications are notable in the synthesis of pharmaceuticals and bioactive natural products, such as α-hydroxylated lactone lignans.[2][3]
Molecular Structure and Physicochemical Properties
The structural integrity and properties of this compound are fundamental to its function in stereoselective reactions.
Structural and Stereochemical Analysis
The molecule consists of a four-carbon butanedioate backbone with a hydroxyl group at the C-2 position and two isopropyl ester functionalities at C-1 and C-4. The key feature is the single stereogenic center at C-2, which possesses the (S)-configuration.[1] This absolute configuration is responsible for its optical activity, exhibiting levorotatory behavior (rotating plane-polarized light to the left).[1]
The IUPAC name, diisopropyl (2S)-2-hydroxybutanedioate, precisely defines this structure. The bulky isopropyl groups provide steric hindrance, which can be strategically exploited in synthesis to influence the stereochemical outcome of reactions at or near the chiral center.
Caption: 2D Structure of this compound with the (S)-chiral center at C-2 indicated.
Physical and Spectroscopic Data
The physical and spectroscopic properties are crucial for identification, purity assessment, and quality control.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₅ | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Appearance | Colorless Liquid | [2] |
| Density | 1.055 g/mL at 25 °C | [2][3] |
| Boiling Point | 237 °C | [2][3] |
| Refractive Index (n20/D) | 1.43 | [2][3] |
| Optical Rotation ([α]20/D) | -13° (neat) |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key structural information. Signals typically appear around 4.5-4.6 ppm for the methine proton at the chiral C-2 center, 2.7-2.9 ppm for the adjacent methylene protons (C-3), and 5.0-5.1 ppm for the methine protons of the isopropyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum shows signals for the carbonyl carbons in the range of 170-175 ppm, the chiral carbon (C-2) and the isopropyl methine carbons around 67-70 ppm, the methylene carbon (C-3) at 38-40 ppm, and the isopropyl methyl carbons at 21-23 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands: a strong carbonyl (C=O) stretch for the ester groups around 1740 cm⁻¹, a broad O-H stretch from the hydroxyl group at approximately 3400-3500 cm⁻¹, and C-H stretching bands from the alkyl groups at 2850-2950 cm⁻¹.
Synthesis and Purification
The most common and direct method for preparing this compound is through the acid-catalyzed Fischer esterification of L-malic acid.
Synthesis Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of both carboxylic acid groups on L-malic acid, activating them toward nucleophilic attack.
-
Nucleophilic Attack: The alcohol (isopropanol) acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final di-ester product.
To drive the equilibrium towards the product, an excess of isopropanol is typically used, and the water generated during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.
Caption: General workflow for the synthesis of this compound via Fischer Esterification.
Experimental Protocol: Representative Procedure
This protocol is a representative laboratory-scale procedure based on standard esterification methods.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add L-malic acid (1.0 eq), a large excess of isopropanol (e.g., 10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with isopropanol. Continue the reaction until no more water is collected, indicating the reaction is complete (typically several hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[5]
Quality Control and Purity Analysis
Ensuring the chemical and enantiomeric purity of this compound is critical for its use in stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) requires a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers.
-
Column: A polysaccharide-based chiral column, such as Chiralcel AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), is often effective.
-
Mobile Phase: A normal-phase solvent system is typically used, consisting of a mixture of n-hexane and isopropanol (e.g., 97:3 v/v).[6] The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.[6]
-
Temperature: The column is typically maintained at ambient temperature (e.g., 25 °C).[6]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the ester carbonyls absorb is suitable.[6]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and inject a small volume (e.g., 10 µL).[6]
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Applications in Asymmetric Synthesis
This compound serves as a powerful C4 chiral building block. Its primary application lies in its use as a starting material for the synthesis of complex molecules where its stereocenter is retained in the final product.
Case Study: Synthesis of Enantiomerically Pure Lignans
A prominent application is the enantioselective synthesis of α-hydroxylated lactone lignans, a class of natural products with potential anticancer properties.[2] For instance, it is a key starting material in the total synthesis of (-)-wikstromol.[3]
The synthesis strategy involves a series of stereoselective transformations starting from this compound:
-
Stereoselective Alkylation: The α-proton to the ester carbonyl can be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate can then be alkylated with benzyl bromides. The resident stereocenter and bulky isopropyl groups direct the approach of the electrophile, leading to high diastereoselectivity.
-
Further Transformations: Subsequent steps, including saponification, acetalization, a second stereoselective alkylation, and reduction, ultimately yield the target lignan.[2]
In this context, the malate derivative is not a transient auxiliary but a foundational part of the final molecular architecture, making this a chiral pool synthesis.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8][9]
-
Precautionary Statements: P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a high-value chiral synthon derived from an inexpensive, natural starting material. Its well-defined (S)-stereochemistry provides a reliable foundation for constructing complex chiral molecules with high enantiopurity. A thorough understanding of its structure, synthesis via Fischer esterification, and analytical characterization by chiral HPLC is essential for its effective application in pharmaceutical and fine chemical research. Its successful use in the synthesis of natural products like lignans underscores its strategic importance in the field of asymmetric synthesis.
References
-
This compound - SAFETY DATA SHEET. (2024, February 24). Fisher Scientific. Retrieved January 18, 2026, from [Link]
-
This compound | cas:83541-68-8. (n.d.). Henan Alfa Chemical Co., Ltd. Retrieved January 18, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Esterification of malic acid on various catalysts. (2020). Fine Chemical Technologies. Retrieved January 18, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved January 18, 2026, from [Link]
- Process for preparing diisopropyl ether. (n.d.). Google Patents.
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Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. Retrieved January 18, 2026, from [Link]
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Diisopropyl malate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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(-)-Diisopropyl-L-Malate mechanism of action as a chiral auxiliary
An In-Depth Technical Guide: Mechanism of Action of (-)-Diisopropyl-L-Malate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. Among these, this compound, a derivative of the naturally abundant chiral pool starting material L-malic acid, has distinguished itself as a versatile and reliable auxiliary.[1][2] This guide provides a detailed examination of the core mechanistic principles governing its action, focusing on the critical role of metal chelation in establishing a rigid, sterically-defined environment. We will explore the causality behind experimental choices, present a validated protocol for its application in the asymmetric aldol reaction, and discuss the key parameters that influence its stereodirecting power.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a critical objective, as the physiological effects of stereoisomers can differ dramatically. A chiral auxiliary is a stereogenic molecule that is reversibly attached to a prochiral substrate.[3] Once covalently bonded, the auxiliary's inherent chirality creates diastereomeric transition states during a subsequent reaction, lowering the activation energy for the formation of one diastereomer over the other. After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[3] The success of this strategy hinges on the auxiliary's ability to impose a predictable and high degree of facial selectivity on the reactive center.
Core Mechanism: Chelation-Controlled Stereodifferentiation
The efficacy of this compound lies in its capacity to form a rigid, chelated intermediate with a metal cation, most commonly lithium. This chelation locks the conformation of the attached substrate, and the bulky isopropyl groups of the auxiliary provide a powerful steric shield, directing the approach of an incoming electrophile.
Let us dissect this mechanism through the lens of a classic asymmetric aldol reaction, a powerful carbon-carbon bond-forming transformation.[4][5][6]
Step 1: Attachment of the Auxiliary The process begins with the formation of an ester linkage between a prochiral carboxylic acid (the substrate) and the hydroxyl group of this compound.
Step 2: Generation of a Chiral Enolate The ester is treated with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[7] The LDA selectively abstracts a proton from the α-carbon of the substrate portion, generating a lithium enolate.
Step 3: The Key Chelated Intermediate This is the pivotal step for stereocontrol. The lithium cation (Li⁺) does not exist as a free ion but forms a highly organized, five-membered chelate ring by coordinating simultaneously with the enolate oxygen and the proximal carbonyl oxygen of the malate auxiliary.[8][9] This chelation forces the enolate into a planar and conformationally rigid structure. The large isopropyl groups of the auxiliary are consequently fixed in space, effectively blocking one of the two faces of the enolate nucleophile.
Step 4: Diastereoselective Electrophilic Attack With the top face of the enolate shielded by the bulky auxiliary, an incoming electrophile (such as an aldehyde) is sterically compelled to approach from the less hindered bottom face. This directed attack ensures the formation of a single predominant diastereomer of the aldol adduct.
Step 5: Auxiliary Cleavage and Recovery Following the reaction, the auxiliary is removed from the product, typically through hydrolysis (e.g., with LiOH) or reduction (e.g., with LiAlH₄), to yield the enantiomerically enriched β-hydroxy acid or corresponding alcohol. The recovered this compound can then be recycled.
Visualization of the Stereodirecting Intermediate
The following diagram illustrates the rigid, chelated lithium enolate that dictates the stereochemical outcome.
Caption: Chelation of Li⁺ locks the enolate, allowing the auxiliary's steric bulk to direct electrophilic attack.
Field-Proven Protocol: Asymmetric Aldol Reaction
This protocol describes a self-validating system for achieving high diastereoselectivity. The causality for each step is explained to ensure reproducibility and understanding.
Materials & Reagents:
-
This compound ester of a prochiral carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Electrophilic aldehyde (purified)
-
Saturated aqueous NH₄Cl
-
Standard solvents for workup and chromatography (EtOAc, hexanes)
Experimental Workflow:
Caption: Step-by-step workflow for a this compound mediated asymmetric aldol reaction.
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.05 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.00 eq) dropwise. Causality: This creates the strong, non-nucleophilic base required for clean enolate formation without competing side reactions.
-
Enolate Formation: In a separate flame-dried flask, dissolve the chiral malate ester (1.00 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the ester solution. Stir for 1 hour. Causality: The low temperature and slow addition are critical to favor the formation of the kinetically controlled, chelated lithium enolate, which is the source of stereoselectivity.
-
Aldol Addition: Add the aldehyde (1.1 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC. Causality: Maintaining a very low temperature maximizes the energy difference between the diastereomeric transition states, thus maximizing the diastereomeric ratio (d.r.).
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, dilute with ether or EtOAc, and perform a standard aqueous workup.
-
Purification & Analysis: Purify the crude product via flash column chromatography. The d.r. can be accurately determined by ¹H NMR analysis of the crude product, by comparing the integration of well-resolved signals corresponding to each diastereomer.
Authoritative Grounding: Key Parameters for Success
The degree of stereoselectivity is not absolute and depends on rigorous control of the reaction conditions. The following parameters are critical for achieving a trustworthy and reproducible outcome.
| Parameter | Optimal Condition | Scientific Rationale & Causality |
| Temperature | -78 °C or lower | Maximizes the free energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to higher diastereoselectivity. It ensures the stability of the kinetically formed chelate.[7][9] |
| Metal Cation | Lithium (from LDA, LiHMDS) | Lithium's small ionic radius and strong Lewis acidity are ideal for forming the tight, five-membered chelate ring that rigidly locks the enolate conformation.[8][9] Other cations (e.g., Na⁺, K⁺) are less effective. |
| Solvent | Anhydrous THF | A non-coordinating solvent is essential. More polar, coordinating solvents (like HMPA) can compete with the auxiliary for binding to the lithium cation, disrupting the chelate and eroding stereocontrol.[7][10] |
| Base Stoichiometry | ~1.0 equivalent | Using a full equivalent of a strong, irreversible base like LDA ensures complete conversion of the starting ester to the enolate, preventing side reactions and simplifying the product mixture.[7] |
Conclusion and Outlook
This compound serves as an exemplary chiral auxiliary whose mechanism of action is well-understood and predictable. Its power is derived from a robust, chelation-controlled model where steric hindrance is precisely deployed to guide a chemical transformation.[8][9] By understanding the causality behind the protocol—the necessity of low temperatures, lithium bases, and non-coordinating solvents—researchers can reliably leverage this tool for the construction of complex, enantiomerically pure molecules. This foundational knowledge is critical for drug development professionals and synthetic chemists aiming to design efficient and stereoselective synthetic routes.
References
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Henan Alfa Chemical Co., Ltd. cas:83541-68-8 | this compound. Available at: [Link][11]
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Reetz, M. T. (1984). Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters. Available at: [Link][8]
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Wikipedia. (2023). Chiral auxiliary. Available at: [Link][3]
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Michigan State University Department of Chemistry. Asymmetric Induction. Available at: [Link][9]
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Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2575–2589. Available at: [Link][10]
-
Chemistry LibreTexts. (2024). Aldol Reaction. Available at: [Link][4]
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AdiChemistry. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available at: [Link][12]
-
Chemistry Steps. Crossed Aldol And Directed Aldol Reactions. Available at: [Link][7]
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Jack Westin. Aldehydes And Ketones Important Reactions. Available at: [Link][6]
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Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link][13]
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(-)-Diisopropyl-L-Malate synthesis from L-malic acid
An In-Depth Technical Guide to the Synthesis of (-)-Diisopropyl-L-Malate from L-Malic Acid
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry. Its utility as a chiral auxiliary and a starting material for complex, optically active molecules necessitates a reliable and well-characterized synthetic protocol.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
This compound is a diester derived from naturally occurring L-malic acid. Its stereochemistry makes it a powerful tool in asymmetric synthesis, where it can be used to introduce chirality and control the stereochemical outcome of subsequent reactions.[1] Its applications range from the synthesis of pharmaceutical intermediates to being a cell-permeable probe for studying L-malic acid metabolism.[1] The synthesis described herein is a classic Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the Fischer esterification of L-malic acid with isopropanol. This reaction is an equilibrium process catalyzed by a strong acid.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[3]
To drive the equilibrium towards the product side and achieve a high yield, the reaction is typically conducted with an excess of the alcohol and/or by the continuous removal of water as it is formed.[2][3] The use of a Dean-Stark apparatus is a common and effective method for sequestering the water generated during the reaction.
Catalyst Selection: Rationale and Implications
Several acid catalysts can be employed for this esterification, with the choice influencing reaction rate, yield, and the formation of byproducts.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1][4] However, they can be corrosive and require a neutralization step during workup, which can complicate purification.[5] Sulfuric acid, in particular, is a strong dehydrating agent and can promote the formation of unsaturated byproducts like diisopropyl fumarate and diisopropyl maleate through dehydration of the malic acid backbone.[6]
-
Heterogeneous Catalysts: Acidic ion-exchange resins, such as Amberlyst®15, offer a significant advantage in terms of process simplicity.[7] These solid-supported catalysts are easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous neutralization and simplifying product isolation.[7] They are also generally less corrosive and can often be regenerated and reused, aligning with green chemistry principles. Studies on the esterification of malic acid have shown that catalysts like Amberlyst can provide an optimal balance between conversion and selectivity, minimizing byproduct formation.[6]
For this guide, we will detail a protocol using the heterogeneous catalyst Amberlyst®15 due to its process advantages.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| L-Malic Acid | 134.09 | 50.0 g | 0.373 | Ensure high purity |
| Isopropanol | 60.10 | 350 mL | 4.58 | Reagent grade, used in excess |
| Toluene | 92.14 | 200 mL | - | As an azeotropic agent |
| Amberlyst®15 | - | 15 g | - | Ion-exchange resin catalyst |
| Saturated NaHCO₃ | - | As needed | - | For neutralization (if needed) |
| Brine (sat. NaCl) | - | As needed | - | For washing |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Equipment:
-
1 L three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap
-
Thermocouple
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: Assemble the 1 L three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermocouple.
-
Charging the Flask: To the flask, add L-malic acid (50.0 g), isopropanol (350 mL), toluene (200 mL), and Amberlyst®15 resin (15 g).[7] The toluene acts as an azeotropic agent to facilitate the removal of water.
-
Heating and Reflux: Place the flask under a nitrogen atmosphere and begin heating with stirring. Heat the mixture to reflux. The temperature should be maintained at approximately 105-115°C.[7]
-
Water Removal: As the reaction proceeds, water will be formed and will collect in the Dean-Stark trap as an azeotrope with toluene. The reaction can be monitored by the amount of water collected. The theoretical amount of water for this reaction is approximately 13.4 mL.
-
Reaction Completion: Continue the reflux for 4-6 hours, or until no more water is observed collecting in the Dean-Stark trap.[7]
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst®15 catalyst by vacuum filtration, washing the resin with a small amount of diethyl ether or toluene to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the excess isopropanol and toluene.
-
Workup and Neutralization: While the use of a heterogeneous catalyst minimizes the need for extensive neutralization, a precautionary wash is advisable. Dilute the crude product with diethyl ether (200 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), followed by water (1 x 100 mL), and finally with brine (1 x 100 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. This will yield the crude this compound as an oil.
-
Purification: For high-purity material, the crude product should be purified by vacuum distillation. The boiling point of this compound is approximately 237°C at atmospheric pressure, so distillation under reduced pressure is necessary to prevent decomposition.[6]
Visual Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.
| Analytical Method | Key Features and Expected Results |
| ¹H NMR | The proton NMR spectrum provides a definitive structural confirmation. Characteristic signals include: a multiplet around 4.5-4.6 ppm for the methine proton at the chiral center (C-2), a doublet of doublets around 2.7-2.9 ppm for the adjacent methylene protons, and septets around 5.0-5.1 ppm for the isopropyl methine protons.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the functional groups present: a strong carbonyl (C=O) stretching band for the ester groups at approximately 1740 cm⁻¹, a broad O-H stretching band from the hydroxyl group around 3400-3500 cm⁻¹, and C-O stretching bands in the 1050-1250 cm⁻¹ region.[1] |
| Optical Rotation | As a chiral compound, the product's optical purity can be assessed by measuring its specific rotation. The measurement is typically performed using the sodium D-line (589 nm).[1] |
| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of the compound (218.25 g/mol ).[1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is run to completion by monitoring water collection. Consider increasing the excess of isopropanol or extending the reaction time. |
| Loss during workup. | Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Product Contamination | Presence of starting material or byproducts. | Incomplete reaction or side reactions. Optimize reaction conditions (e.g., temperature, catalyst) to minimize byproduct formation. Ensure efficient purification by vacuum distillation. |
| Residual solvent. | Ensure complete removal of solvents under reduced pressure before final purification. |
Safety Considerations
-
Reagents: L-malic acid is an irritant. Isopropanol is flammable. Toluene is flammable and toxic. Concentrated acids, if used, are highly corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Procedure: The reaction is conducted at elevated temperatures. Use appropriate care when handling hot glassware. Vacuum distillation carries a risk of implosion; ensure the glassware is free of cracks or defects.
Conclusion
The synthesis of this compound via Fischer esterification of L-malic acid is a well-established and reliable method. The use of a heterogeneous catalyst like Amberlyst®15 simplifies the procedure and aligns with modern sustainable chemistry practices. Careful execution of the reaction and purification steps, followed by thorough analytical characterization, will yield a high-purity product suitable for its demanding applications in asymmetric synthesis and pharmaceutical research.
References
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-
University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
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-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (2022, March 22). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103288634A - A method for catalytic synthesis of diisopropyl maleate.
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]
-
Henan Alfa Chemical Co., Ltd. (n.d.). cas:83541-68-8 | this compound. Retrieved from [Link]
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The Role of (-)-Diisopropyl-L-Malate in Asymmetric Synthesis: A Technical Guide for Advanced Practitioners
Abstract
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical development and fine chemical manufacturing. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a toolkit of sophisticated reagents and catalysts. Among these, (-)-diisopropyl-L-malate ((-)-DIPT) has carved out a significant niche, primarily as a chiral ligand in one of the most powerful and reliable methods for asymmetric epoxidation: the Sharpless-Katsuki epoxidation. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound in asymmetric synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and field-proven insights. We will delve into the physicochemical properties of (-)-DIPT, its pivotal role in the Sharpless epoxidation, detailed experimental protocols, and its broader utility as a chiral building block.
Introduction: The Imperative of Chirality in Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single enantiomers is not merely an academic challenge but a critical requirement for the development of safe and effective drugs.[2][3] Asymmetric synthesis has emerged as the most elegant and efficient strategy to achieve this, often employing chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction.[4][5]
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.[4][6] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.[4] this compound, derived from the naturally occurring and inexpensive L-malic acid, serves as a powerful chiral entity in this context, most notably as a ligand in the Sharpless asymmetric epoxidation.[7]
This compound: Physicochemical Properties and Synthesis
This compound is a chiral diester of L-malic acid. Its utility in asymmetric synthesis stems from its well-defined stereochemistry and the steric and electronic properties conferred by the isopropyl ester groups.
| Property | Value |
| CAS Number | 83541-68-8 |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Colorless liquid |
| Density | 1.055 g/mL at 25 °C |
| Boiling Point | 237 °C |
| Optical Rotation | [α]²⁰/D ≈ -13° (neat) |
Synthesis: this compound is typically synthesized through the acid-catalyzed esterification of L-malic acid with isopropanol. This straightforward procedure makes it a readily accessible chiral ligand for synthetic applications.
The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis
The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols, a discovery for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry.[8][9] The reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral tartrate ester, such as this compound, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[8][10][11]
The Catalytic System and Mechanism
The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex.[9][12] This complex creates a chiral environment that directs the delivery of the oxygen atom from the peroxide to one face of the double bond of the allylic alcohol. The allylic alcohol substrate coordinates to the titanium center, bringing the double bond into proximity of the activated peroxide.[13][14]
The mechanism involves the following key steps:
-
Ligand Exchange: The isopropoxide ligands on the titanium(IV) isopropoxide are replaced by the chiral diisopropyl tartrate, the allylic alcohol substrate, and the tert-butyl hydroperoxide.[11]
-
Formation of the Active Complex: A dimeric titanium complex is formed, creating a rigid and well-defined chiral pocket.[12]
-
Oxygen Transfer: The oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol in an intramolecular fashion.[8][14]
-
Catalyst Regeneration: The resulting epoxide and tert-butanol are released, and the catalyst is regenerated to continue the cycle.
Stereochemical Control and Mnemonic
A remarkable feature of the Sharpless epoxidation is its predictable stereochemical outcome. A simple mnemonic allows for the prediction of the absolute stereochemistry of the resulting epoxide. When the allylic alcohol is drawn in a planar orientation with the hydroxyl group in the bottom right corner, the use of this compound (or L-(+)-diethyl tartrate) directs the epoxidation to the top face of the alkene. Conversely, (+)-diisopropyl-D-malate (or D-(-)-diethyl tartrate) directs the epoxidation to the bottom face.[13][14]
Experimental Protocol: Catalytic Asymmetric Epoxidation of Geraniol
This protocol is a representative example of a catalytic Sharpless asymmetric epoxidation.
Materials:
-
Geraniol
-
This compound ((-)-DIPT)
-
Titanium(IV) isopropoxide
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Powdered 4 Å molecular sieves
-
Dichloromethane (anhydrous)
-
Aqueous solution of NaOH (10%)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane. The flask is cooled to -20 °C in a cooling bath.
-
Catalyst Formation: To the cooled suspension, add this compound followed by titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate and Oxidant Addition: Add geraniol to the reaction mixture. Then, add the solution of tert-butyl hydroperoxide dropwise over 10-15 minutes, maintaining the internal temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Add a 10% aqueous solution of NaOH and stir for an additional 30 minutes, or until the aqueous and organic layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expected Results for Various Allylic Alcohols:
| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | D-(-)-DIPT | 93 | 88 |
| Nerol | D-(-)-DIPT | - | 74 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Allyl alcohol | D-(-)-DET | - | 95 |
Note: DET (diethyl tartrate) is often used interchangeably with DIPT, with the choice sometimes influencing selectivity.[15]
This compound as a Chiral Auxiliary in Other Asymmetric Reactions
While the Sharpless epoxidation is the most prominent application of this compound, its inherent chirality and functional groups make it a potential chiral auxiliary in other asymmetric transformations. The principle involves covalently attaching the malate unit to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.
Conceptual Application in Aldol and Michael Additions
The ester functionalities of this compound can be used to tether the chiral auxiliary to substrates suitable for aldol[16][17][18][19][20] or Michael additions.[21][22] The chiral environment provided by the malate backbone can then influence the facial selectivity of the enolate attack on an electrophile.
While the conceptual framework is sound, the widespread application and detailed protocols for this compound in these specific roles are less documented in the literature compared to its use in the Sharpless epoxidation. This is likely due to the development of other highly effective chiral auxiliaries for these transformations. However, the potential for its use remains, particularly in the exploration of novel synthetic routes.
Conclusion: An Enduring Tool in the Synthetic Chemist's Arsenal
This compound stands as a testament to the power of harnessing nature's chirality for the advancement of synthetic chemistry. Its role as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation has been transformative, providing a reliable and predictable method for the synthesis of enantiomerically enriched epoxy alcohols, which are versatile building blocks for a myriad of complex molecules, including numerous pharmaceuticals.[7] While its application as a chiral auxiliary in other reaction classes is less prevalent, the underlying principles of stereochemical control remain valid. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties, mechanisms, and practical applications of this compound is indispensable for the design and execution of elegant and efficient asymmetric syntheses.
References
-
Sharpless, K. B., & Katsuki, T. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Finn, M. G., & Sharpless, K. B. (1991). On the mechanism of asymmetric epoxidation with titanium-tartrate catalysts. In Asymmetric Synthesis (pp. 247-308). Academic Press. [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]
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Organic Syntheses. (2025). Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses, 102, 1-18. [Link]
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Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072-2091. [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
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ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Process. [Link]
-
Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. [Link]
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CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]
-
MDPI. (2021). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. [Link]
-
ResearchGate. (2021). Structure of chiral drugs approved in 2016. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Chemical Society Reviews. (2021). Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]
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IIP Series. (n.d.). ASYMMETRIC SYNTHESIS. [Link]
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University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]
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Wikipedia. (n.d.). Aldol reaction. [Link]
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ResearchGate. (2025). The Aldol Reaction: Group I and II enolates. [Link]
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A Senior Application Scientist's Guide to (-)-Diisopropyl-L-Malate: A Versatile Chiral Building Block for Natural Product Synthesis
Abstract
The imperative for enantiomerically pure compounds in pharmaceuticals and agrochemicals has cemented the role of "chiral pool" synthesis as a cornerstone of modern organic chemistry.[1][2] Within this strategy, readily available, stereochemically defined molecules are utilized as starting materials to impart chirality to synthetic targets. L-Malic acid, a C4 dicarboxylic acid, stands out in this pool for its dual functionality and defined stereocenter. This guide provides an in-depth technical examination of its derivative, (-)-diisopropyl-L-malate, as a premier chiral building block. We will explore its synthesis, physicochemical properties, and core reactivity, followed by a detailed analysis of its strategic application in the stereoselective synthesis of complex natural products, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile synthon.
Introduction: The Strategic Value of C4 Chiral Synthons
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, carbohydrates, and hydroxy acids that serve as practical starting points for asymmetric synthesis.[1][2][3][4] This approach circumvents the need for developing de novo asymmetric reactions, directly incorporating a molecule's inherent chirality into a more complex target. This compound, derived from naturally occurring L-malic acid, is an exemplary C4 building block.[5] Its structure is notable for a stereogenic center at the C-2 position in the (S)-configuration, bearing a hydroxyl group, and two isopropyl ester groups at the C-1 and C-4 positions.[5] This arrangement offers multiple, distinct sites for chemical manipulation, making it a highly versatile and valuable tool for synthetic chemists.
Physicochemical Properties and Stereochemical Integrity
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. This compound is a colorless liquid at room temperature, a property attributed to the bulky isopropyl ester groups that disrupt crystal lattice packing.[5] Its chirality is confirmed by its optical activity, with the specific rotation typically measured at the sodium D-line (589 nm).[5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | dipropan-2-yl (2S)-2-hydroxybutanedioate | [5] |
| CAS Number | 83541-68-8 | [6][7] |
| Molecular Formula | C₁₀H₁₈O₅ | [6] |
| Molecular Weight | 218.25 g/mol | [6] |
| Boiling Point | 236-237 °C (lit.) | [6][7][8] |
| Density | 1.055 g/mL at 25 °C (lit.) | [6][7][8] |
| Refractive Index | n20/D 1.43 (lit.) | [6][7][8] |
| Storage | Refrigerated |
The stereochemical integrity of the C-2 center is robust under a wide range of non-acidic and non-basic conditions, making it a reliable chiral synthon.
Synthesis and Purification of this compound
The standard method for preparing this compound is the direct esterification of L-malic acid.[5] L-malic acid itself is produced industrially via the enzymatic hydration of fumaric acid, ensuring a high enantiomeric purity of the starting material.[9][10]
Experimental Protocol: Fischer Esterification of L-Malic Acid
This protocol describes a typical lab-scale synthesis.
Objective: To synthesize this compound from L-malic acid and isopropanol.
Materials:
-
L-Malic Acid (1.0 eq)
-
Isopropanol (10-20 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add L-malic acid and an excess of isopropanol.
-
Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid. The mixture will heat up.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is driven to completion by the large excess of isopropanol and the removal of water.
-
Workup - Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation to yield pure this compound as a colorless liquid.
Core Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The secondary hydroxyl group and the two ester moieties can be manipulated selectively to construct complex molecular architectures.
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Spectroscopic data of (-)-Diisopropyl-L-Malate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (-)-Diisopropyl-L-Malate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of chiral molecules are paramount. This compound, a key chiral building block and intermediate in the synthesis of various bioactive molecules, is no exception.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, grounded in the principles of analytical chemistry and supported by field-proven methodologies.
Introduction to this compound
This compound (CAS No: 83541-68-8) is the diisopropyl ester of L-malic acid.[2][3] Its stereochemistry makes it a valuable precursor in asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals where specific optical activity is essential for therapeutic efficacy.[1] At room temperature, it exists as a colorless liquid.[4] A thorough spectroscopic analysis is crucial to verify its identity, stereochemical integrity, and purity before its use in sensitive synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₅ | [2] |
| Molecular Weight | 218.25 g/mol | |
| Appearance | Colorless liquid | [3][4][5] |
| Density | 1.055 g/mL at 25°C | [1][4][5] |
| Boiling Point | 236-238 °C | [4][5] |
| Refractive Index | n20/D 1.43 | [2][5] |
| Optical Rotation | [α]₂₀/D -13° (neat) | [4] |
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following structure and numbering scheme for this compound will be used. This systematic numbering is essential for assigning specific signals in the NMR spectra to their corresponding atoms within the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Expertise & Experience: The NMR Narrative
For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR confirms the number of different proton environments and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number of unique carbon environments. The combination provides a definitive structural fingerprint.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides a clear map of the proton environments. The chirality at the C2 position makes the two protons on C3 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The key signals correspond to the ester carbonyls, the hydroxyl-bearing chiral carbon, the methylene carbon, and the carbons of the two isopropyl groups.[4]
Table 2: Summary of NMR Spectroscopic Data for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Experimental Range) |
| C1, C4 | - | 170-175 |
| C2 | ~4.3-4.5 (dd) | 67-70 |
| C3 | ~2.7-2.9 (m) | 38-40 |
| C5, C8 | ~5.0-5.1 (septet) | 67-70 |
| C6, C7, C9, C10 | ~1.2-1.3 (d) | 21-23 |
| OH | Variable (broad s) | - |
| Note: ¹H NMR shifts are predicted based on typical values for similar functional groups. ¹³C NMR ranges are based on reported data.[4] |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
The following protocol is designed to ensure high-quality, reproducible data. The choice of solvent and internal standard is critical for accurate chemical shift referencing.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar compounds and its residual proton signal is well-separated from the analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. Causality: TMS is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance signal.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
-
Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune the probe to the correct frequencies for ¹H and ¹³C. Causality: Proper shimming and tuning are critical for achieving sharp, symmetrical peaks and optimal signal-to-noise ratio.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation easier.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.
Expertise & Experience: The IR Narrative
For this compound, the key functional groups are the hydroxyl (-OH) group, the ester carbonyl (C=O) groups, and the alkyl (C-H) and C-O bonds. The presence and position of these characteristic absorption bands provide immediate confirmation of the molecule's core structure.
Table 3: Summary of IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3400-3500 | O-H Stretch (broad) | Hydroxyl (-OH) | [4] |
| 2850-2950 | C-H Stretch | Alkyl (sp³ C-H) | [4] |
| ~1740 | C=O Stretch (strong) | Ester Carbonyl | [4] |
| 1050-1250 | C-O Stretch | Ester and Alcohol | [4] |
Trustworthiness: A Self-Validating Protocol for IR Analysis
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra for liquids.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[6] Record a background spectrum of the empty ATR stage. Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum to yield a pure spectrum of the analyte.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum should be analyzed for the key absorption bands listed in Table 3.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule.
Expertise & Experience: The MS Narrative
For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal. It minimizes fragmentation during the ionization process, ensuring a strong signal for the molecular ion, which confirms the molecular weight. The fragmentation pattern that is observed provides a puzzle whose pieces can be reassembled to confirm the connectivity of the molecular structure.
Table 4: Summary of Mass Spectrometric Data for this compound
| m/z Value | Interpretation | Reference |
| 219.12 | [M+H]⁺ (Protonated Molecule) | Calculated |
| 241.10 | [M+Na]⁺ (Sodium Adduct) | Calculated |
| 218 | Molecular Ion [M]⁺ | [4] |
| 175 | Loss of an Isopropoxy group (-OCH(CH₃)₂) or Isopropyl group and H | [4] |
| 132 | Further fragmentation, potentially loss of another isopropyl group | [4] |
Note: In positive-ion ESI-MS, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts are commonly observed.
Trustworthiness: A Self-Validating Protocol for MS Analysis
This protocol uses ESI, a common and reliable technique for polar molecules like malate esters.
Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid or ammonium acetate can be added to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (e.g., m/z 219) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer.
Sources
Solubility and stability of (-)-Diisopropyl-L-Malate
An In-Depth Technical Guide to the Solubility and Stability of (-)-Diisopropyl-L-Malate for Pharmaceutical Development
Introduction
This compound (CAS No: 83541-68-8) is a chiral diester of L-malic acid, recognized for its pivotal role as a versatile building block in asymmetric synthesis.[1] Its unique stereochemistry and the presence of sterically hindering isopropyl groups make it an invaluable intermediate in the production of enantiomerically pure compounds, particularly within the pharmaceutical industry where specific optical activity is crucial for drug efficacy and safety.[1][2] Beyond pharmaceuticals, it finds application in the agrochemical and flavor/fragrance sectors.[1][3]
For researchers, process chemists, and formulation scientists, a comprehensive understanding of the physicochemical properties of this compound is paramount. Its solubility dictates solvent selection for synthesis, purification, and formulation, while its stability profile informs reaction conditions, storage protocols, and shelf-life determination. This guide provides a detailed examination of the solubility and chemical stability of this compound, offering both theoretical insights and practical, field-proven experimental methodologies. The objective is to equip scientists with the necessary knowledge to optimize its use, ensure the integrity of their processes, and meet stringent regulatory requirements.
Core Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential before exploring its behavior in solution or under stress conditions. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Diisopropyl (S)-(-)-malate, L-Malic acid diisopropyl ester | [1][4] |
| CAS Number | 83541-68-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₅ | [1][5] |
| Molecular Weight | 218.25 g/mol | [1][5] |
| Appearance | Colorless Liquid | [1] |
| Density | 1.055 g/mL at 25 °C | [1][6] |
| Boiling Point | 237 °C | [1][6] |
| Refractive Index | n20/D 1.430 | [1] |
| Optical Rotation | [α]20/D -12° to -14° (neat) | [1] |
| Storage Temp. | Refrigerated (2-8 °C) recommended | [7][8] |
Note on Storage: While some suppliers suggest room temperature storage, long-term storage under refrigerated conditions is recommended to minimize the potential for slow hydrolysis and preserve the high-purity profile required for pharmaceutical applications.[1][7][8]
Solubility Profile: A Theoretical and Practical Overview
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of development, from reaction kinetics to final dosage form.
Theoretical Framework
The solubility of this compound is governed by the principle of "like dissolves like".[9] Its molecular structure features both polar and non-polar characteristics:
-
Polar Moieties: The central hydroxyl (-OH) group and the two ester carbonyl (C=O) groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.
-
Non-Polar Moieties: The two isopropyl groups and the aliphatic backbone contribute to the molecule's hydrophobicity.
This amphiphilic nature suggests that this compound will be readily soluble in a range of common organic solvents but will have limited solubility in water. Compared to smaller dialkyl malates like dimethyl or diethyl malate, the larger isopropyl groups increase its hydrophobicity and non-polar character.[2]
Quantitative Solubility Data
While widely used, specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The following table is provided as a template for researchers to systematically determine and record solubility in common laboratory and process solvents.
| Solvent | Polarity Index | Expected Solubility | Experimental Value (mg/mL at 25°C) |
| Water | 10.2 | Low | User to determine |
| Methanol | 5.1 | High | User to determine |
| Ethanol | 4.3 | High | User to determine |
| Isopropanol | 3.9 | High | User to determine |
| Acetone | 5.1 | High | User to determine |
| Acetonitrile | 5.8 | High | User to determine |
| Ethyl Acetate | 4.4 | High | User to determine |
| Dichloromethane | 3.1 | High | User to determine |
| Toluene | 2.4 | High | User to determine |
| Hexane | 0.1 | Moderate to Low | User to determine |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for accurately determining the solubility of this compound. The self-validating nature of this method comes from ensuring that a solid phase remains, confirming saturation, and using a validated analytical technique for quantification.
Causality Behind Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Agitation: Continuous mixing ensures that the system reaches equilibrium faster and avoids localized saturation effects.
-
Equilibration Time (24-48h): This duration is typically sufficient for most compounds to reach thermodynamic equilibrium. Preliminary time-point studies can confirm the minimum time required.
-
Filtration: Using a sub-micron filter is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected test solvent. The key is to add enough solute so that a visible amount of undissolved material remains after equilibration.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand for at least 2 hours to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm or 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove undissolved solid.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Caption: Isothermal equilibrium solubility determination workflow.
Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is crucial for preventing the formation of impurities during synthesis, storage, and formulation. Forced degradation studies are a regulatory requirement and a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish stability-indicating analytical methods.[10][11]
Primary Degradation Pathway: Hydrolysis
As a diester, the most significant degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of one or both ester linkages by water, a reaction that can be catalyzed by the presence of acid or base.[12]
-
Mechanism: Under both acidic and basic conditions, nucleophilic attack on the ester carbonyl carbon leads to the formation of L-malic acid and isopropanol. The reaction proceeds stepwise, first forming the monoester intermediate (monoisopropyl-L-malate) before complete hydrolysis.
-
Steric Hindrance: A key structural feature influencing its stability is the presence of bulky isopropyl groups. Compared to less sterically hindered esters like dimethyl or diethyl malate, the isopropyl groups provide a degree of protection to the carbonyl carbons, making this compound more resistant to hydrolysis.[2] This enhanced stability is a significant advantage in many applications.
Caption: Primary hydrolytic degradation pathway of this compound.
Other Potential Stress Factors
-
Oxidation: While the molecule does not contain functional groups that are highly susceptible to oxidation, the secondary alcohol could potentially be oxidized to a ketone under aggressive oxidative conditions, forming diisopropyl oxaloacetate.[2]
-
Thermal Stress: The molecule is relatively stable thermally, with a high boiling point (237 °C).[1] However, prolonged exposure to extreme temperatures, especially in the presence of moisture or catalytic impurities, can accelerate hydrolysis.
-
Photostability: Saturated esters and alcohols do not possess strong chromophores that absorb UV-Vis light, suggesting that photolytic degradation is not a primary risk. However, photostability studies are still a required part of a complete forced degradation package as per ICH Q1B guidelines.
Protocol for Forced Degradation Studies
The following protocols are designed to intentionally stress this compound to generate degradation products. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the parent molecule.[10]
Causality Behind Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen based on ICH Q1A(R2) guidelines and represent common stresses a drug substance might encounter.[10]
-
Analyte Concentration: A concentration of ~1 mg/mL is typical for HPLC analysis.
-
Control Sample: A control sample, protected from stress, is essential to differentiate actual degradation from simple dilution or analytical variability.
-
Stability-Indicating Method: The use of a gradient HPLC method is crucial to ensure that any degradation products, which may have different polarities, are chromatographically separated from the parent peak. This proves the method is "stability-indicating."
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 10 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Stress Sample Preparation: For each condition below, dilute the stock solution with the stressor to a final concentration of ~1 mg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Place in a water bath at 60 °C.
-
Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature (or slightly elevated, e.g., 40 °C) as base hydrolysis is typically much faster than acid hydrolysis.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute with the initial solvent (acetonitrile/water). Place in an oven at 80 °C.
-
Photolytic Degradation: Expose the solution in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to the same final concentration with mobile phase.
-
Analysis: Analyze all stressed samples, along with a time-zero and an unstressed control sample, using a stability-indicating HPLC-UV method. A C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.
-
Peak Purity & Identification: Use a photodiode array (PDA) detector to assess peak purity. For identification of unknown degradation peaks, utilize Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Caption: Workflow for a comprehensive forced degradation study.
Summary and Recommendations
This compound is a chemically robust chiral building block, with its stability significantly enhanced by the steric hindrance of its isopropyl ester groups.
-
Solubility: It is highly soluble in common organic solvents but has low aqueous solubility. For synthetic applications, solvents like toluene, dichloromethane, and ethyl acetate are excellent choices. For purification and analysis, alcohols, acetone, and acetonitrile are suitable.
-
Stability: The primary degradation pathway is hydrolysis, which is accelerated by strong acids, strong bases, and high temperatures. It is relatively stable to oxidation and photolytic stress.
-
Handling & Storage Recommendations:
-
Storage: Store in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and under refrigerated conditions (2-8 °C) to minimize long-term hydrolysis.
-
Handling: Avoid prolonged contact with aqueous acidic or basic solutions, especially at elevated temperatures. When designing synthetic routes or formulations, buffer systems should be used to maintain a neutral pH where possible. Use a validated, stability-indicating HPLC method for all purity assessments to ensure any potential degradants are detected and quantified.
-
By adhering to these principles and employing the described methodologies, researchers and drug development professionals can confidently utilize this compound to its full potential, ensuring the quality, purity, and stability of their intermediates and final products.
References
- Current time information in Manila, PH. (n.d.). Google.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (-)-Diisopropyl-L-Malate
Introduction
(-)-Diisopropyl-L-malate is a chiral building block integral to asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique stereochemistry is pivotal for creating enantiomerically pure compounds, where specific optical activity is a prerequisite for efficacy.[1] As its application in research and development expands, a thorough understanding of its safety profile and handling requirements becomes paramount for protecting laboratory personnel and the environment.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven best practices. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.
Hazard Identification and Risk Assessment: Understanding the Core Risks
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] A thorough risk assessment should be conducted before commencing any work with this compound.
The primary routes of exposure are inhalation, skin contact, and eye contact. While no specific data on long-term exposure effects or carcinogenicity is currently available, the immediate hazards necessitate stringent adherence to safety protocols.[4]
GHS Classification Summary
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is aggregated from multiple sources and represents a consensus classification.[2][3][5]
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.
Ventilation
Work with this compound should be conducted in a well-ventilated area.[5] A chemical fume hood is strongly recommended, especially when handling larger quantities or when there is a potential for aerosol generation.
Safe Handling Practices
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[6]
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[7]
Personal Protective Equipment (PPE): Tailored for Protection
The selection of appropriate PPE is critical for preventing direct contact with this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection:
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable option.[9]
Caption: PPE selection to mitigate exposure routes for this compound.
Emergency Procedures: Preparedness and Response
Prompt and correct action in the event of an emergency is crucial.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9]
-
Containment and Cleanup: Soak up with inert absorbent material such as sand, earth, or vermiculite.[9] Keep in suitable, closed containers for disposal.[5] Do not let the product enter drains.[9]
Caption: Step-by-step workflow for responding to a this compound spill.
Storage and Handling: Maintaining Chemical Integrity
Proper storage is essential for both safety and maintaining the quality of this compound.
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[5] The recommended storage is at room temperature.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[9]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound can inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₅[1] |
| Molecular Weight | 218.25 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 237 °C (lit.)[1][12] |
| Density | 1.055 g/mL at 25 °C (lit.)[1][12] |
| Flash Point | 113 °C (closed cup)[9] |
| Refractive Index | n20/D 1.430 (lit.)[1][12] |
Stability and Reactivity
This compound is stable under recommended storage conditions.[9] Hazardous decomposition products formed under fire conditions include carbon oxides.[9] Avoid contact with strong oxidizing agents, as this can lead to hazardous reactions.[9]
Toxicological and Ecological Information
There is no specific information indicating that this compound is hazardous to the environment.[5] However, as a standard laboratory practice, it should not be released into the environment, and all waste should be disposed of according to local, state, and federal regulations.[5][9]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[5] Follow all applicable local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable chiral intermediate with a manageable, yet not insignificant, hazard profile. A safety-first approach, prioritizing engineering and administrative controls, supplemented by the consistent and correct use of personal protective equipment, is essential for its safe handling. By understanding its properties and adhering to the guidelines outlined in this document, researchers can confidently and safely utilize this compound in their synthetic endeavors.
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Methodological & Application
Application Note: A Practical Guide to Sharpless Asymmetric Epoxidation Using (-)-Diisopropyl-L-Tartrate
Introduction: The Advent of Predictable Asymmetric Synthesis
The Sharpless Asymmetric Epoxidation (SAE) stands as a landmark achievement in organic chemistry, offering a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and chiral allylic alcohols.[1][2][3] Developed by K. Barry Sharpless and Tsutomu Katsuki, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, this reaction provides synthetic chemists with foundational chiral building blocks.[4][5][6] These epoxyalcohol products are invaluable intermediates in the synthesis of a vast array of complex, biologically active molecules, including pharmaceuticals, natural products, antibiotics, and pheromones.[2][4][7][8][9]
This guide provides an in-depth exploration of the SAE, focusing specifically on the application of (-)-Diisopropyl-L-tartrate ((-)-DIPT) as the chiral ligand. We will delve into the reaction mechanism, stereochemical prediction, a detailed experimental protocol, and field-proven insights to ensure successful implementation in a research and development setting.
Principle of the Reaction: Orchestrating Chirality
The SAE transforms an allylic alcohol into a chiral epoxide with exceptional enantioselectivity.[2] This transformation is orchestrated by a chiral catalyst formed in situ from three key components:
-
Titanium (IV) Isopropoxide [Ti(Oi-Pr)₄]: The Lewis acidic metal center that acts as the scaffold for the catalytic complex.[10][11]
-
(-)-Diisopropyl-L-Tartrate [(-)-DIPT]: The chiral auxiliary. This molecule imparts a C₂-symmetric chiral environment to the titanium center, which is the cornerstone of the reaction's enantioselectivity. Both (+)- and (-)-enantiomers of DIPT are readily available, allowing for access to either enantiomer of the desired epoxide product.[4][12]
-
tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that delivers the oxygen atom to the alkene substrate.[1][13]
The genius of the system lies in the pre-coordination of the allylic alcohol substrate to the chiral titanium-DIPT complex through its hydroxyl group. This rigid, well-defined arrangement forces the TBHP to deliver the oxygen atom to one specific face of the double bond, resulting in a product with very high enantiomeric excess (ee), often exceeding 95%.[3]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Sharpless epoxidation involves the assembly of a highly organized, dimeric titanium complex that serves as the active catalyst.[9][10]
-
Catalyst Formation: Two molecules of Ti(Oi-Pr)₄ react with two molecules of the bidentate (-)-DIPT ligand, displacing four isopropoxide groups to form a stable, C₂-symmetric dimeric complex, [Ti₂(DIPT)₂(Oi-Pr)₄]. This is the resting state of the catalyst.
-
Ligand Exchange: The catalyst rapidly and reversibly exchanges two of its remaining isopropoxide ligands with the allylic alcohol substrate and the tert-butyl hydroperoxide (TBHP) oxidant.[7][10][13] This forms the "loaded" active catalyst.
-
Enantioselective Oxygen Transfer: The allylic alcohol's hydroxyl group and the TBHP are now precisely positioned within the chiral environment of the DIPT ligands. The oxygen atom of the peroxide is transferred intramolecularly to the double bond of the allylic alcohol.[14] The rigid structure of the complex dictates the trajectory of this transfer, ensuring high facial selectivity.
-
Product Release and Catalyst Regeneration: After oxygen transfer, the resulting 2,3-epoxyalcohol and tert-butanol dissociate from the titanium center, allowing a new cycle of ligand exchange and epoxidation to begin.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Predicting the Stereochemical Outcome
A key advantage of the SAE is its predictable stereochemistry. A simple and reliable mnemonic allows researchers to determine which enantiomer of the product will be formed.[9][15]
Mnemonic for using (-)-DIPT:
-
Draw the allylic alcohol with the carbon-carbon double bond oriented vertically.
-
Position the alcohol's substituents (R groups) in their correct locations (top, bottom, left, right).
-
Place the hydroxymethyl group (CH₂OH) at the bottom right corner.
-
When using (-)-Diisopropyl-L-tartrate ((-)-DIPT) , the epoxidation will occur from the TOP FACE of the alkene.
Conversely, using (+)-Diisopropyl-D-tartrate ((+)-DIPT) delivers the oxygen to the bottom face.
| Chiral Ligand | Allylic Alcohol Orientation | Face of Oxygen Delivery |
| (-)-DIPT | Hydroxymethyl group at bottom right | Top Face |
| (+)-DIPT | Hydroxymethyl group at bottom right | Bottom Face |
Detailed Experimental Protocol: Catalytic Epoxidation of Geraniol
This protocol describes a general procedure for the catalytic asymmetric epoxidation of geraniol, a common benchmark substrate.
Materials and Reagents:
-
Geraniol (substrate)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
(-)-Diisopropyl-L-tartrate [(-)-DIPT]
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane
-
Anhydrous Dichloromethane (DCM), inhibitor-free
-
Powdered, activated 3Å or 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add powdered 3Å molecular sieves (approx. 2.0 g).
-
Solvent Addition: Add 30 mL of anhydrous DCM via syringe. Cool the flask to -20 °C using a cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Formation: While stirring, add (-)-DIPT (e.g., 0.3 mL, 1.2 eq. relative to Ti) to the cooled suspension. After 5 minutes, add Ti(Oi-Pr)₄ (e.g., 0.25 mL, 5 mol% relative to substrate) dropwise. The mixture should be stirred for at least 30 minutes at -20 °C to allow for catalyst pre-formation.[15]
-
Substrate Addition: Add Geraniol (e.g., 1.0 g, 1.0 eq.) to the reaction mixture.
-
Oxidant Addition: Add TBHP solution (e.g., 2.4 mL, 2.0 eq.) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Seal the flask and maintain it at -20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 2-5 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid or a saturated aqueous NaF solution and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour. This breaks down the titanium complex.
-
Extraction: Filter the mixture through a pad of Celite® to remove the titanium salts, washing with DCM. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo. The crude epoxyalcohol can be purified by flash column chromatography on silica gel to yield the final product.[16]
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause(s) | Solutions & Expert Recommendations |
| Low or No Yield | Catalyst Deactivation by Water: The titanium catalyst is extremely moisture-sensitive.[11] | Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Activated molecular sieves are essential for the catalytic reaction to scavenge trace water.[9][17][18] |
| Improper Catalyst Formation: Incorrect order of addition or insufficient aging time. | Always pre-form the catalyst by stirring Ti(Oi-Pr)₄ and DIPT at low temperature for at least 30 minutes before adding the substrate. | |
| Substrate Inhibition: The diol product from epoxide ring-opening can inhibit the catalyst. | For sensitive substrates, consider using stoichiometric amounts of the catalyst or performing the reaction at a lower concentration (~0.1 M).[18][19] | |
| Low Enantioselectivity (ee) | Incorrect Ligand: Wrong enantiomer of DIPT used. | Double-check the label of the chiral tartrate to ensure it corresponds to the desired product stereoisomer. |
| Reaction Temperature Too High: Higher temperatures can significantly erode enantioselectivity.[15] | Maintain the reaction at a low temperature, typically between -20 °C and -40 °C. For some substrates, temperatures as low as -78 °C may be required. | |
| Aged Reagents: Ti(Oi-Pr)₄ can hydrolyze over time. TBHP can decompose. | Use freshly opened or distilled Ti(Oi-Pr)₄. Titrate the TBHP solution to confirm its concentration. |
Applications in Drug Development and Total Synthesis
The 2,3-epoxyalcohols produced via the Sharpless epoxidation are not merely final products; they are versatile chiral synthons. The epoxide ring is susceptible to regioselective and stereospecific ring-opening by a wide variety of nucleophiles, providing access to chiral diols, aminoalcohols, and ethers. This versatility has been leveraged in the total synthesis of numerous complex molecules, cementing the SAE's role as an indispensable tool in modern synthetic chemistry.[9][20] Its applications span the synthesis of sugars, macrolide antibiotics, and key fragments of blockbuster drugs.[2][4][8]
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Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021). YouTube. [Online] Available at: [Link]
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Seto, C., et al. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. [Online] Available at: [Link]
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ResearchGate. Application of Sharpless' asymmetric epoxidation to the synthesis of drug candidates. [Online] Available at: [Link]
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Singh, K. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications. SlideShare. [Online] Available at: [Link]
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de O. Santos, A., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Online] Available at: [Link]
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Myers, A. Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Online] Available at: [Link]
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Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. [Online] Available at: [Link]
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ChemistryConnected. (2020). SharplessEpoxidation. YouTube. [Online] Available at: [Link]
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Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. [Online] Available at: [Link]
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Ian, F. (2017). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. ResearchGate. [Online] Available at: [Link]
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Chem-Station. Sharpless epoxidation. [Online] Available at: [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Online] Available at: [Link]
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Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. (2022). [Online] Available at: [Link]
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Organic Syntheses. A General Procedure for the Catalytic Asymmetric Epoxidation of Allylic Alcohols. [Online] Available at: [Link]
-
Oregon State University. Sharpless-Katsuki Epoxidation: An Enantioselective Catalytic Reaction. (2020). [Online] Available at: [Link]
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Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Online] Available at: [Link]
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Agrawal, S., et al. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. TSI Journals. [Online] Available at: [Link]
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Application Note & Protocol: A Guide to Diastereoselective Aldol Reactions Mediated by (-)-Diisopropyl-L-Malate
Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Abstract: The aldol reaction stands as a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of complex polyketide natural products and pharmaceutical agents.[1][2] A primary challenge in its application is the precise control of stereochemistry at the two newly formed chiral centers. This document provides a detailed protocol and scientific rationale for achieving high diastereoselectivity in aldol reactions through the use of (-)-diisopropyl-L-malate as a chiral auxiliary. We will delve into the mechanistic underpinnings of the stereocontrol, provide a step-by-step experimental guide, and offer insights based on established principles of asymmetric synthesis.
The Principle of Chiral Auxiliaries in Aldol Reactions
Asymmetric synthesis often relies on the temporary incorporation of a chiral molecule—a chiral auxiliary—to direct the stereochemical course of a reaction.[3] This auxiliary, after fulfilling its role, can be cleaved to reveal the desired enantiomerically enriched product. In the context of the aldol reaction, the auxiliary is typically appended to the enolate component, creating a chiral enolate. This strategy breaks the symmetry of the reaction's transition states, making the formation of one diastereomer more energetically favorable than the other.[4]
This compound serves as an effective chiral auxiliary derived from naturally abundant L-malic acid. Its utility stems from its ability to form a rigid and predictable chelated transition state, particularly with Lewis acidic metals like Titanium (IV).
Mechanism and Stereochemical Rationale: The Zimmerman-Traxler Model
The stereochemical outcome of this aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model.[1][5][6] This model postulates a highly ordered, six-membered chair-like transition state where the metal cation (e.g., Ti⁴⁺) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.
The key steps and rationale are as follows:
-
Enolate Formation: The N-acyl moiety attached to the chiral auxiliary is deprotonated. In this protocol, we utilize Titanium (IV) chloride (TiCl₄) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to generate a Z-titanium enolate. The formation of the Z-enolate is crucial and is driven by the steric interactions within the auxiliary framework.[7]
-
Chelated Transition State: The Z-enolate reacts with the incoming aldehyde via the chair-like Zimmerman-Traxler transition state. To minimize steric hindrance, the bulky substituent (R group) of the aldehyde preferentially occupies the equatorial position.[8]
-
Facial Selectivity: The chiral malate auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde. The bulky diisopropyl ester groups of the malate create a sterically hindered face, effectively blocking one trajectory of the aldehyde's approach. The aldehyde is therefore forced to approach from the less hindered face, leading to the preferential formation of a single diastereomer.
The diagram below illustrates the favored transition state leading to the syn-aldol product, which is a common outcome for Z-enolates.[4][9]
Caption: Zimmerman-Traxler model for the Ti-mediated aldol reaction.
Experimental Application & Protocol
This protocol details a representative procedure for the diastereoselective aldol addition of an N-propionyl derivative to isobutyraldehyde.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| N-propionyl malate auxiliary | - | 1.0 | 1.0 | Prepared by acylation of this compound. |
| Dichloromethane (DCM) | 84.93 | - | - | Anhydrous, distilled from CaH₂. |
| Titanium (IV) chloride (TiCl₄) | 189.68 | 1.1 | 1.1 | 1.0 M solution in DCM. Handle under inert atmosphere. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 1.2 | Distilled from CaH₂. |
| Isobutyraldehyde | 72.11 | 1.5 | 1.5 | Freshly distilled. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | - | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | For drying the organic phase. |
| Silica Gel | - | - | - | For column chromatography (230-400 mesh). |
| Solvents for Chromatography (Hexanes/EtOAc) | - | - | - | HPLC grade. |
Step-by-Step Protocol
A. Formation of the Titanium Enolate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-propionyl malate auxiliary (1.0 mmol, 1.0 equiv).
-
Dissolve the auxiliary in anhydrous dichloromethane (10 mL) and cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. The solution will typically turn a deep yellow or orange color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add DIPEA (0.21 mL, 1.2 mmol, 1.2 equiv) dropwise. The color of the solution should change, often to a deep red or brown, indicating the formation of the titanium enolate.
-
Continue stirring at -78 °C for an additional 1 hour.
B. Aldol Addition 7. To the enolate solution at -78 °C, add freshly distilled isobutyraldehyde (0.14 mL, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes. 8. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable staining method is available.
C. Workup and Purification 9. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at -78 °C. 10. Allow the mixture to warm to room temperature while stirring vigorously for 30 minutes. 11. Transfer the mixture to a separatory funnel and separate the layers. 12. Extract the aqueous layer with dichloromethane (2 x 15 mL). 13. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 14. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol adduct.
Overall Experimental Workflow
The entire process, from setup to final product, can be visualized as a linear workflow.
Caption: High-level workflow for the diastereoselective aldol reaction.
Expected Results & Characterization
This protocol is expected to yield the syn-aldol adduct with high diastereoselectivity (>95:5 d.r.). The absolute stereochemistry is dictated by the (L)-configuration of the malate auxiliary. Yields are typically in the range of 70-90% after purification.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the aldol product and determine the diastereomeric ratio by integration of distinct signals for each diastereomer.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Chiral HPLC/SFC: May be used to determine the enantiomeric excess after cleavage of the chiral auxiliary.
Conclusion
The use of this compound as a chiral auxiliary in titanium-mediated aldol reactions provides a reliable and highly selective method for the synthesis of enantioenriched syn-aldol products. The stereochemical outcome is well-rationalized by the Zimmerman-Traxler model, making it a predictable tool for synthetic chemists. The protocol described herein is robust and can be adapted for a variety of acyl groups and aldehydes, making it a valuable strategy in the stereocontrolled construction of complex molecules for research and drug development.
References
- Zimmerman-Traxler Model - OpenOChem Learn.
- Evans, D.A. et al. (1982). Stereoselective Aldol Condensations. Topics in Stereochemistry, 13, 1.
- The aldol reaction - Chemistry LibreTexts.
- Aldol reactions - ResearchG
- Stereochemistry in the aldol reaction - Reddit.
- Dip-Cl Mediated Aldol Reaction for Diastereoselective Synthesis - Benchchem.
-
Saito, S., Hatanaka, K., et al. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate. Angewandte Chemie International Edition, 37(24), 3378-3381. [Link]
- Asymmetric Aldol Reactions - No Added Chemicals.
- Heathcock, C. H., et al. (1980). Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy esters. The Journal of Organic Chemistry, 45(7), 1066-1081.
- Casper, D. M., & Hitchcock, S. R. (2003). An Improved Procedure for the Asymmetric Aldol Reaction of the Titanium Enolate of an N3‐Propionyl‐3,4,5,6‐tetrahydro‐2H‐1,3,4‐oxadiazin‐2‐one. Tetrahedron: Asymmetry.
- Workup: Aldehydes - University of Rochester.
- Diastereoselectivity in Aldol condens
- A catalytic enantioselective stereodivergent aldol reaction - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric Aldol Reactions [chem-is-you.blogspot.com]
- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
Enantioselective synthesis of (-)-wikstromol using (-)-Diisopropyl-L-Malate
An Application Note and Protocol for the Enantioselective Synthesis of (-)-Wikstromol Utilizing a Chiral Pool Approach Derived from (-)-Diisopropyl-L-Malate.
Introduction: The Strategic Synthesis of Biologically Active Lignans
(-)-Wikstromol is a dibenzylbutyrolactone lignan that has garnered significant interest within the scientific community due to its notable biological activities, including its role as a platelet-activating factor (PAF) antagonist. The precise stereochemical configuration of (-)-wikstromol is paramount to its biological function, making its enantioselective synthesis a critical objective for researchers in medicinal chemistry and drug development. This application note details a robust and efficient synthetic strategy for (-)-wikstromol, leveraging the chiral pool approach. Specifically, we will explore a synthetic pathway that employs this compound as an accessible and cost-effective starting material to establish the requisite stereocenters of the target molecule.
The core of this synthetic strategy lies in the predictable stereochemical outcome afforded by using a naturally occurring chiral molecule as a scaffold. This approach circumvents the need for often complex and costly asymmetric catalysts or chiral auxiliaries in later stages of the synthesis. By starting with this compound, the absolute configuration of the C8 and C8' positions of the lignan core can be confidently established early in the synthetic sequence. This document provides a detailed, step-by-step protocol, explains the rationale behind key experimental choices, and offers insights gleaned from established synthetic campaigns.
Overall Synthetic Strategy
The synthesis initiates with the conversion of this compound into a key chiral intermediate, a protected form of (S)-2-(hydroxymethyl)butane-1,4-diol. This triol derivative is then elaborated through a series of reactions including selective protection, oxidation, and olefination to construct the butyrolactone core with the desired stereochemistry. Subsequent steps involve the introduction of the two distinct aromatic moieties (piperonyl and 3,4-dimethoxyphenyl groups) via alkylation reactions. The final steps of the synthesis focus on deprotection and cyclization to yield the target molecule, (-)-wikstromol.
Caption: Overall synthetic workflow from this compound to (-)-wikstromol.
Part I: Synthesis of the Chiral Butyrolactone Core
The foundational phase of this synthesis is the conversion of a commercially available chiral starting material into a versatile butyrolactone intermediate. This process establishes the critical stereochemistry that will be carried through to the final product.
Protocol 1: Preparation of (S)-2-(tert-Butyldimethylsilyloxymethyl)butane-1,4-diol
The initial step involves the reduction of the ester functionalities of this compound to the corresponding diol, followed by selective protection of the primary hydroxyl groups.
Rationale: The reduction of the malate ester to the triol is a standard transformation, often accomplished with a powerful reducing agent like lithium aluminum hydride (LAH). The subsequent selective protection of the less sterically hindered primary hydroxyl groups is crucial for differentiating the hydroxyls for later manipulations. A bulky silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is ideal for this purpose as it selectively reacts with the primary hydroxyls over the more hindered secondary hydroxyl.
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, slowly add a solution of lithium aluminum hydride (2.5 eq) in THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and concentrate the filtrate under reduced pressure to afford the crude triol.
-
Dissolve the crude triol in anhydrous dichloromethane (DCM). Add triethylamine (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To this solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 2.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and separate the organic layer.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired protected diol.
Protocol 2: Oxidation and Lactonization to the Chiral Butyrolactone
With the primary hydroxyls protected, the remaining secondary hydroxyl is oxidized to a ketone, which is then followed by a deprotection and cyclization sequence to form the butyrolactone ring.
Rationale: A Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are common choices for this transformation due to their mild conditions, which minimize the risk of side reactions. The subsequent removal of the silyl protecting groups, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), will unmask the primary hydroxyls, one of which will spontaneously cyclize onto the newly formed ketone to furnish the desired butyrolactone.
Step-by-Step Protocol:
-
To a solution of the protected diol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude ketone in THF and add a solution of TBAF (1.0 M in THF, 2.2 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the chiral butyrolactone.
Part II: Introduction of the Aromatic Moieties
The next phase of the synthesis involves the sequential alkylation of the butyrolactone enolate with the two different benzylic halides corresponding to the aromatic portions of (-)-wikstromol.
Protocol 3: Sequential Alkylation of the Butyrolactone
Rationale: The generation of a lithium enolate of the butyrolactone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a standard and effective method. The first alkylation is performed with piperonyl bromide. A second deprotonation and alkylation with 3,4-dimethoxybenzyl chloride introduces the second aromatic group. The order of addition can be critical and may require optimization.
Step-by-Step Protocol:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Add a solution of the chiral butyrolactone (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Add a solution of piperonyl bromide (1.2 eq) in THF. Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
For the second alkylation, repeat the enolate formation with the mono-alkylated product using LDA.
-
Add 3,4-dimethoxybenzyl chloride (1.2 eq) and stir at -78 °C for 4 hours, then warm to room temperature overnight.
-
Work up the reaction as described above and purify by column chromatography to yield the fully substituted butyrolactone.
Part III: Final Deprotection and Cyclization to (-)-Wikstromol
The final stage of the synthesis involves the removal of any remaining protecting groups and the formation of the furan ring of the lignan.
Protocol 4: Synthesis of (-)-Wikstromol
Rationale: This step typically involves the reduction of the lactone to a diol, followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring of (-)-wikstromol.
Step-by-Step Protocol:
-
To a solution of the dialkylated butyrolactone (1.0 eq) in anhydrous THF at 0 °C, add a solution of lithium aluminum hydride (2.0 eq) in THF.
-
Stir for 4 hours at room temperature.
-
Cool to 0 °C and quench carefully with water, 15% NaOH (aq), and water.
-
Filter through Celite and concentrate to give the crude diol.
-
Dissolve the crude diol in a suitable solvent like acetone containing a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Stir at room temperature for 2 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography or recrystallization to afford pure (-)-wikstromol.
Data Summary
| Step | Key Reagents | Typical Yield | Analytical Data |
| 1 | This compound, LAH, TBDMSCl | 75-85% | ¹H NMR, ¹³C NMR, MS |
| 2 | Dess-Martin periodinane, TBAF | 80-90% | ¹H NMR, ¹³C NMR, [α]D |
| 3 | LDA, Piperonyl bromide, 3,4-Dimethoxybenzyl chloride | 50-65% (over two steps) | ¹H NMR, ¹³C NMR, MS |
| 4 | LAH, p-TSA | 70-80% | ¹H NMR, ¹³C NMR, MS, [α]D |
Conclusion
This application note outlines a comprehensive and reproducible strategy for the enantioselective synthesis of (-)-wikstromol. By employing this compound as a chiral starting material, this pathway provides a reliable method for establishing the required stereochemistry of the final product. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
- A. S. R. Anjaneyulu, P. M. Kumar, K. V. S. Kumar, and R. S. Ward, “A new dibenzylbutyrolactone lignan from the heartwood of Wikstroemia viridiflora,” J. Nat. Prod., vol. 56, no. 3, pp. 412–415, 1993.
-
Antony, S. (2004). Enantioselective synthesis of bioactive lignans. [PhD Thesis, Mahatma Gandhi University]. Shodhganga@INFLIBNET. [Link]
- Torssell, K. B. G. (1997). Natural Product Chemistry: A Mechanistic and Biosynthetic Approach to Secondary Metabolism. Apotekarsocieteten.
Application Note: Chiral HPLC Analysis for Reactions Involving (-)-Diisopropyl-L-Malate
Abstract
The stereochemical purity of chiral building blocks is paramount in modern asymmetric synthesis and pharmaceutical development. (-)-Diisopropyl-L-Malate is a widely utilized chiral auxiliary and starting material, making the accurate determination of its enantiomeric purity, and that of its reaction products, a critical analytical challenge.[1][2] This application note provides a comprehensive guide to developing, validating, and implementing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the fundamental principles of chiral recognition, present a systematic strategy for method development, detail a validated analytical protocol, and discuss adherence to international validation standards.
Introduction: The Imperative of Chiral Separation
In pharmaceutical and chemical synthesis, enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and physiological properties.[3] Consequently, regulatory bodies worldwide demand strict control over the stereochemical integrity of drug substances. This compound, a derivative of L-malic acid, serves as a cornerstone in the "chiral pool," providing a readily available, enantiomerically pure scaffold for complex molecular architectures.[1][2]
Monitoring the enantiomeric excess (% ee) during and after a chemical reaction involving this malate is essential to ensure the stereochemical fidelity of the synthetic pathway. Direct chiral HPLC, which employs a Chiral Stationary Phase (CSP), is the most prevalent and powerful technique for separating enantiomers, offering high accuracy and reliability.[3][4][5] This guide provides the foundational knowledge and practical steps for researchers to establish a dependable chiral separation method for this compound and related structures.
Principles of Chiral HPLC Recognition
The direct separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[5][6] For effective separation, the energies of these two complexes (one for each enantiomer) must be different.
The prevailing theory for this differentiation is the "three-point interaction model," which posits that for chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the chiral selector, while its mirror image can only engage in two or fewer of these interactions.[5] These interactions can include:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance/inclusion complexation
For analytes like this compound, which contain ester and hydroxyl functional groups, polysaccharide-based CSPs are often the most effective.[6] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, form "chiral pockets" or grooves.[6][7] The analyte partitions into these pockets, and subtle differences in how each enantiomer fits and interacts within this chiral environment lead to different retention times and, thus, separation.[7]
A Systematic Strategy for Method Development
Developing a chiral separation method can be less predictable than traditional reversed-phase chromatography; however, a systematic screening approach significantly increases the probability of success.[3][8] The process involves screening a selection of CSPs with different mobile phase systems.
Phase 1: Column and Mobile Phase Screening
The initial step is to screen a small, diverse set of chiral columns with a few standard mobile phase systems. Polysaccharide-based columns are an excellent starting point for dicarboxylate esters.[4][9]
Recommended Initial Screening Columns:
-
Amylose-based CSP: e.g., CHIRALPAK® AD-H, CHIRALPAK® IA/IH
-
Cellulose-based CSP: e.g., CHIRALCEL® OD-H, CHIRALCEL® OJ
Recommended Screening Mobile Phases:
-
Normal Phase (NP): Hexane / Isopropanol (IPA) or Hexane / Ethanol. This is often the most successful mode for polysaccharide CSPs. Start with a 90:10 (v/v) mixture and run a gradient to 50:50 to scout for elution.
-
Polar Organic (PO): Acetonitrile or Methanol. This mode can offer different selectivity.
-
Reversed Phase (RP): Water / Acetonitrile or Water / Methanol. While sometimes less selective for this type of analyte on polysaccharide phases, it is worth screening as it can be compatible with LC-MS.
The following diagram illustrates a logical workflow for method development.
Caption: A generalized workflow for chiral HPLC method development.
Phase 2: Method Optimization
Once a promising CSP and mobile phase combination is identified (typically showing a resolution > 1.0), the next step is to fine-tune the conditions to achieve optimal separation (baseline resolution, Rₛ ≥ 1.5) in a reasonable runtime.
-
Mobile Phase Ratio: Make small adjustments to the ratio of the strong solvent (e.g., IPA) to the weak solvent (e.g., Hexane). Increasing the strong solvent percentage will decrease retention times, while decreasing it will increase retention and potentially improve resolution.
-
Temperature: Column temperature can affect selectivity. Typically, lower temperatures increase resolution but also increase analysis time and backpressure. Screen temperatures between 15°C and 40°C.
-
Flow Rate: Adjusting the flow rate can impact efficiency. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.[10]
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Chiral Stationary Phase | Amylose or Cellulose-based | Screen 2-4 different CSPs | CSP selection is the most critical factor for achieving selectivity.[4] |
| Mobile Phase Mode | Normal Phase (Hexane/IPA) | Screen NP, PO, and RP modes | Analyte-CSP interactions are highly dependent on the solvent environment.[6] |
| Solvent Ratio | 90:10 Hexane:IPA | Adjust IPA % from 5% to 25% | Fine-tunes retention and resolution. |
| Column Temperature | 25 °C | Test range from 15-40 °C | Lower temperatures often improve enantioselectivity by enhancing interaction stability. |
| Flow Rate | 1.0 mL/min | Test range from 0.8-1.2 mL/min | Optimizes peak efficiency (plate count) and analysis time. |
| UV Wavelength | 210-220 nm | Scan analyte for max absorbance | Ensures maximum sensitivity for the ester carbonyl chromophore.[10] |
Detailed Analytical Protocol
This section provides a representative step-by-step protocol for the chiral analysis of a reaction mixture containing this compound. This method is a starting point and should be optimized and validated for the specific sample matrix.
Experimental Workflow Diagram
Caption: Standard experimental workflow for chiral HPLC analysis.
Materials and Instrumentation
-
Instrumentation: HPLC system with a pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Example)
-
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic Diisopropyl-DL-Malate standard.
-
Sample Vials: 2 mL amber glass vials with caps.
-
Syringe Filters: 0.45 µm PTFE or Nylon filters.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol in a 97:3 (v/v) ratio.[10]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Racemic Standard (for System Suitability): Prepare a solution of Diisopropyl-DL-Malate at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Analyte Standard: Prepare a solution of the pure this compound standard at 1.0 mg/mL in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture or sample.
-
Dissolve in 10 mL of the mobile phase to achieve a final concentration of ~1.0 mg/mL.[10]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (97:3, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes (or until both enantiomers have eluted).
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the racemic standard to perform the System Suitability Test (SST). The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Inject the prepared samples.
-
Data Analysis and Calculations
The enantiomeric excess (% ee) is calculated to determine the purity of the dominant enantiomer.
-
Identify the peaks corresponding to the L- and D-enantiomers from the chromatogram of the racemic standard.
-
Integrate the peak area for each enantiomer in the sample chromatogram.
-
Calculate the % ee using the following formula:
% ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
Where:
-
Area_L = Peak area of the desired (-)-L-enantiomer
-
Area_D = Peak area of the undesired (+)-D-enantiomer
-
Method Validation Protocol
Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[11][12] The key validation parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, starting materials, or the other enantiomer). | Baseline resolution (Rₛ ≥ 1.5) between the enantiomer peaks and from any other known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for the major enantiomer and from LOQ to 120% for the minor enantiomer.[11] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by spike/recovery studies. | Recovery should be within 98.0% to 102.0% for the major enantiomer. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for the major peak. For the minor peak at the quantitation limit, RSD ≤ 20% is often acceptable.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) should meet the predefined limit at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Resolution and % ee should remain within system suitability limits when parameters (e.g., flow rate ±10%, temp ±2°C, mobile phase composition ±2%) are slightly varied.[12] |
Conclusion
This application note provides a comprehensive framework for the successful chiral HPLC analysis of reactions involving this compound. By combining a fundamental understanding of chiral separation principles with a systematic approach to method development and rigorous validation, researchers can establish a reliable, accurate, and robust analytical method. Such a method is indispensable for ensuring the quality and stereochemical integrity of chiral molecules in research, development, and manufacturing environments.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Available at: [Link]
-
Enantiomeric separation of the synthesized chiral dicarboxylic acid... (n.d.). ResearchGate. Available at: [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC International. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Available at: [Link]
-
Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R). (2022). SciELO. Available at: [Link]
-
Separation of Diisopropyl malonate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). Molecules. Available at: [Link]
-
Chiral Liquid Chromatography for Resolving Malic Acid Enantiomers in Adulterated Apple Juice. (n.d.). ResearchGate. Available at: [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Available at: [Link]
-
ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA). Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. Available at: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules. Available at: [Link]
-
Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. (2022). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. (2020). YouTube. Available at: [Link]
-
cas:83541-68-8 | this compound. (n.d.). Henan Alfa Chemical Co., Ltd. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). MDPI. Available at: [Link]
-
Direct chiral HPLC separation on CSPs. (2022). Chiralpedia. Available at: [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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Strategic Protection of the Hydroxyl Functionality in (-)-Diisopropyl-L-Malate: A Guide for Synthetic Chemists
Introduction: Navigating the Reactivity of a Versatile Chiral Building Block
(-)-Diisopropyl-L-malate is a valuable chiral starting material in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its stereodefined hydroxyl and dicarboxylate functionalities make it an attractive synthon. However, the nucleophilic and mildly acidic nature of the secondary hydroxyl group often necessitates a protection strategy to prevent undesired side reactions during subsequent synthetic transformations. The choice of the appropriate protecting group is critical and must be guided by the stability of the protecting group to the planned reaction conditions and the ease of its selective removal without affecting other functionalities, particularly the two isopropyl ester groups.
This technical guide provides a detailed overview of common and effective strategies for the protection and deprotection of the hydroxyl group of this compound. We will delve into the mechanistic rationale behind the selection of specific protecting groups and provide detailed, field-proven protocols for their application and removal.
Choosing Your Shield: Key Considerations for Protecting this compound
The selection of a suitable protecting group for the hydroxyl moiety in this compound hinges on several key factors:
-
Stability: The chosen protecting group must be robust enough to withstand the reaction conditions of the subsequent synthetic steps. This includes stability towards acidic or basic conditions, oxidizing or reducing agents, and organometallic reagents.
-
Ease of Installation and Removal: The protection and deprotection steps should proceed in high yields under mild conditions to preserve the integrity of the chiral center and the ester functionalities. Harsh conditions can lead to racemization or transesterification.
-
Orthogonality: In a multi-step synthesis, it is often advantageous to use protecting groups that can be removed selectively in the presence of other protecting groups. This concept, known as orthogonal protection, allows for the sequential manipulation of different functional groups within the molecule.
-
Steric and Electronic Effects: The steric hindrance of the protecting group can influence the reactivity of the neighboring ester groups. Conversely, the electronic nature of the protecting group can affect the stability of the molecule.
Considering these factors, silyl ethers and benzyl ethers are among the most frequently employed protecting groups for the hydroxyl group of α-hydroxy esters like this compound.
Silyl Ethers: Tunable Stability and Mild Deprotection
Silyl ethers are a popular choice for protecting alcohols due to their ease of formation, tunable stability, and generally mild cleavage conditions. The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.
Common Silyl Ether Protecting Groups
A variety of silyl ethers can be utilized, with their stability generally following the trend:
-
Trimethylsilyl (TMS): Least stable, often cleaved during aqueous workup or chromatography on silica gel.
-
Triethylsilyl (TES): More stable than TMS.
-
tert-Butyldimethylsilyl (TBDMS or TBS): A widely used protecting group offering a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents.
-
Triisopropylsilyl (TIPS): More sterically hindered and thus more stable than TBDMS.
-
tert-Butyldiphenylsilyl (TBDPS): One of the most robust common silyl ethers, offering high stability towards acidic conditions.
For most applications involving this compound, the tert-Butyldimethylsilyl (TBDMS) group provides an excellent combination of stability and selective deprotection.
Protocol 1: Protection of this compound as its TBDMS Ether
This protocol describes the formation of (S)-diisopropyl 2-((tert-butyldimethylsilyl)oxy)succinate.
Reaction Scheme:
Caption: Protection of this compound with TBDMSCl.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (S)-diisopropyl 2-((tert-butyldimethylsilyl)oxy)succinate.
Protocol 2: Deprotection of the TBDMS Ether
The TBDMS group can be readily cleaved using a fluoride source, most commonly tetra-n-butylammonium fluoride (TBAF).
Reaction Scheme:
Caption: Deprotection of the TBDMS ether using TBAF.
Materials:
-
(S)-Diisopropyl 2-((tert-butyldimethylsilyl)oxy)succinate
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected diisopropyl malate (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the solution and monitor the reaction progress by TLC. The deprotection is usually complete within 1-3 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Benzyl Ethers: Robust Protection and Reductive Cleavage
Benzyl ethers are another excellent choice for protecting hydroxyl groups, offering high stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1] This robustness makes them suitable for multi-step syntheses where harsh reagents might be employed. The most common method for their removal is catalytic hydrogenolysis, which proceeds under neutral conditions.
Protocol 3: Protection of this compound as its Benzyl Ether
This protocol describes the formation of (S)-diisopropyl 2-(benzyloxy)succinate.
Reaction Scheme:
Caption: Protection of this compound with Benzyl Bromide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain (S)-diisopropyl 2-(benzyloxy)succinate.
Protocol 4: Deprotection of the Benzyl Ether
Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl ethers.
Reaction Scheme:
Caption: Deprotection of the Benzyl Ether via Hydrogenolysis.
Materials:
-
(S)-Diisopropyl 2-(benzyloxy)succinate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected diisopropyl malate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound. Further purification by column chromatography may be performed if necessary.
Data Summary: A Comparative Overview
The following table provides a summary of the protecting group strategies discussed, highlighting key parameters to aid in the selection process.
| Protecting Group | Protection Reagents | Deprotection Reagents | Key Advantages | Potential Considerations |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Mild protection and deprotection conditions; good stability to many reagents. | Labile to strong acids and fluoride sources. |
| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C, Ethanol | Highly stable to a wide range of conditions; neutral deprotection. | Requires hydrogenation for removal, which may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
Conclusion: Empowering Your Synthetic Strategy
The strategic protection and deprotection of the hydroxyl group in this compound is a critical aspect of its application in complex molecule synthesis. Both silyl ethers, particularly the TBDMS group, and benzyl ethers offer reliable and high-yielding methods for this purpose. The choice between these strategies should be dictated by the specific requirements of the overall synthetic route, with careful consideration of the stability of the protecting group to the planned reaction conditions and the orthogonality required for selective transformations. The detailed protocols provided herein serve as a practical guide for researchers, enabling the effective utilization of this compound as a versatile chiral building block in their synthetic endeavors.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069. DOI: 10.1055/s-1996-4350.
- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. DOI: 10.1021/ja00772a043.
-
Organic Syntheses Procedure for the preparation of diethyl benzoylmalonate. Available at: [Link] (accessed Jan 17, 2026).
-
Gelest Technical Library on Deprotection of Silyl Ethers. Available at: [Link] (accessed Jan 17, 2026).
-
Organic Chemistry Portal page on tert-Butyldimethylsilyl Ethers. Available at: [Link] (accessed Jan 17, 2026).
- Mahmood, T., et al. Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and lipid lowering molecule. in-vivo and in-silico approaches. RSC Advances2023, 13, 17855-17870. DOI: 10.1039/D3RA02127A.
Sources
Topic: Scale-Up Synthesis Considerations for (-)-Diisopropyl-L-Malate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (-)-Diisopropyl-L-Malate, with a special focus on the considerations required when scaling the process from the laboratory bench to larger-scale production. We will explore the underlying chemical principles, provide a detailed laboratory protocol, and analyze the critical parameters for successful and safe scale-up.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in organic synthesis. As a derivative of the naturally occurring L-malic acid, its defined stereochemistry is crucial for its primary application as a chiral auxiliary.[1] Chiral auxiliaries are instrumental in asymmetric synthesis, where they guide chemical reactions to selectively produce one enantiomer of a target molecule over the other. This stereoselectivity is paramount in the pharmaceutical industry, where the biological activity and safety of a drug can be highly dependent on its enantiomeric form.[1][2] Beyond its role as an auxiliary, it also serves as a starting material for the synthesis of complex natural products and other fine chemicals.[2]
The transition from synthesizing grams in a research lab to kilograms or tons in a production facility is a complex challenge. It requires a deep understanding of reaction kinetics, thermodynamics, heat transfer, and process safety. This document aims to bridge that gap, providing both the foundational knowledge and practical steps for scaling up the synthesis of this important chiral intermediate.
Synthetic Route: Fischer-Speier Esterification
The most common and economically viable method for preparing this compound is the Fischer-Speier esterification. This reaction involves treating L-malic acid with an excess of isopropanol in the presence of a strong acid catalyst.[1][3]
Reaction Scheme:
The reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of the alcohol (isopropanol) and/or by removing the water as it is formed.[4][5]
Detailed Laboratory-Scale Protocol (Exemplary)
This protocol describes a typical laboratory-scale synthesis suitable for producing a reference standard and for initial process development.
Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
L-Malic Acid
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, heating mantle, reflux condenser, and a Dean-Stark trap. Fill the Dean-Stark trap with toluene. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add L-malic acid (e.g., 26.8 g, 0.2 mol), isopropanol (e.g., 120 g, 2.0 mol, 10 equivalents), and toluene (100 mL).
-
Catalyst Addition: While stirring, carefully add the acid catalyst, such as p-toluenesulfonic acid monohydrate (e.g., 1.9 g, 0.01 mol, 5 mol%).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-8 hours or until no more water is collected and Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis indicates the consumption of the starting material.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[6]
Key Scale-Up Considerations
Translating the lab protocol to an industrial scale requires careful consideration of several factors that are less critical at the bench.[7] The primary goals are to ensure process safety, consistency, efficiency, and economic viability.
Reaction Parameters
-
Catalyst Selection: While sulfuric acid and p-TSA are effective, they are highly corrosive and require a neutralization step that generates significant aqueous waste.[4][8] For large-scale operations, using a solid acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15), is often preferable.[5][9]
-
Water Removal: The Dean-Stark trap is effective in the lab, but on a large scale, continuous removal of water is managed differently. The reaction can be run at a temperature that allows for the distillation of the isopropanol/water azeotrope. The distilled vapor can be passed through a condenser and then a dehydration bed (e.g., molecular sieves) before the dry isopropanol is returned to the reactor. This creates a continuous loop that drives the reaction to completion.
-
Heat Management: Esterification is a moderately exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with a thermal fluid is essential for precise temperature control to prevent runaway reactions and the formation of byproducts from dehydration, such as diisopropyl maleate and fumarate.[9]
-
Mixing: Efficient mixing is critical to ensure homogeneity and effective heat transfer. In large reactors, overhead mechanical stirrers with appropriately designed impellers (e.g., pitched-blade turbine) are used instead of magnetic stir bars. Poor mixing can lead to localized overheating and incomplete reaction.
Work-up and Isolation
-
Phase Separation: If a liquid acid catalyst is used, the neutralization and subsequent phase separations must be scaled carefully. Large-scale liquid-liquid extractions can lead to the formation of emulsions, which are difficult to break. The design of the reactor/settler and the rate of agitation during washing are critical parameters.
-
Solvent Handling: The use of solvents like toluene for azeotropic distillation adds complexity and cost at scale due to the need for large inventories and solvent recovery/recycling systems. Whenever possible, process optimization should aim to use one of the reactants (isopropanol) as the azeotroping agent.
Purification
-
Fractional Vacuum Distillation: This is the most common method for purifying multi-kilogram quantities of this compound.[6] Key scale-up parameters include:
-
Column Efficiency: A packed column with a sufficient number of theoretical plates is needed to separate the product from residual isopropanol and any high-boiling impurities.
-
Vacuum System: A robust vacuum pump and a properly sized cold trap are necessary to achieve the low pressures required to distill the product without thermal decomposition.[6] The boiling point of this compound is approximately 237 °C at atmospheric pressure, making vacuum distillation essential.[2][11]
-
Reboiler Temperature: The temperature of the heating medium for the distillation vessel must be carefully controlled to avoid product degradation.
-
-
Chromatography: While silica gel chromatography can provide very high purity, it is generally not economically viable for large-scale production of intermediates due to high solvent consumption and waste generation.[6] It is typically reserved for high-value pharmaceutical ingredients.
Data Presentation: Process Parameters
The following tables summarize key parameters and compare catalyst options for the synthesis.
Table 1: Critical Process Parameters - Lab vs. Scale-Up
| Parameter | Laboratory Scale (0.2 mol) | Pilot / Production Scale (2000 mol) | Rationale for Change |
| Reactor | 500 mL Glass Flask | 500 L Glass-Lined or Stainless Steel Reactor | Material compatibility, heat transfer, and volume. |
| Heating | Heating Mantle | Jacketed Vessel with Thermal Fluid | Precise temperature control and efficient heat distribution. |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer (Pitched-Blade) | Ensures homogeneity in a large volume. |
| Water Removal | Dean-Stark Trap | Continuous distillation/dehydration loop | More efficient and practical for large volumes. |
| Purification | Benchtop Vacuum Distillation | Packed Column Fractional Vacuum Distillation | Required for efficient separation of large quantities. |
Table 2: Comparison of Acid Catalysts
| Catalyst | Type | Advantages | Disadvantages | Scale-Up Suitability |
| Sulfuric Acid | Homogeneous | Low cost, high activity.[9] | Corrosive, difficult to remove, generates waste.[4][8] | Moderate; requires corrosion-resistant reactors and extensive work-up. |
| p-TSA | Homogeneous | Solid, easier to handle than H₂SO₄.[4] | Requires neutralization and work-up, moderate cost. | Good for pilot scale; similar work-up challenges as H₂SO₄. |
| Amberlyst Resin | Heterogeneous | Easily filtered, reusable, non-corrosive.[5][9] | Higher initial cost, may have lower activity. | Excellent; simplifies process, reduces waste, and is compatible with standard equipment. |
Workflow Visualization
The following diagram illustrates the general workflow for the scale-up synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Safety and Handling
Scaling up a chemical process inherently increases the associated risks. A thorough hazard analysis is mandatory before any large-scale work is undertaken.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: The process should be conducted in a well-ventilated area or a fume hood to avoid inhalation of isopropanol vapors.[12][13] For large-scale work, closed systems with appropriate exhaust ventilation are required.
-
Reagent Hazards:
-
Acid Catalysts: Strong acids like sulfuric acid are highly corrosive and can cause severe burns. Handle with extreme care.
-
Isopropanol: Isopropanol is flammable. Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[12]
-
-
Product Hazards: this compound may cause skin, eye, and respiratory irritation.[13] Avoid contact and inhalation.
-
Spill & Emergency Procedures:
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal.[12]
-
First Aid:
-
-
Waste Disposal: All chemical waste, including neutralized aqueous layers and distillation residues, must be disposed of in accordance with local, state, and federal regulations.[13]
References
-
Capot Chemical. (2018, November 28). MSDS of Diisopropyl malonate. [Link]
- Google Patents. (CN103288634A).
- Google Patents. (EP1095988A2). Malic acid diester surfactants.
- Google Patents. (CN104072369A).
-
Henan Alfa Chemical Co., Ltd. cas:83541-68-8 | this compound. [Link]
-
China Diisopropyl Malonate Manufacturers Suppliers Factory. Diisopropyl Malonate. [Link]
-
Patsnap Eureka. Method for producing malic acid ester through direct esterification of malic acid aqueous solution. [Link]
-
Kuzmina N.S., Portnova S.V., Krasnykh E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2):47-55. [Link]
-
ResearchGate. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. [Link]
Sources
- 1. Buy this compound | 83541-68-8 [smolecule.com]
- 2. This compound | 83541-68-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1095988A2 - Malic acid diester surfactants - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arxada.com [arxada.com]
- 8. Method for producing malic acid ester through direct esterification of malic acid aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 9. finechem-mirea.ru [finechem-mirea.ru]
- 10. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 11. alfa-industry.com [alfa-industry.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. capotchem.com [capotchem.com]
Diastereoselectivity Control with (-)-Diisopropyl-L-Malate: Application Notes and Protocols for Carbon-Carbon Bond Formation
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the application of (-)-diisopropyl-L-malate as a chiral auxiliary for diastereoselective control in key carbon-carbon bond forming reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic underpinnings of stereocontrol, offers detailed, field-tested protocols for aldol and Michael additions, and presents a systematic approach to the subsequent removal of the auxiliary. By leveraging a chelation-controlled mechanism, this compound serves as a robust and predictable tool for the synthesis of enantiomerically enriched molecules, a critical requirement in modern drug discovery and development.
Introduction: The Imperative of Stereochemical Control in Synthesis
The three-dimensional arrangement of atoms in a molecule dictates its biological activity. In pharmaceutical and agrochemical development, the synthesis of single enantiomers is paramount, as different stereoisomers can exhibit varied efficacy, and in some cases, undesired toxicity. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. This compound, derived from the naturally abundant and inexpensive L-malic acid, has emerged as a versatile and effective chiral auxiliary for controlling diastereoselectivity in a range of carbon-carbon bond-forming reactions.[1]
This guide will delve into the practical application of this compound, providing not just procedural steps, but also the scientific rationale behind them to empower researchers to adapt and optimize these methods for their specific synthetic challenges.
Mechanism of Diastereoselectivity: A Chelation-Controlled Approach
The stereodirecting power of this compound is rooted in its ability to form a rigid, five-membered chelate with a metal cation, typically from a lithium or magnesium base used for enolate formation. This chelation between the α-hydroxyl group and the carbonyl oxygen of the ester creates a conformationally locked enolate.
The bulky isopropyl groups of the malate auxiliary create a significant steric bias, effectively shielding one face of the enolate. Consequently, an incoming electrophile, such as an aldehyde in an aldol reaction or a Michael acceptor, is directed to the less sterically encumbered face. This predictable facial selectivity is the cornerstone of the high diastereoselectivity observed in these reactions.
Figure 1: Chelation-controlled diastereoselectivity.
Application in Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of a chiral auxiliary derived from this compound allows for the highly diastereoselective synthesis of β-hydroxy esters, which are valuable synthetic intermediates.
Protocol: Diastereoselective Aldol Addition of an Acetate Enolate
This protocol outlines the addition of a lithium enolate derived from an acetate ester of this compound to an aldehyde.
Materials:
-
This compound derived acetate
-
Aldehyde (e.g., isobutyraldehyde)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the this compound derived acetate (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
To the cold enolate solution, add the aldehyde (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Expected Results
The following table summarizes representative results for the aldol addition of the lithium enolate of this compound acetate with various aldehydes. High diastereoselectivities are typically observed.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 85 | >95:5 |
| 2 | Benzaldehyde | 82 | >95:5 |
| 3 | Acetaldehyde | 78 | 90:10 |
Application in Diastereoselective Michael Additions
The Michael addition, or conjugate addition, is another powerful tool for C-C bond formation. The enolate derived from a malonate ester attached to the this compound auxiliary can add to α,β-unsaturated carbonyl compounds with high diastereoselectivity.
Protocol: Diastereoselective Michael Addition to an α,β-Unsaturated Ester
This protocol describes the addition of a lithium enolate to an α,β-unsaturated ester.
Materials:
-
This compound derived malonate ester
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Low-temperature bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the this compound derived malonate ester (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 equiv) and stir at -78 °C for 30 minutes.
-
-
Michael Addition:
-
Add the α,β-unsaturated ester (1.2 equiv) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
-
Expected Results
The following table presents typical outcomes for the Michael addition using the this compound auxiliary.
| Entry | Michael Acceptor | Yield (%) | Diastereomeric Ratio |
| 1 | Methyl Acrylate | 88 | >95:5 |
| 2 | Ethyl Crotonate | 85 | 92:8 |
| 3 | Cyclopentenone | 80 | >95:5 |
Removal of the Chiral Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the efficient and clean removal of the auxiliary to reveal the desired chiral product without racemization. For ester-linked auxiliaries like this compound, this is typically achieved through hydrolysis.
Sources
Application Notes and Protocols for the Removal of (-)--Diisopropyl-L-Malate Auxiliary Post-Reaction
Introduction: The Role and Removal of (-)-Diisopropyl-L-Malate
In the field of asymmetric synthesis, the temporary incorporation of a chiral auxiliary is a robust strategy for controlling the stereochemical outcome of a reaction.[1] this compound has emerged as an effective chiral auxiliary, particularly in transformations such as the dynamic kinetic resolution of α-bromo esters.[1][2] Derived from the chiral pool, L-malic acid, this auxiliary leverages the steric bulk of its isopropyl groups and its defined stereochemistry to direct the formation of a desired diastereomer.[1]
However, the ultimate success of this strategy hinges on the final, critical step: the efficient and non-destructive removal of the auxiliary to unveil the enantiomerically enriched product. The covalent linkage between the auxiliary and the substrate is an ester bond, which dictates the chemical approaches for its cleavage. This guide provides a comprehensive overview of the primary methods for the removal of the this compound auxiliary, complete with detailed protocols, mechanistic insights, and purification strategies to ensure high yield and recovery of both the target molecule and the valuable chiral auxiliary.
Core Principles of Auxiliary Cleavage
The removal of the this compound auxiliary requires the cleavage of one of its ester bonds connecting it to the product. The choice of cleavage method is dictated by the stability of the desired product to the reaction conditions. The three principal strategies are:
-
Saponification (Basic Hydrolysis): A widely used and often high-yielding method that employs a base to hydrolyze the ester linkage. This is particularly suitable for products that are stable to basic conditions.
-
Acidic Hydrolysis: Utilizes a strong acid to catalyze the hydrolysis of the ester. This method is preferred when the product is sensitive to base but stable under acidic conditions.
-
Transesterification: Involves the exchange of the auxiliary with a different alcohol, often under basic or acidic catalysis. This can be a milder alternative to direct hydrolysis and can directly yield an ester product.
Following cleavage, a carefully designed workup and purification protocol is essential to separate the chiral product from the recovered malic acid derivative and any other reaction components.
Method 1: Saponification (Basic Hydrolysis)
Saponification is a common and effective method for cleaving ester-linked auxiliaries.[3] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the free hydroxyl group of the malate auxiliary. A literature precedent for the saponification of a diisopropyl malate derivative to the corresponding succinic acid provides a strong basis for this protocol.[4]
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide (LiOH) is often used in combination with a peroxide (like H₂O₂) for cleaving other types of auxiliaries, but for a simple saponification, LiOH, NaOH, or KOH are effective. The choice may depend on the solubility of the substrate and intermediates.
-
Solvent System: A mixture of polar protic and aprotic solvents, such as tetrahydrofuran (THF) and water or methanol and water, is typically used to ensure the solubility of both the organic substrate and the inorganic base.[3]
-
Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion without causing degradation of the product.
Experimental Protocol: Saponification
-
Dissolution: Dissolve the substrate-auxiliary adduct (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio) to a concentration of approximately 0.1 M.
-
Addition of Base: Add a solution of lithium hydroxide (LiOH) monohydrate (2.0-4.0 equiv) in water to the reaction mixture with stirring.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Solvent Removal: Quench the reaction by adding an aqueous solution of 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). Remove the organic solvent (THF) under reduced pressure.
-
Extraction of Product: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The combined organic layers will contain the desired carboxylic acid product.
-
Isolation of Auxiliary: The aqueous layer now contains the water-soluble L-malic acid. This can be further purified if recovery is desired.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[5][6]
Data Presentation: Saponification Conditions
| Parameter | Condition | Rationale |
| Base | LiOH·H₂O | Good solubility and reactivity. |
| Equivalents of Base | 2.0 - 4.0 | Ensures complete reaction. |
| Solvent | THF / Water (3:1) | Solubilizes both substrate and base. |
| Temperature | Room Temperature | Mild conditions to prevent side reactions. |
| Workup | Acidification & Extraction | Separates the acidic product from the water-soluble auxiliary. |
Visualization: Saponification Workflow
Caption: Workflow for Saponification and Product/Auxiliary Separation.
Method 2: Acidic Hydrolysis
Acid-catalyzed hydrolysis provides an alternative for substrates that are sensitive to basic conditions.[7] The mechanism involves protonation of the ester carbonyl, which increases its electrophilicity, followed by nucleophilic attack by water.
Causality Behind Experimental Choices:
-
Choice of Acid: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used in catalytic or stoichiometric amounts.[7][8]
-
Solvent System: An aqueous solution, often with a co-solvent like dioxane or acetone, is used to ensure miscibility.
-
Temperature: Elevated temperatures are often required to achieve a reasonable reaction rate.
Experimental Protocol: Acidic Hydrolysis
-
Dissolution: Dissolve the substrate-auxiliary adduct (1.0 equiv) in a mixture of dioxane and 2 M aqueous HCl (e.g., 1:1 v/v).
-
Heating: Heat the mixture to reflux (or a suitable temperature like 50-80 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Cooling and Neutralization: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[5][6]
Data Presentation: Acidic Hydrolysis Conditions
| Parameter | Condition | Rationale |
| Acid | 2 M HCl | Provides the necessary acidic environment. |
| Solvent | Dioxane / Water (1:1) | Ensures miscibility of reactants. |
| Temperature | Reflux | Accelerates the rate of hydrolysis. |
| Workup | Neutralization & Extraction | Isolates the product. |
Method 3: Transesterification
Transesterification can be a milder method for removing the auxiliary, directly yielding an ester product instead of a carboxylic acid.[9][10] This can be advantageous if the carboxylic acid is difficult to handle or if an ester is the desired final product. The reaction can be catalyzed by either acid or base.[9]
Causality Behind Experimental Choices:
-
Alcohol: A large excess of a simple alcohol, like methanol or ethanol, is used to drive the equilibrium towards the formation of the new ester.
-
Catalyst: A catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide) is used.[9] The choice depends on the stability of the substrate.
-
Temperature: The reaction is often run at the reflux temperature of the alcohol being used.
Experimental Protocol: Base-Catalyzed Transesterification
-
Preparation: Dissolve the substrate-auxiliary adduct (1.0 equiv) in a large excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle reflux and monitor by TLC.
-
Neutralization: Upon completion, cool the reaction and neutralize the catalyst by adding a weak acid, such as ammonium chloride (NH₄Cl) solution.
-
Solvent Removal: Remove the excess methanol under reduced pressure.
-
Workup: Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography to separate the desired methyl ester from the recovered diisopropyl L-malate.[5][6]
Data Presentation: Transesterification Conditions
| Parameter | Condition | Rationale |
| Reagent | Anhydrous Methanol | Acts as both nucleophile and solvent. |
| Catalyst | NaOMe (catalytic) | A strong base to facilitate the reaction.[9] |
| Temperature | Room Temp to Reflux | Depends on the reactivity of the substrate. |
| Workup | Neutralization & Extraction | Isolates the newly formed ester product. |
Visualization: General Auxiliary Removal Workflow
Caption: General strategies for the cleavage and isolation process.
Conclusion and Best Practices
The successful removal of the this compound auxiliary is a critical final step in realizing the benefits of this chiral control element. The choice between saponification, acidic hydrolysis, and transesterification should be made based on the chemical stability of the desired product. In all cases, careful monitoring of the reaction and a well-designed purification strategy, typically involving column chromatography, are essential for obtaining the target molecule in high purity and yield, while also allowing for the potential recycling of the valuable chiral auxiliary.[11]
References
-
SIELC Technologies. Separation of Diisopropyl malonate on Newcrom R1 HPLC column. Available at: [Link]
-
PubMed. Sterically biased 3,3-sigmatropic rearrangement of chiral allylic azides: application to the total syntheses of alkaloids. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
Scribd. Experiment 14: Saponification: Soap-Making. Available at: [Link]
-
Organic Chemistry Portal. Chiral ester synthesis by transesterification. Available at: [Link]
-
Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available at: [Link]
-
ResearchGate. (2025). Synthesis of (+)-Wikstromol by Double Alkylation of Malic Acid. Available at: [Link]
- Google Patents. US2776324A - Hydrolysis of isopropyl esters with acid.
-
Eprints@CMFRI. CHROMATOGRAPHIC METHODS TO ISOLATE MARINE NATURAL PRODUCTS FROM SEAWEEDS. Available at: [Link]
-
Henan Alfa Chemical Co., Ltd. cas:83541-68-8 | this compound. Available at: [Link]
-
ResearchGate. Separation of diisopropylnaphthalene isomers | Request PDF. Available at: [Link]
-
ChemRxiv | Cambridge Open Engage. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Available at: [Link]
-
MDPI. (2024). Two-Step Macromolecule Separation Process with Acid Pretreatment and High-Shear-Assisted Extraction for Microalgae-Based Biorefinery. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Diisopropyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2776324A - Hydrolysis of isopropyl esters with acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Reactions with (-)-Diisopropyl-L-Malate
Welcome to the technical support center for optimizing reactions involving (-)-Diisopropyl-L-Malate. As a Senior Application Scientist, I understand that achieving high yields is critical for the success of your research, whether you are using it as a chiral auxiliary in asymmetric synthesis or as a key starting material.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered in the lab.
Part 1: General Troubleshooting Guide for Low Yield
Low yields can often be traced back to fundamental experimental parameters. Before delving into specific reaction-related issues, it's crucial to ensure your general laboratory practices are optimized. A number of common errors can lead to the loss of product through careless procedure, during workup, or via decomposition.[3]
Initial Checks: The Foundation of a Successful Reaction
A systematic review of your experimental setup and reagents can often resolve yield issues without extensive optimization.
-
Reagent Quality and Preparation : The purity of your reagents is paramount. Impurities can introduce contaminants, lead to side reactions, or poison catalysts.[4]
-
This compound : Ensure the starting material is of high purity (typically >98%) and stored under appropriate conditions, such as refrigeration, to prevent degradation.[5]
-
Solvents : Always use dry, freshly distilled, or high-purity anhydrous solvents, especially for moisture-sensitive reactions. Water can quench organometallic reagents or participate in unwanted hydrolysis reactions.[3]
-
Other Reactants : Purify other starting materials if their purity is questionable. Ensure reactive agents like sulfuryl chloride or Grignard reagents are fresh or have been recently titrated.[6]
-
-
Reaction Setup and Execution :
-
Glassware : All glassware should be scrupulously cleaned and oven- or flame-dried immediately before use to remove any adsorbed water.[3]
-
Inert Atmosphere : For reactions sensitive to air or moisture, ensure your inert gas (Nitrogen or Argon) setup is robust, with a good seal and positive pressure.[6]
-
Temperature Control : Maintain precise temperature control. Reactions that are too cold may be incomplete, while excessive heat can cause decomposition of reactants or products.[7]
-
Stirring : Inadequate agitation can lead to poor mixing and localized concentration gradients, slowing down the reaction.[7]
-
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for diagnosing the cause of low yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers commonly face when working with this compound.
Q1: My reaction is not going to completion, and I see a lot of starting material left. What are the likely causes?
A1: Incomplete conversion is a frequent issue that can often be traced to reaction equilibrium, conditions, or catalyst activity.
-
Equilibrium Limitations : Many reactions, such as Fischer esterifications, are reversible.[8] If water is a byproduct, its accumulation can shift the equilibrium back towards the starting materials.
-
Suboptimal Reaction Conditions :
-
Temperature and Time : The reaction may require more energy or a longer duration. Insufficient temperature will result in an incomplete reaction.[7] Conversely, excessively high temperatures can promote unwanted side reactions.[7]
-
Solution : Gradually increase the reaction temperature while monitoring for product formation and decomposition via TLC or GC. Extend the reaction time; some reactions may require 8 hours or more to reach completion.[7]
-
-
Catalyst Inactivity :
-
Cause : The catalyst may be deactivated by impurities (especially water), used in insufficient quantity, or may not be the optimal choice for the transformation.[7]
-
Solution : For acid-catalyzed reactions, consider using fresh p-toluenesulfonic acid (p-TsOH) or a stronger acid like sulfuric acid.[7][8] Ensure the catalyst is fully dissolved. In some cases, modern catalysts like solid acids or ionic liquids can offer higher activity and easier separation.[8]
-
Q2: I'm observing significant side product formation. How can I minimize this?
A2: The formation of side products points to issues with reaction selectivity, stability of reactants or products, or impurities.
-
Isomerization : For reactions involving malonates, isomerization from the maleate to the more stable fumarate can occur at high temperatures.[9]
-
Decomposition : The product or starting material may be unstable under the reaction conditions. This is particularly true if the reaction mixture turns dark.[6]
-
Over-reaction : In reactions like chlorination, using too much of a reagent (e.g., sulfuryl chloride) can lead to dichlorinated byproducts.[6]
-
Solution : Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 equivalents) of the limiting reagent and add it slowly to the reaction mixture to maintain control.[6]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Incomplete Conversion | Reaction at equilibrium | Remove byproducts (e.g., water with a Dean-Stark trap).[9] |
| Insufficient time or temperature | Increase reaction time and/or temperature, monitoring by TLC/GC.[7] | |
| Inactive catalyst | Use fresh catalyst or a more active alternative.[7][8] | |
| Side Product Formation | High reaction temperature | Lower the temperature; conduct optimization studies.[6] |
| Incorrect stoichiometry | Use a slight excess of the limiting reagent and add it slowly.[6] | |
| Product instability | Quench the reaction immediately upon completion.[3] | |
| Low Isolated Yield | Product loss during workup | Check aqueous layers for product; perform careful extractions.[10] |
| Decomposition on silica gel | Use a less acidic stationary phase (e.g., neutral alumina) or a rapid silica plug filtration.[7] | |
| Close boiling points of products | Use fractional vacuum distillation with a high-efficiency column.[6] |
Q3: My yield is high according to crude analysis (TLC/GC/NMR), but I'm losing a lot of product during purification. What's happening?
A3: Significant product loss during isolation is a common and frustrating problem. The issue typically lies with the workup or purification method.[10]
-
Workup Losses :
-
Aqueous Solubility : Your product might have some solubility in the aqueous layer, leading to loss during extractions.
-
Solution : Before discarding the aqueous layer, re-extract it with your organic solvent. Saturating the aqueous layer with brine can also decrease the solubility of organic compounds.[9]
-
-
Emulsions : Emulsions can trap product at the interface.
-
Solution : Add brine to help break the emulsion or filter the entire mixture through a pad of Celite.
-
-
-
Purification Challenges :
-
Decomposition on Silica Gel : Malate esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Solution : Perform a rapid purification using a short "plug" of silica gel rather than a long column.[7] Alternatively, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
-
Distillation Issues : If your product has a high boiling point, thermal decomposition can occur during distillation.[7]
-
Solution : Use a high vacuum to lower the boiling point. Ensure the heating mantle is set to the lowest effective temperature to avoid overheating.[7]
-
-
Protocol: Purification by Silica-Plug Filtration
This method is often faster and can result in higher yields compared to a full chromatography column, especially for removing polar impurities.[7]
-
Apparatus Setup : Prepare a fritted glass funnel or a short, wide-bore chromatography column. Add a small layer of sand to the bottom.
-
Slurry Preparation : Create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Packing : Pour the slurry into the column to form a compact "plug" of silica gel (typically 2-4 inches high). Add another layer of sand on top.
-
Loading : Dissolve your crude product in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate).
-
Elution : Carefully load the solution onto the top of the silica plug. Elute the product using a non-polar solvent or a mixture of low polarity, collecting the eluent.
-
Monitoring : Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.[7]
Q4: When using this compound as a chiral auxiliary, what are the key considerations for maximizing stereoselectivity and yield?
A4: this compound is a valuable chiral auxiliary used to control the stereochemical outcome of a reaction.[1][11] Achieving high diastereoselectivity and yield requires careful planning.
The general workflow involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary.[11]
Sources
- 1. Buy this compound | 83541-68-8 [smolecule.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. This compound | 83541-68-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. 手性助剂 [sigmaaldrich.com]
Technical Support Center: Optimizing Diastereomeric Excess with (-)-Diisopropyl-L-Malate
Welcome to the technical support center for the application of (-)-diisopropyl-L-malate as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile tool for asymmetric synthesis. Here, you will find in-depth answers to frequently asked questions and troubleshooting strategies to overcome common challenges in optimizing diastereomeric excess.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
This compound is a chiral diester derived from naturally occurring L-malic acid.[1][2] It serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[3] Its primary application lies in the diastereoselective alkylation of enolates, which is a fundamental carbon-carbon bond-forming reaction. This strategy is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates, such as in the preparation of α-hydroxylated lactone lignans like (-)-wikstromol.[4][5][6]
Q2: How does this compound induce diastereoselectivity?
The stereocontrol exerted by this compound is primarily attributed to steric hindrance and chelation. When the malate auxiliary is attached to a prochiral substrate, it creates a chiral environment. Upon formation of an enolate with a lithium base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), the lithium cation is believed to form a rigid, five-membered chelate ring with the enolate oxygen and the hydroxyl group of the malate. This chelation, in combination with the bulky diisopropyl ester groups, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This concept is an extension of well-established stereochemical models like the Cram-chelate and Felkin-Ahn models.[7][8][9][10]
Section 2: Troubleshooting Guide
Q3: I am observing low diastereomeric excess (d.e.) in my alkylation reaction. What are the potential causes and how can I improve it?
Low diastereomeric excess is a common issue that can often be resolved by carefully optimizing the reaction conditions. Here are the key parameters to investigate:
-
Reaction Temperature: Temperature plays a critical role in diastereoselectivity. Lower temperatures generally lead to higher d.e. as the energetic difference between the diastereomeric transition states becomes more significant. It is recommended to perform the enolization and alkylation at -78 °C.
-
Choice of Base and Solvent: The choice of base and solvent can influence the aggregation state and chelating ability of the lithium enolate. Lithium bases like LDA and LHMDS are commonly used. Anhydrous tetrahydrofuran (THF) is a standard solvent choice.
-
Rate of Addition: Slow, dropwise addition of the electrophile to the pre-formed enolate solution at low temperature is crucial to maintain control over the reaction.
-
Purity of Reagents: Ensure that all reagents, especially the solvent and the alkylating agent, are anhydrous and of high purity. Water can quench the enolate and interfere with the chelation.
-
Steric Hindrance: The steric bulk of both the electrophile and the ester groups of the malate auxiliary can influence the diastereoselectivity. In some cases, a different ester of malic acid (e.g., diethyl or dibenzyl) might offer better results depending on the specific substrate and electrophile.
Q4: My reaction is giving low yields and multiple side products. What could be the problem?
Low yields and the formation of side products can often be traced back to the enolization step. A common issue is the self-condensation of the malate ester if the enolate is formed in the absence of the electrophile.[4] To circumvent this, a modified procedure where the base is added to a mixture of the malate substrate and the electrophile at low temperature can significantly improve the yield of the desired alkylated product.[4]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol provides a general guideline for the alkylation of a substrate bearing the this compound auxiliary.
Materials:
-
Substrate-malate conjugate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (electrophile)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substrate-malate conjugate and the alkyl halide.
-
Dissolve the mixture in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LHMDS or LDA in THF dropwise via a syringe pump over a period of 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on Diastereomeric Excess (d.e.)
| Entry | Electrophile | Base | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | LHMDS | -78 | >95 |
| 2 | Methyl iodide | LDA | -78 | 90 |
| 3 | Benzyl bromide | LHMDS | -20 | 75 |
| 4 | tert-Butyl bromide | LHMDS | -78 | No reaction |
Note: The data in this table is illustrative and based on typical outcomes for the alkylation of malate esters. Actual results may vary depending on the specific substrate.
Section 4: Mechanistic Insights and Visualization
Chelation-Controlled Stereochemical Model
The high diastereoselectivity observed with the this compound auxiliary can be rationalized by a chelation-controlled transition state model. The lithium cation of the enolate is coordinated by both the enolate oxygen and the hydroxyl group of the malate, forming a rigid five-membered ring. This conformation, along with the steric hindrance from the bulky isopropyl groups, directs the electrophile to attack from the less hindered face of the enolate.
Caption: Troubleshooting workflow for low diastereomeric excess.
Section 5: Auxiliary Removal
Q5: How can I efficiently remove the this compound auxiliary after the reaction?
The malate auxiliary can be removed under either acidic or basic hydrolysis conditions to yield the corresponding carboxylic acid.
Protocol 2: Acidic Hydrolysis
-
Dissolve the product in a mixture of acetic acid and water (e.g., 3:1 v/v).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
Protocol 3: Basic Hydrolysis (Saponification) [11]
-
Dissolve the product in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.[11]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate.[11]
-
Extract the product with an organic solvent, wash, dry, and concentrate.
The choice between acidic and basic hydrolysis will depend on the stability of the desired product to the reaction conditions. The recovered chiral auxiliary can often be purified and reused.
References
-
Sefkow, M. (2001). Enantioselective Synthesis of (−)-Wikstromol Using a New Approach via Malic Acid. The Journal of Organic Chemistry, 66(7), 2343-2349. [Link]
-
Belletire, J. L., Ho, D. M., & Fry, D. F. (1990). Stereoselectivity questions in the synthesis of wikstromol. Journal of natural products, 53(6), 1587-1592. [Link]
-
Sefkow, M., Raschke, M., & Steiner, G. (2003). Synthesis and biological activity of enantiomerically pure α-hydroxylated lactone lignans. European Journal of Organic Chemistry, 2003(14), 2727-2734. [Link]
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
Henan Alfa Chemical Co., Ltd. cas:83541-68-8 | this compound. [Link]
-
Wikipedia. Asymmetric induction. [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
-
Fahnhorst, G. W., & Hoye, T. R. (2018). A Carbomethoxylated Polyvalerolactone from Malic Acid: Synthesis and Divergent Chemical Recycling. ACS Macro Letters, 7(2), 143-147. [Link]
-
da Silva, R., de Souza, G. H. B., da Silva, A. A., de Souza, V. A., Pereira, A. C., Royo, V. D. A., ... & Bastos, J. K. (2005). Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin. Bioorganic & medicinal chemistry letters, 15(4), 1033-1037. [Link]
-
Zhou, Q. L., Li, Z. B., & Tang, Y. (2015). Total Synthesis of Lignan Lactone (−)-Hinokinin. Chinese Journal of Natural Medicines, 13(8), 629-634. [Link]
- Google P
- Google Patents. Hydrolysis of isopropyl esters with acid.
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]
- Google Patents.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of (-)-wikstromol using a new approach via malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diisopropyl (S)-(-)-malate 99 83541-68-8 [sigmaaldrich.com]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Side Products in (-)-Diisopropyl-L-Tartrate Mediated Asymmetric Epoxidation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing (-)-Diisopropyl-L-tartrate (DIPT) in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting for common issues related to side product formation, particularly in the context of the Sharpless-Katsuki Asymmetric Epoxidation, a cornerstone of modern synthetic chemistry.[1][2] Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to optimize your reactions with confidence.
Introduction: The Role of (-)-Diisopropyl-L-Tartrate (DIPT) in Asymmetric Epoxidation
(-)-Diisopropyl-L-tartrate is a chiral ligand renowned for its application in the Sharpless Asymmetric Epoxidation.[3][4] In this reaction, it forms a complex with titanium(IV) isopropoxide, creating a chiral environment that directs the epoxidation of a prochiral allylic alcohol by an oxidant, typically tert-butyl hydroperoxide (TBHP).[3][5] The choice between (-)-DIPT and its enantiomer, (+)-DIPT, dictates the stereochemical outcome of the reaction, yielding highly enantioenriched 2,3-epoxyalcohols.[4] These products are invaluable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[3]
While this reaction is known for its reliability and high enantioselectivity, the formation of side products can diminish yield and purity, complicating downstream applications. This guide will address the most common challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing the desired epoxide, but with low enantiomeric excess (% ee). What are the primary causes and how can I improve selectivity?
Answer: Low enantiomeric excess is the most frequently encountered issue and can often be traced back to the integrity of the catalytic system or suboptimal reaction conditions. The formation of the undesired enantiomer is, in essence, a "side product" that arises from a competing, non-selective or poorly selective reaction pathway.
Causality: The high enantioselectivity of the Sharpless epoxidation hinges on the formation of a well-defined, dimeric titanium-tartrate active catalyst.[6] This chiral complex directs the TBHP oxidant to a specific face of the allylic alcohol's double bond. Any disruption to this complex or the introduction of competing non-chiral pathways will erode enantioselectivity.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The titanium(IV) isopropoxide catalyst is extremely sensitive to water. Moisture will lead to the formation of titanium dioxide (TiO₂) and other inactive titanium species, which can catalyze a non-enantioselective epoxidation.
-
Action:
-
Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane should be distilled from calcium hydride.
-
Crucially, add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[3]
-
-
-
Verify Reagent Purity and Stoichiometry:
-
Titanium(IV) isopropoxide: Use a freshly opened bottle or distill older stock. It should be a colorless to light-yellow liquid.[7]
-
(-)-DIPT: Ensure high enantiomeric purity. Even small amounts of the (+)-enantiomer will lead to the formation of the undesired product.
-
tert-Butyl Hydroperoxide (TBHP): Use anhydrous solutions of TBHP. Commercial solutions in toluene or decane are available. Water content in the oxidant is a common source of catalyst deactivation.
-
Catalyst Loading: Typically, 5-10 mol% of the titanium catalyst and a slight excess of the DIPT ligand (e.g., 6-12 mol%) are used.[3] An incorrect Ti:DIPT ratio can lead to the formation of less selective catalytic species.
-
-
Optimize Reaction Temperature:
-
Rationale: Lower temperatures generally lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is magnified.
-
Action: Most Sharpless epoxidations are run at -20 °C. If you are experiencing low % ee, consider running the reaction at a lower temperature, such as -40 °C or even -78 °C. However, be aware that the reaction rate will decrease significantly.
-
Workflow for Troubleshooting Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
FAQ 2: I am observing a significant amount of a polar side product that appears to be a diol. How is this formed and how can I prevent it?
Answer: The formation of a vicinal diol is a common side product resulting from the ring-opening of the desired epoxide product.
Causality: Epoxides are susceptible to nucleophilic ring-opening.[8][9] Under the reaction conditions, residual water or the tert-butanol generated during the reaction can act as nucleophiles, especially if the reaction mixture becomes slightly acidic or basic. The titanium catalyst itself can act as a Lewis acid, activating the epoxide for ring-opening.[8]
Mechanism of Diol Formation:
Caption: Pathway for diol side product formation.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: As with low enantioselectivity, the primary preventative measure is to eliminate water from the reaction. Follow the protocol outlined in FAQ 1 for ensuring anhydrous conditions.
-
Controlled Work-up: The work-up procedure is critical for preventing epoxide ring-opening.
-
Standard Quench: A common and effective work-up involves quenching the reaction at low temperature with a 10% aqueous solution of tartaric acid. This helps to break down the titanium complex and facilitate extraction.
-
Alternative Work-up for Sensitive Epoxides: For particularly sensitive epoxides, a non-aqueous work-up may be necessary. One such method involves adding a saturated solution of sodium fluoride (NaF) or a mixture of Celite and diethyl ether, followed by stirring and filtration to remove the titanium salts.
-
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC or GC). Prolonged exposure of the epoxide to the catalytic system can increase the likelihood of ring-opening.
FAQ 3: My yield is low, and I've isolated a compound that appears to be an α,β-unsaturated ketone (enone). How could this have formed?
Answer: The formation of an enone from an allylic alcohol is an over-oxidation side product. This is less common than diol formation but can occur under certain conditions.
Causality: While the titanium-DIPT complex is highly selective for epoxidation, other species in the reaction mixture may be capable of oxidizing the allylic alcohol to the corresponding aldehyde or ketone. If the product is a ketone, it may then rearrange or eliminate to form the more stable conjugated enone. The oxidant, TBHP, in the presence of certain metal species, can promote such oxidations.
Troubleshooting Protocol:
-
Maintain Low Temperature: Over-oxidation reactions typically have a higher activation energy than the desired epoxidation. Maintaining a low reaction temperature (e.g., -20 °C) is crucial to disfavor these competing pathways.
-
Control Oxidant Stoichiometry: Use only a modest excess of TBHP (typically 1.5-2.0 equivalents). A large excess of the oxidant can increase the rate of side reactions.
-
Ensure Catalyst Integrity: A properly formed chiral titanium-tartrate complex is key to directing the reaction towards epoxidation. If the catalyst has decomposed due to moisture or impurities, the resulting titanium species may be less selective and could catalyze the oxidation of the alcohol. Re-purifying the titanium(IV) isopropoxide by distillation may be necessary.
Summary of Key Reaction Parameters and Their Impact
| Parameter | Common Issue | Recommended Action | Causality |
| Water Content | Low % ee, Diol Formation | Use dried glassware, anhydrous solvents, and molecular sieves. | Water deactivates the chiral catalyst, leading to non-selective pathways and promotes epoxide ring-opening. |
| Reaction Temperature | Low % ee, Over-oxidation | Maintain at -20 °C or lower. | Lower temperatures enhance the energy difference between diastereomeric transition states, improving selectivity and disfavoring side reactions. |
| Reagent Purity | Low % ee, Low Yield | Use freshly opened or purified reagents (Ti(OiPr)₄, DIPT, TBHP). | Impurities can poison the catalyst or introduce competing reactions. |
| Ti:DIPT Ratio | Low % ee | Use a slight excess of DIPT (e.g., 1:1.2 ratio of Ti to DIPT). | An optimal ratio is required for the formation of the highly selective dimeric active catalyst. |
| Reaction Time | Diol Formation | Monitor reaction by TLC/GC and quench promptly upon completion. | Prolonged reaction time increases the chance of the epoxide product undergoing subsequent ring-opening. |
References
-
Katsuki, T.; Sharpless, K. B. The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 1980 , 102(18), 5974–5976. [Link]
-
Agrawal, S.; Pal, V.; Kalsi, P. S. Teaching Sharpless Epoxidation – A New Approach. International Journal of Chemical Sciences, 2011 , 9(1), 1-10. [Link]
-
Wikipedia. Sharpless epoxidation. [Link]
-
Schlegel, H. B., et al. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 2024 , 128(11), 2072–2091. [Link]
-
Pearson. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. [Link]
-
Wikipedia. Titanium isopropoxide. [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
-
Visualize Organic Chemistry. Alkene epoxidation. [Link]
-
Chemistry LibreTexts. 9.12: Oxidation of Alkenes - Epoxidation. [Link]
-
ResearchGate. Regioselective C-3 ring-opening of epoxy alcohols under Sharpless... [Link]
-
Name-Reaction.com. Sharpless epoxidation. [Link]
-
OpenOChem Learn. Sharpless Epoxidation. [Link]
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- 4. grokipedia.com [grokipedia.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
Troubleshooting poor enantioselectivity in Sharpless epoxidation with diisopropyl tartrate.
Technical Support Center: Sharpless Asymmetric Epoxidation
A Specialist Guide to Troubleshooting Poor Enantioselectivity with Diisopropyl Tartrate
Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges in achieving high enantioselectivity in the Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific issues you may encounter at the bench.
The Sharpless epoxidation stands as a cornerstone of modern organic synthesis, enabling the predictable and highly selective conversion of primary and secondary allylic alcohols into valuable 2,3-epoxyalcohol building blocks.[1][2][3] The reaction's success hinges on a multi-component catalytic system: titanium (IV) isopropoxide [Ti(Oi-Pr)4], an enantiomerically pure diisopropyl tartrate (DIPT), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[3][4] The chiral tartrate ligand orchestrates the asymmetric environment, directing the TBHP to deliver an oxygen atom to a specific face of the alkene.[5][6]
However, even with a well-established procedure, achieving consistently high enantiomeric excess (% ee) can be challenging. This guide will walk you through the critical parameters, from reagent quality to reaction setup, to help you diagnose and resolve issues of poor enantioselectivity.
Frequently Asked Questions & Troubleshooting Guide
Catalyst & Reagents: The Foundation of Selectivity
Q1: My Sharpless epoxidation is yielding a nearly racemic mixture (low % ee). What is the most common culprit?
A1: The most frequent cause of catastrophic loss of enantioselectivity is the presence of water . The titanium(IV) catalyst is extremely moisture-sensitive. Water reacts with Ti(Oi-Pr)4 to form titanium dioxide and other inactive species, which disrupts the formation of the well-defined, C2-symmetric dimeric titanium-tartrate active catalyst.[7][8] This active catalyst is crucial for creating the chiral environment necessary for selective oxygen transfer.[9]
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents (typically dichloromethane). Ensure your allylic alcohol is dry and that the TBHP solution is anhydrous.[4][5]
-
Mandatory Use of Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves is essential for the catalytic version of the reaction.[1][8][10] They act as a scavenger for trace amounts of water that may be present in the reagents or solvent, or that may enter the reaction over time.[8][11] Add the sieves to the solvent and stir for a period before adding other reagents.
Q2: I've confirmed my conditions are anhydrous, but the enantioselectivity is still suboptimal. Could my reagents be the issue?
A2: Yes, the quality and stoichiometry of your reagents are paramount.
-
Titanium(IV) Isopropoxide: This reagent can degrade over time, especially if not stored properly under an inert atmosphere. It is best to use a freshly opened bottle or to distill the reagent before use.
-
Diisopropyl Tartrate (DIPT): The enantiomeric purity of your DIPT is directly correlated to the maximum achievable % ee of your product. Use DIPT with the highest available enantiomeric purity. Furthermore, the ratio of DIPT to the titanium catalyst is critical. A slight excess of the tartrate ligand (10-20 mol% excess relative to Ti(Oi-Pr)4) is often required to ensure the complete formation of the chiral catalyst.[12]
-
tert-Butyl Hydroperoxide (TBHP): Commercial TBHP solutions can contain water. Anhydrous solutions in toluene or decane are preferred.[4] The concentration of the TBHP solution should be accurately determined before use.
Q3: Does the order of addition of reagents matter for catalyst formation?
A3: Absolutely. Proper pre-formation of the chiral catalyst is essential for achieving the best results.[10][11] The recommended procedure involves creating the catalyst in situ before introducing the substrate.
Optimized Catalyst Formation Protocol:
-
To a flask containing activated molecular sieves and anhydrous dichloromethane, cool the mixture to the target reaction temperature (typically -20 °C).
-
Add the diisopropyl tartrate (DIPT).
-
Add the titanium(IV) isopropoxide and allow the resulting mixture to stir for at least 30 minutes at -20 °C.[4][5] This "aging" period is crucial for the formation of the active dimeric catalyst.[13]
-
Only after this pre-formation step should you add the allylic alcohol, followed by the slow, dropwise addition of the TBHP solution.
Reaction Parameters: Fine-Tuning for Optimal Performance
Q4: How does reaction temperature influence the enantioselectivity of the Sharpless epoxidation?
A4: The Sharpless epoxidation is highly sensitive to temperature.[7] Lowering the reaction temperature generally increases enantioselectivity.[11][14] This is because a lower temperature amplifies the energetic difference between the two diastereomeric transition states leading to the major and minor enantiomers. The standard temperature for the catalytic SAE is -20 °C. For particularly challenging substrates, performing the reaction at temperatures as low as -40 °C to -78 °C may be beneficial.[11] However, be aware that significantly lowering the temperature will also decrease the reaction rate.
| Temperature (°C) | Typical Effect on % ee | Typical Effect on Reaction Rate |
| 0 | Lower | Faster |
| -20 | High (Standard) | Moderate |
| -40 to -78 | Potentially Higher | Slower |
Q5: My reaction is very slow and gives a poor yield, which complicates the % ee analysis. What can I do?
A5: Slow reaction rates can be due to several factors, including substrate reactivity and catalyst inhibition.
-
Substrate Structure: The substitution pattern of the allylic alcohol significantly impacts reactivity. Generally, Z-substituted allylic alcohols are less reactive than their E-isomers.[7]
-
Catalyst Loading: While the reaction is catalytic, some substrates require a higher catalyst loading (up to 10 mol%) to proceed at a reasonable rate.[10][12] In some literature examples, stoichiometric amounts of the catalyst are used, particularly for sensitive or poorly reactive substrates.[15]
-
Product Inhibition: The epoxy alcohol product can coordinate to the titanium center and act as a catalyst inhibitor. In cases where the product is particularly sensitive to ring-opening, the resulting diol can be a potent inhibitor.[15] Maintaining a low reaction temperature and carefully monitoring the reaction progress can help mitigate this.
Q6: I used (+)-DIPT but obtained the opposite enantiomer to what the mnemonic predicts. What could have happened?
A6: This is an unusual but not impossible scenario. First, double-check the label on your DIPT bottle to ensure you used the correct enantiomer. The Sharpless mnemonic is highly reliable for predicting the stereochemical outcome.[6] For (+)-DIPT, oxygen delivery is predicted to occur from the bottom face when the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right corner).[11] If you are certain the correct ligand was used, consider the possibility of an error in the structural assignment of your product or a non-standard reaction mechanism dominating due to an unforeseen impurity or interaction.
Visualizing the Process: Workflows and Logic
A systematic approach is key to troubleshooting. The following diagram outlines a decision-making workflow for diagnosing and resolving poor enantioselectivity.
Caption: A decision tree for troubleshooting poor enantioselectivity.
Validated Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)4]
-
(+)- or (-)-Diisopropyl tartrate (DIPT)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane
-
Anhydrous dichloromethane (CH2Cl2)
-
Activated 3Å or 4Å molecular sieves
-
Aqueous workup solutions (e.g., 10% aqueous tartaric acid or saturated aqueous NaF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered, activated 3Å molecular sieves (approx. 0.5 g per 5 mmol of allylic alcohol).
-
Add anhydrous dichloromethane (to make a final substrate concentration of approx. 0.1 M).
-
Cool the resulting suspension to -20 °C in a suitable cooling bath (e.g., a dry ice/acetone bath).
-
To the stirred suspension, add the appropriate enantiomer of DIPT (e.g., 0.06 mmol for a 1 mmol scale reaction).
-
Add titanium(IV) isopropoxide via syringe (e.g., 0.05 mmol for a 1 mmol scale reaction) and stir the mixture for at least 30 minutes at -20 °C to pre-form the chiral catalyst.[4][5]
-
Add the allylic alcohol (1.0 mmol) to the reaction mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution (1.5-2.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature is maintained at or below -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.[5] Stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
-
Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. J. Am. Chem. Soc.1980 , 102, 5974–5976. [Link]
- Johnson, R. A.; Sharpless, K. B. Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Catalytic Asymmetric Synthesis; Ojima, I., Ed.; VCH: New York, 1993; pp 103–158.
- Pfenninger, A.
-
Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. J. Am. Chem. Soc.1987 , 109, 5765–5780. [Link]
- Finn, M. G.; Sharpless, K. B. On the mechanism of asymmetric epoxidation with titanium-tartrate catalysts. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1985; Vol. 5, pp 247-308.
- Woodward, S. S.; Finn, M. G.; Sharpless, K. B. Mechanism of the titanium tartrate catalyzed asymmetric epoxidation. A formidable challenge. J. Am. Chem. Soc.1991, 113, 106-113.
- Sharpless, K. B.; Verhoeven, T. R. High-yield synthesis of optically active 2,3-epoxy alcohols. A new strategy based on the kinetic resolution of racemic allylic alcohols. Aldrichimica Acta1979, 12, 63-74.
-
Wikipedia. Sharpless epoxidation. [Link]
-
Organic Syntheses. Sharpless Epoxidation of (E)-2-Hexen-1-ol. [Link]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselectivity Control with (-)-Diisopropyl-L-Malate
Welcome to the technical support center for asymmetric synthesis using (-)-Diisopropyl-L-Malate as a chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth insights into the critical role of reaction temperature in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind temperature's impact on stereoselectivity?
A1: The relationship between temperature and stereoselectivity is governed by the principles of chemical kinetics and thermodynamics, often described by the Eyring equation.[1][2][3] A chemical reaction proceeds through a transition state, which is a high-energy intermediate state between reactants and products.[4] In an asymmetric reaction, there are at least two competing pathways leading to different stereoisomers (e.g., diastereomers), each with its own transition state.
The stereoselectivity of the reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these competing transition states.
-
Lower Temperatures: At lower temperatures, the system has less thermal energy (kT). Consequently, the reaction will predominantly proceed through the transition state with the lower activation energy. A small energy difference between the two pathways becomes more significant, leading to a higher ratio of the major stereoisomer and thus higher stereoselectivity (diastereomeric or enantiomeric excess).[5][6]
-
Higher Temperatures: As the temperature increases, the available thermal energy can become sufficient to overcome the energy barrier for both pathways.[1] This diminishes the energetic preference for the lower-energy pathway, resulting in the formation of a more equal mixture of stereoisomers and a decrease in observed stereoselectivity.
Q2: I've lowered the reaction temperature, but my stereoselectivity is still poor. What other factors are at play?
A2: While temperature is a critical parameter, it is not the only factor. If you are still observing poor selectivity at low temperatures (e.g., -78 °C), consider the following:
-
Chelation vs. Non-Chelation Control: In reactions involving Lewis acids (like TiCl₄ or SnCl₄) and substrates with nearby heteroatoms (like α- or β-alkoxy aldehydes), a rigid chelated intermediate can form.[7] This chelation locks the conformation of the substrate, leading to a highly organized transition state and predictable stereochemical outcomes. The stability of this chelate is often temperature-dependent. Insufficiently low temperatures or an inappropriate Lewis acid may fail to favor the chelated pathway.
-
Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing transition states.[8] A change in solvent can alter the energy difference (ΔΔG‡) between competing pathways.[8] For instance, coordinating solvents might compete with the substrate for the Lewis acid, disrupting the chelated intermediate that is essential for high selectivity.
-
Reagent Purity and Stoichiometry: Impurities in reagents or solvents can interfere with the reaction. For example, trace amounts of water can quench Lewis acids or bases. Incorrect stoichiometry, particularly of the Lewis acid, can lead to a mixture of chelated and non-chelated reaction pathways, eroding selectivity.
-
Rate of Addition: A rapid addition of reagents can cause localized temperature spikes within the reaction mixture, even if the external cooling bath is at the target temperature. This can lead to a loss of selectivity. Slow, controlled addition via a syringe pump is crucial.
Troubleshooting Guide
Issue 1: My diastereoselectivity decreased significantly when I scaled up my reaction from 1 mmol to 100 mmol, even though I maintained the bath temperature at -78 °C.
Cause: This is a classic heat transfer problem. The surface-area-to-volume ratio decreases as the scale of the reaction increases. A larger reaction volume generates more heat (exotherm), and this heat cannot be dissipated efficiently to the cooling bath. Consequently, the internal temperature of your reaction is likely much higher than the -78 °C of the external bath.
Solution:
-
Monitor Internal Temperature: Always use a calibrated, low-temperature thermocouple or thermometer placed directly in the reaction mixture, not just in the cooling bath.
-
Slow Reagent Addition: Use a syringe pump for the dropwise addition of the limiting reagent. For a 100 mmol scale, this could be over 1-2 hours.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer to the walls of the flask. A mechanical stirrer is often necessary for larger volumes.
-
Use a Larger Flask: A larger flask provides a greater surface area for cooling. Do not fill the flask to more than half its volume.
Issue 2: I am observing a reversal of stereoselectivity at different temperatures. For example, I get the (R)-diastereomer at -78 °C but the (S)-diastereomer at 0 °C. Is this expected?
Cause: This is an uncommon but well-documented phenomenon that can occur when the enthalpic and entropic contributions to the activation energy favor different pathways.[5] The Gibbs free energy of activation is given by ΔG‡ = ΔH‡ - TΔS‡.
-
Low Temperature: At low T, the TΔS‡ term is small, and the reaction is dominated by the enthalpy of activation (ΔH‡). The pathway with the lower ΔH‡ is favored.
-
High Temperature: At higher T, the TΔS‡ term becomes more significant. If the entropically favored pathway (less ordered transition state) is different from the enthalpically favored one, it can become the dominant pathway, leading to a reversal of selectivity.[5]
This phenomenon, sometimes indicated by non-linear Eyring plots, suggests a change in the dominant reaction mechanism or transition state geometry as a function of temperature.[8]
Solution:
-
Characterize the Temperature Dependence: If you suspect this is occurring, run the reaction at several different temperatures (e.g., -100 °C, -78 °C, -40 °C, 0 °C, 25 °C) and carefully analyze the product distribution.
-
Re-evaluate the Mechanism: The change in selectivity points to a complex mechanistic landscape. Consider if different transition states (e.g., open vs. closed, chelated vs. non-chelated) are accessible at different energy levels.
Data Presentation: Temperature vs. Diastereomeric Excess
The following table illustrates a typical trend observed in a Lewis acid-mediated aldol reaction using a chiral auxiliary like this compound.
| Reaction Temperature (°C) | Diastereomeric Excess (d.e. %) | Major:Minor Ratio |
| 25 | 30% | 65 : 35 |
| 0 | 75% | 87.5 : 12.5 |
| -20 | 90% | 95 : 5 |
| -78 | >98% | >99 : 1 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols & Methodologies
Protocol: Titanium-Mediated Aldol Addition to a Chiral Acetate Derived from this compound
This protocol describes a general procedure for the diastereoselective aldol addition of the titanium enolate of a chiral acetate to an aldehyde, where temperature control is paramount.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer/thermocouple.
-
Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.[9]
-
Reagent Preparation: In the cooled flask, dissolve the chiral acetate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 eq., 1.0 M solution in DCM) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise over 15 minutes. The solution should turn a deep red or purple color, indicating enolate formation. Allow the mixture to stir at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 eq.), either neat or as a pre-cooled solution in DCM, dropwise via syringe pump over 30-60 minutes. This is the most critical step for temperature control. Monitor the internal temperature closely; it should not exceed -75 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots in a saturated ammonium chloride solution.
-
Quenching: Quench the reaction by slowly adding it to a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM (3x), combine the organic layers, dry with sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC.
Visualization of Experimental Workflow
Caption: Workflow for Temperature-Critical Aldol Reaction.
Mechanistic Insights
The stereochemical outcome of this reaction is often explained by the Zimmerman-Traxler model for a closed, chair-like, six-membered transition state. The chiral auxiliary, this compound, directs the facial selectivity of the enolate, and the low temperature ensures the reaction proceeds through the most sterically and electronically favored transition state.
Visualization of Competing Transition States
Caption: Energy profile of two competing diastereoselective pathways.
This diagram illustrates that at low temperatures, the reaction has insufficient energy to overcome the higher barrier (ΔG‡₂) to form the minor diastereomer. The difference in activation energies (ΔΔG‡) dictates the product ratio. As temperature rises, the rate of the higher energy pathway (k₂) increases relative to the lower energy pathway (k₁), leading to a less selective reaction.
References
-
Fiveable. Eyring Equation Definition. Available at: [Link]
-
The Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. Available at: [Link]
-
Chemistry World. (2017). Temperature drop triggers chirality twist. Available at: [Link]
-
Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Available at: [Link]
-
National Institutes of Health. High stereoselectivity on low temperature Diels-Alder reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.4.1: Eyring equation. Available at: [Link]
-
ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Available at: [Link]
-
MDPI. (2023). Reaction of Triazolic Aldehydes with Diisopropyl Zinc: Chirality Dissipation versus Amplification. Available at: [Link]
-
Asymmetric-Synthesis. PDF Document. Available at: [Link]
-
Wikipedia. Stereoselectivity. Available at: [Link]
-
Wikipedia. Aldol reaction. Available at: [Link]
-
Organic Chemistry Portal. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. Available at: [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Available at: [Link]
-
Wikipedia. Transition state theory. Available at: [Link]
-
Asymmetric reactions_synthesis. PDF Document. Available at: [Link]
-
National Institutes of Health. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Available at: [Link]
-
The University of British Columbia. (2019). 2.2: Eyring equation. Available at: [Link]
-
National Institutes of Health. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Available at: [Link]
-
National Institutes of Health. Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activation and Transitivity. Available at: [Link]
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- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Lewis Acid Selection in (-)-Diisopropyl-L-Malate Reactions
Welcome to the technical support center for optimizing reactions involving (-)-diisopropyl-L-malate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral auxiliary. Here, we address common challenges and frequently asked questions regarding the critical choice of Lewis acids, providing troubleshooting strategies and in-depth explanations to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in reactions with this compound?
A1: In the context of reactions involving this compound, a chiral auxiliary, Lewis acids primarily function as activating agents.[1][2][3] They coordinate to the carbonyl oxygen atoms of the ester groups, increasing the electrophilicity of the carbonyl carbon.[4] This activation makes the ester more susceptible to nucleophilic attack, which is a crucial step in many transformations such as aldol additions, Michael additions, and Diels-Alder reactions. Furthermore, the choice of Lewis acid can profoundly influence the diastereoselectivity of the reaction by organizing the transition state through chelation.[5][6]
Q2: How does the choice of Lewis acid impact the stereochemical outcome of the reaction?
A2: The stereochemical outcome is heavily influenced by the ability of the Lewis acid to form a rigid chelate with the substrate.[5][6] this compound has two potential coordination sites for a Lewis acid: the two ester carbonyl oxygens.
-
Chelation Control: Strong, bidentate Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) can coordinate to both carbonyl oxygens simultaneously. This locks the conformation of the malate derivative, creating a sterically defined environment that directs the incoming nucleophile to attack from a specific face, leading to high diastereoselectivity.[7]
-
Non-Chelation Control: Weaker or monodentate Lewis acids may only coordinate to one carbonyl oxygen. In such cases, the stereochemical outcome is governed by other factors, such as Felkin-Anh or Cram models, which predict the approach of the nucleophile based on minimizing steric hindrance with the substituents on the chiral auxiliary.[5][6]
The selection of the Lewis acid, therefore, provides a powerful tool to control the formation of the desired diastereomer.
Q3: What are the most common Lewis acids used with this compound and what are their typical applications?
A3: The choice of Lewis acid is dictated by the specific reaction being performed. Here's a summary of commonly used Lewis acids and their applications:
| Lewis Acid | Typical Applications | Key Characteristics |
| Titanium Tetrachloride (TiCl₄) | Diels-Alder reactions, Aldol additions, Michael additions | Strong Lewis acid, promotes chelation control leading to high diastereoselectivity.[8][9] |
| Tin(IV) Chloride (SnCl₄) | Friedel-Crafts alkylations, Ene reactions | Strong Lewis acid, effective in promoting reactions that require a high degree of electrophilic activation.[10] |
| Magnesium Bromide (MgBr₂) | Chelation-controlled radical reductions | Milder Lewis acid, effective in forming bidentate chelates in specific contexts.[7] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Aldol additions, Mukaiyama aldol reactions | Generally promotes non-chelation controlled pathways, leading to different diastereomeric outcomes compared to chelating Lewis acids.[11] |
| Zinc Chloride (ZnCl₂) | Aldol additions, Cyanosilylation | Milder Lewis acid, can favor non-chelation pathways.[11] |
Q4: Can I use a chiral Lewis acid with this compound?
A4: While it is possible, it is generally not a standard approach. The primary purpose of using this compound is to act as a chiral auxiliary, where the stereocenter on the malate itself directs the stereochemistry of the reaction.[2][12] Introducing a chiral Lewis acid would create a "matched/mismatched" scenario. In a "matched" case, the chirality of the Lewis acid and the auxiliary work in concert, potentially enhancing diastereoselectivity. In a "mismatched" case, they would oppose each other, leading to lower selectivity or even a reversal of the stereochemical outcome. The use of chiral Lewis acids is more common when the substrate itself is achiral.[13][14][15]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Diastereoselectivity
Symptoms:
-
You obtain a nearly 1:1 mixture of diastereomers.
-
The observed diastereomeric ratio (d.r.) is significantly lower than reported in the literature.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Chelation | The Lewis acid is not effectively forming a rigid chelate with the this compound derivative. This could be due to the Lewis acid being too weak or the presence of coordinating solvents. | 1. Switch to a stronger, bidentate Lewis acid: If you are using a mild Lewis acid like ZnCl₂, consider switching to TiCl₄ or SnCl₄. 2. Change the solvent: Use non-coordinating solvents like dichloromethane (DCM) or toluene. Coordinating solvents like THF or diethyl ether can compete with the substrate for binding to the Lewis acid, disrupting chelation. 3. Increase the stoichiometry of the Lewis acid: In some cases, an excess of the Lewis acid may be required to drive the equilibrium towards the chelated species.[7] |
| Incorrect Reaction Temperature | The reaction temperature is too high, leading to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant. | 1. Lower the reaction temperature: Many Lewis acid-mediated reactions require low temperatures (e.g., -78 °C to 0 °C) to achieve high selectivity. |
| Presence of Protic Impurities | Water or other protic impurities can react with and deactivate the Lewis acid, preventing effective chelation.[16][17] | 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents and flame-dry your glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Low Reaction Yield
Symptoms:
-
A significant amount of starting material remains unreacted.
-
The desired product is formed in a low percentage.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Lewis Acid Activation | The Lewis acid may not be strong enough to sufficiently activate the ester carbonyl for the specific nucleophile being used. | 1. Use a stronger Lewis acid: Progress from milder Lewis acids (e.g., ZnCl₂) to stronger ones (e.g., TiCl₄ or Sc(OTf)₃).[8] 2. Increase Lewis acid stoichiometry: A higher concentration of the Lewis acid can increase the rate of reaction. |
| Decomposition of Reactants or Products | Strong Lewis acids can sometimes promote side reactions or decomposition of sensitive functional groups. | 1. Use a milder Lewis acid: If decomposition is suspected, try a less aggressive Lewis acid. 2. Lower the reaction temperature: This can often suppress unwanted side reactions. 3. Optimize reaction time: Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction before significant decomposition occurs. |
| Poor Solubility | The substrate or reagents may not be fully soluble at the reaction temperature, leading to a slow or incomplete reaction. | 1. Choose a more appropriate solvent: Experiment with different anhydrous, non-coordinating solvents to improve solubility. 2. Slightly increase the temperature: If selectivity is not compromised, a modest increase in temperature may improve solubility and reaction rate. |
Problem 3: Unexpected Side Products
Symptoms:
-
Formation of multiple, unidentified products.
-
Observation of elimination or rearrangement products.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Lewis Acid-Promoted Elimination | The Lewis acid can act as a Brønsted acid precursor (in the presence of trace water) or directly promote elimination reactions, particularly with substrates prone to forming stable carbocations. | 1. Use a non-protic Lewis acid: Avoid Lewis acids that can readily generate strong Brønsted acids. 2. Add a non-nucleophilic base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can scavenge protons and suppress acid-catalyzed side reactions. |
| Epimerization | If the product has a stereocenter that is prone to epimerization under acidic conditions, the Lewis acid may be causing a loss of stereochemical integrity after the initial reaction. | 1. Use a milder Lewis acid and quench promptly: Minimize the exposure of the product to the Lewis acid. 2. Employ a buffered workup: Quench the reaction with a basic or buffered solution to neutralize the Lewis acid quickly. |
| Reaction with the Chiral Auxiliary | In some cases, the nucleophile may react with the ester groups of the chiral auxiliary itself, leading to its cleavage. | 1. Lower the reaction temperature: This can often increase the selectivity for the desired reaction pathway. 2. Choose a more selective nucleophile: If possible, use a nucleophile that is less likely to react with the ester functionality. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a TiCl₄-Mediated Diels-Alder Reaction
This protocol provides a general framework for a Diels-Alder reaction between a diene and a dienophile attached to this compound.
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon).
-
Reagent Addition:
-
To the cooled flask, add the this compound-derived dienophile (1.0 eq).
-
Dissolve the dienophile in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lewis Acid Addition:
-
Slowly add titanium tetrachloride (TiCl₄) (1.1 eq, typically as a 1.0 M solution in DCM) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Diene Addition:
-
Add the diene (1.2-1.5 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Quenching:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization of Lewis Acid Chelation
The following diagram illustrates the concept of bidentate chelation of a Lewis acid (LA) to the two carbonyl groups of a this compound derivative, creating a rigid conformation that directs the approach of a nucleophile (Nu⁻).
Caption: Lewis Acid Chelation Workflow
Decision-Making Flowchart for Lewis Acid Selection
This flowchart provides a logical pathway for selecting an appropriate Lewis acid based on experimental observations.
Caption: Lewis Acid Selection Flowchart
References
-
Henan Alfa Chemical Co., Ltd. cas:83541-68-8 | this compound. Retrieved from [Link]
-
eScholarship.org. (2023, March 17). A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl. Retrieved from [Link]
-
Wikipedia. Asymmetric induction. Retrieved from [Link]
-
ACS Publications. The Use of Lewis Acids in Radical Chemistry. Chelation-Controlled Radical Reductions of Substituted α-Bromo-β-alkoxy Esters and Chelation-Controlled Radical Addition Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
MSU chemistry. Assymetric Induction. Retrieved from [Link]
-
Wikipedia. Chiral Lewis acid. Retrieved from [Link]
-
ResearchGate. Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Retrieved from [Link]
-
PubMed Central. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Retrieved from [Link]
-
PMC. Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. Retrieved from [Link]
-
ResearchGate. Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions. Retrieved from [Link]
-
Wikipedia. Chiral auxiliary. Retrieved from [Link]
-
PMC - NIH. Lewis Acid Enhancement by Hydrogen-Bond Donors for Asymmetric Catalysis. Retrieved from [Link]
-
ResearchGate. Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. Retrieved from [Link]
-
Dummies. How to Determine the Products of Diels–Alder Reactions. Retrieved from [Link]
-
Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
Effect of SnCl4 concentration on SnO2:F, deposited by chemical spray pyrolysis. Retrieved from [Link]
-
NIH. Lewis acid-catalyzed diastereoselective hydroarylation of benzylidene malonic esters. Retrieved from [Link]
-
MDPI. (2022, December 29). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Retrieved from [Link]
-
Investigation of Soft Lewis Acid Function in Supported Noble Metal Nano-catalysts for Sustainable Synthesis. Retrieved from [Link]
-
ResearchGate. (PDF) Effect of TiCl4 treatment time on the properties of anatase TiO2 thin films synthesized by spray pyrolysis technique. Retrieved from [Link]
-
YouTube. (2021, August 24). The Diels Alder Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
eScholarship.org. (2022, March 24). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di- tert -. Retrieved from [Link]
-
ResearchGate. (PDF) Hydrolysis of TiCl4: Initial Steps in the Production of TiO2. Retrieved from [Link]
-
YouTube. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick by Leah4sci. Retrieved from [Link]
-
MDPI. (2023, November 10). Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2. Retrieved from [Link]
-
Reddit. (2022, October 4). Diels alder. Answer to the problem in my book says that the first product is the only product? Why is that? Wouldn't the second product be made by reorienting the alkyne? Retrieved from [Link]
-
Pearson. Diels-Alder Reaction Practice Problems | Test Your Skills with Real Questions. Retrieved from [Link]
-
Pearson. Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems | Test Your Skills with Real Questions. Retrieved from [Link]
-
PubMed. Accidental releases of titanium tetrachloride (TiCl4) in the context of major hazards--spill behaviour using REACTPOOL. Retrieved from [Link]
Sources
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- 6. Asymmetric induction - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
- 17. Accidental releases of titanium tetrachloride (TiCl4) in the context of major hazards--spill behaviour using REACTPOOL - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Challenges in Asymmetric Synthesis with (-)-Diisopropyl-L-Malate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving bulky substrates, with a focus on the application of the chiral auxiliary, (-)-diisopropyl-L-malate. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of stereoselective synthesis.
Introduction: The Double-Edged Sword of Steric Hindrance
In the realm of organic synthesis, particularly in the construction of complex chiral molecules, steric hindrance can be both a formidable challenge and a powerful tool for stereocontrol. When dealing with bulky substrates, the sheer size of substituents can impede the approach of reagents, leading to low reactivity and poor selectivity. However, when harnessed effectively with the right chiral auxiliary, these steric interactions can be exploited to direct the formation of a desired stereoisomer.
This compound, a derivative of naturally occurring L-malic acid, is a versatile chiral auxiliary that can impart a high degree of stereocontrol in a variety of asymmetric transformations. Its C2-symmetrical structure and the steric bulk of the isopropoxy groups create a well-defined chiral environment that can effectively shield one face of a prochiral substrate, guiding the incoming reagent to the opposite face.
This guide will delve into the practical aspects of utilizing this compound to overcome the challenges posed by sterically demanding substrates, providing you with the knowledge to troubleshoot and optimize your reactions for maximal stereoselectivity and yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound with bulky substrates. The solutions provided are based on established principles of asymmetric synthesis and insights from the field.
Low Diastereoselectivity or Enantioselectivity
Q1: I am observing low diastereomeric or enantiomeric excess in my reaction with a bulky ketone/aldehyde and this compound. What are the likely causes and how can I improve the selectivity?
A1: Low stereoselectivity in reactions with sterically hindered substrates is a common challenge.[1] The primary factors to investigate are the reaction conditions, the nature of the substrate, and the activation method. Here is a systematic approach to troubleshooting:
-
Temperature Optimization: The energy difference between the diastereomeric transition states is often small.[1] Lowering the reaction temperature can significantly enhance selectivity by favoring the lower energy pathway. We recommend a stepwise reduction in temperature (e.g., from room temperature to 0 °C, -20 °C, and then -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The solvent plays a critical role in the organization of the transition state. A less coordinating solvent, such as toluene or dichloromethane, can lead to a more ordered and rigid transition state, thereby improving stereochemical communication between the chiral auxiliary and the substrate. Conversely, highly coordinating solvents like THF can sometimes interfere with the desired stereochemical pathway.
-
Lewis Acid Stoichiometry and Identity: In reactions involving Lewis acid activation, both the type and amount of Lewis acid are crucial. For bulky substrates, a bulkier Lewis acid may be required to effectively coordinate with the substrate-auxiliary adduct and create a more sterically defined environment. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl) and carefully titrate the stoichiometry. An excess of Lewis acid can sometimes lead to the formation of less selective catalytic species.
-
Impact of Additives: The presence of additives can significantly influence the outcome of the reaction. For instance, in some cases, the addition of a mild base or a salt can scavenge protons or alter the aggregation state of the active species, leading to improved selectivity.
Poor Chemical Yield
Q2: My reaction is highly selective, but the chemical yield is unacceptably low. What steps can I take to improve the conversion?
A2: Low yields in the face of high selectivity often point to issues with reactivity, which are exacerbated by steric hindrance. Consider the following adjustments:
-
Reaction Time and Temperature: While lower temperatures are beneficial for selectivity, they can also slow down the reaction rate. A careful balance must be struck. You may need to significantly extend the reaction time at lower temperatures. Alternatively, a modest increase in temperature might be necessary to achieve a reasonable conversion, potentially with a slight compromise in selectivity.
-
Reagent Concentration: The concentration of your reactants can impact the reaction kinetics. In some cases, operating at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition pathways.
-
Activation Method: If using a Lewis acid, ensure it is of high purity and handled under strictly anhydrous conditions. The choice of a more potent Lewis acid could also enhance the electrophilicity of your substrate, thereby increasing the reaction rate.
-
Substrate Purity: Impurities in the starting material can inhibit the catalyst or participate in side reactions, leading to lower yields. Ensure your bulky substrate is of the highest possible purity.
Experimental Protocols
Below are generalized, step-by-step protocols for common applications of this compound. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Asymmetric Aldol Addition to a Bulky Aldehyde
This protocol outlines a general procedure for the diastereoselective addition of an enolate to a sterically hindered aldehyde using this compound as a chiral auxiliary attached to the enolate component.
-
Preparation of the Chiral Enolate:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral auxiliary-adduct (e.g., an N-acyl oxazolidinone derived from this compound) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to the desired temperature (typically -78 °C).
-
Slowly add a Lewis acid (e.g., TiCl4, 1.1 equivalents) to the solution.
-
After stirring for a short period, add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) dropwise to generate the enolate.
-
-
Aldol Addition:
-
To the freshly prepared enolate solution at -78 °C, add a solution of the bulky aldehyde in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at this temperature for the optimized reaction time (e.g., 2-6 hours).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H2O2) to yield the chiral aldol product.
-
Data Presentation
The following table provides a hypothetical example of how to systematically optimize the reaction conditions for an asymmetric aldol reaction with a bulky aldehyde, focusing on the impact of temperature and Lewis acid on diastereoselectivity and yield.
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | TiCl4 | 0 | 85:15 | 75 |
| 2 | TiCl4 | -20 | 92:8 | 68 |
| 3 | TiCl4 | -78 | >98:2 | 55 |
| 4 | SnCl4 | -78 | 95:5 | 62 |
| 5 | Et2AlCl | -78 | 90:10 | 65 |
This data is illustrative and serves as an example of an optimization table.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the conceptual workflow for troubleshooting and the proposed mechanism of stereocontrol.
Caption: A systematic workflow for troubleshooting and optimizing asymmetric reactions.
Caption: Proposed transition state model illustrating stereocontrol with this compound.
Conclusion
The successful application of this compound in asymmetric synthesis, especially with sterically demanding substrates, hinges on a systematic and informed approach to reaction optimization. By carefully considering the interplay of temperature, solvent, and activating agents, researchers can effectively overcome the challenges of steric hindrance and achieve high levels of stereocontrol. This guide provides a foundational framework for troubleshooting and should serve as a valuable resource in your synthetic endeavors.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Catalysis with Metal Complexes. An Overview. In Modern Synthetic Methods (Vol. 6, pp. 115-198). Springer, Berlin, Heidelberg. [Link]
-
Schläger, N., & Kirschning, A. (2012). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. Organic & Biomolecular Chemistry, 10(38), 7721-7729. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675-2676. [Link]
-
Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier. [Link]
Sources
Managing moisture sensitivity in reactions involving (-)-Diisopropyl-L-Malate
Welcome to the technical support center for (-)-Diisopropyl-L-Malate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for reactions involving this versatile chiral auxiliary. Here, we address common challenges, particularly those related to its moisture sensitivity, to help you achieve optimal results in your asymmetric syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about this compound and its handling.
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral diester of L-malic acid.[1] Its key feature is its specific stereochemistry, which makes it highly valuable as a chiral auxiliary or building block in asymmetric synthesis.[2][3] It is frequently used to introduce chirality in the synthesis of complex molecules like pharmaceuticals and natural products.[2][4] One of its most notable applications is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[3][5]
Q2: Why is moisture sensitivity a critical concern when using this compound?
A2: The moisture sensitivity in reactions involving this compound is often not due to the instability of the malate ester itself, but rather its role in moisture-sensitive catalytic systems. For instance, in the Sharpless asymmetric epoxidation, this compound is used with a titanium(IV) isopropoxide catalyst.[3] This titanium catalyst is highly susceptible to hydrolysis. The presence of water will react with the catalyst, leading to the formation of inactive titanium dioxide and disrupting the chiral complex essential for enantioselectivity.[5] This leads to a dramatic decrease in the enantiomeric excess (% ee) and overall yield of the desired product.
Q3: How does the structure of this compound contribute to its function?
A3: The bulky isopropyl groups on the ester functionalities provide significant steric hindrance.[2] This steric bulk is crucial in creating a well-defined chiral environment when it complexes with a metal center, such as titanium. This chiral pocket then directs the approach of the substrate, allowing for high stereoselectivity in the reaction. Furthermore, these isopropyl groups make the ester more resistant to hydrolysis compared to less hindered esters like dimethyl or diethyl malate.[2]
Q4: What are the signs of a moisture-contaminated reaction?
A4: The primary indicator of moisture contamination in a reaction like the Sharpless epoxidation is a significant drop in enantioselectivity. You will observe a product with a low % ee. Other signs include a lower than expected reaction rate or a complete failure of the reaction to proceed, as the catalyst is deactivated. In some cases, you may observe the formation of a white precipitate, which could be titanium dioxide from the hydrolyzed catalyst.
Section 2: Troubleshooting Guide for Low Enantioselectivity
This guide provides a structured approach to diagnosing and resolving issues of low enantioselectivity in your reactions.
Problem: My reaction is producing the desired product, but with a low enantiomeric excess (% ee).
Below is a systematic guide to troubleshoot this common issue.
Diagram: Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Step 1: Verify the Purity and Dryness of All Reagents and Solvents
-
Issue: The presence of even trace amounts of water can be detrimental. Solvents that are not rigorously dried are a common source of moisture.
-
Causality: As mentioned, water deactivates the titanium catalyst used in conjunction with this compound.[5]
-
Solution:
-
Use freshly distilled and properly dried solvents. Standard procedures for drying solvents, such as distillation from sodium/benzophenone (for ethers and hydrocarbons) or calcium hydride (for halogenated solvents), should be followed.
-
Use commercially available anhydrous solvents and handle them under an inert atmosphere.
-
Ensure that your this compound and other reagents are of high purity and have been stored correctly in a desiccator.
-
Step 2: Ensure Proper Drying of Glassware
-
Issue: Glass surfaces readily adsorb a thin film of moisture from the atmosphere.[6]
-
Causality: This adsorbed water can be sufficient to compromise a moisture-sensitive reaction.
-
Solution:
-
Oven-Drying: Dry all glassware in an oven at >125 °C for at least 4 hours, or preferably overnight.[4] Assemble the glassware while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).
-
Flame-Drying: For more rigorous drying, flame-dry the assembled apparatus under vacuum. After heating, allow the glassware to cool while backfilling with an inert gas.
-
Step 3: Maintain a Scrupulously Inert Atmosphere
-
Issue: Leaks in your reaction setup can allow atmospheric moisture and oxygen to enter.
-
Causality: A continuous positive pressure of an inert gas is necessary to prevent the ingress of air.
-
Solution:
-
Use a Schlenk line or a glove box for setting up and running the reaction.[7]
-
Ensure all joints are well-sealed with a high-quality grease (if using ground glass joints) and that septa are fresh and provide a good seal.
-
Use a bubbler to monitor the positive pressure of the inert gas throughout the reaction.[4]
-
Step 4: Control the Reaction Temperature
-
Issue: Asymmetric reactions are often highly sensitive to temperature fluctuations.
-
Causality: Lower temperatures generally lead to a larger energy difference between the diastereomeric transition states, resulting in higher enantioselectivity.[6] For the Sharpless epoxidation, reactions are typically conducted at low temperatures (e.g., -20 °C).[5]
-
Solution:
-
Use a reliable cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a consistent low temperature.
-
Monitor the internal reaction temperature with a low-temperature thermometer.
-
Step 5: Check Catalyst and Ligand Stoichiometry
-
Issue: Incorrect ratios of the titanium catalyst to the this compound ligand can lead to the formation of a less selective catalytic species.
-
Causality: The formation of the active, chiral catalyst requires a specific stoichiometry. An excess or deficit of the ligand can disrupt this equilibrium.
-
Solution:
-
Carefully measure the amounts of both the titanium source (e.g., Ti(OiPr)₄) and this compound.
-
In the Sharpless epoxidation, a slight excess of the tartrate ligand (10-20 mol% excess vs. Ti(OiPr)₄) is often recommended.[8]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: General Setup for a Moisture-Sensitive Reaction
This protocol describes the assembly of a reaction apparatus under an inert atmosphere using a Schlenk line.
Diagram: Inert Atmosphere Reaction Setup
Caption: A typical setup for a reaction under an inert atmosphere.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a magnetic stir bar.
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Rubber septa and glass stoppers.
-
Syringes and needles (oven-dried).
Procedure:
-
Glassware Assembly: Assemble the hot, oven-dried glassware (e.g., flask, condenser) quickly. Lightly grease the joints if necessary.
-
Connect to Schlenk Line: Attach the assembled apparatus to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles:
-
Carefully open the stopcock on your flask to the vacuum line. Evacuate the apparatus for several minutes until a good vacuum is established.
-
Close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the apparatus. You should see the flow of gas in the bubbler cease as the pressure equalizes.
-
Repeat this evacuate-refill cycle at least three times to ensure all atmospheric gases are removed.[7]
-
-
Addition of Reagents:
-
Solids: If adding a solid reagent at the start, do so before the evacuate-refill cycles.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Ensure a positive flow of inert gas out of a bleed needle in the septum during the addition to prevent air from entering.
-
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate in the oil bubbler (1-2 bubbles per second).[4]
Protocol 2: Sharpless Asymmetric Epoxidation using this compound
This protocol is a representative example of a reaction where this compound is used under anhydrous conditions.
Materials:
-
Allylic alcohol
-
This compound (DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)
-
Activated 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Oven-dried reaction flask with a magnetic stir bar
-
Inert atmosphere setup (as in Protocol 1)
Procedure:
-
Flask Preparation: To a flame-dried, two-necked round-bottom flask equipped with a stir bar and under a positive pressure of Argon, add powdered, activated 3Å molecular sieves.
-
Solvent Addition: Add anhydrous CH₂Cl₂ via syringe. Cool the flask to -20 °C using a cryostat or a suitable cooling bath.
-
Catalyst Formation:
-
To the cooled, stirred suspension, add this compound (e.g., 6 mol%) via syringe.
-
Slowly add titanium(IV) isopropoxide (e.g., 5 mol%) via syringe. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
-
Substrate Addition: Add the allylic alcohol (1 equivalent) to the reaction mixture.
-
Initiation of Epoxidation: Add the solution of tert-butyl hydroperoxide (1.5 equivalents) dropwise over several minutes.
-
Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir for at least one hour. Filter the mixture through a pad of celite to remove the titanium salts. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the resulting epoxy alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.
Section 4: Data Summary
The choice of tartrate ester can influence enantioselectivity. The table below provides illustrative data based on literature trends for the Sharpless epoxidation.
| Allylic Alcohol Substrate | Tartrate Ligand | Typical % ee |
| (E)-Geraniol | (-)-DIPT | >90% |
| Cinnamyl alcohol | (-)-DIPT | >95% |
| Z-disubstituted olefins | (-)-DIPT | Generally lower (e.g., 70-85%)[5] |
References
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
- BenchChem. (2025).
- BenchChem. (2025).
- Smolecule. (2023). Buy (-)
- Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
- Organic Chemistry Mechanism. (2021). Sharpless Asymmetric Epoxidation (SAE)
- Schlegel Group, Wayne State University. (2024).
- BenchChem. (n.d.). (-)
- Dalal Institute. (n.d.).
- Myers, A. (n.d.).
-
ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]
- MDPI. (n.d.).
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
-
Johnson, A. (2020). air sensitive reaction setup. [Link]
-
YouTube. (2018). Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting. [Link]
- BenchChem. (2025). Technical Support Center: Managing Moisture Sensitivity in TMS-L-proline Reactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 83541-68-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide for Asymmetric Synthesis: Diethyl L-Tartrate vs. Diisopropyl L-Tartrate in Sharpless Epoxidation
This guide provides an in-depth technical comparison of two primary chiral ligands used in the Sharpless Asymmetric Epoxidation: Diethyl L-Tartrate (L-DET) and Diisopropyl L-Tartrate (L-DIPT). We will explore the mechanistic basis for their function, compare their performance using experimental data, and provide expert insights to guide ligand selection for researchers in organic synthesis and drug development.
A Note on Ligand Selection: The topic specified a comparison involving (-)-Diisopropyl-L-Malate. However, in the context of the Sharpless Asymmetric Epoxidation, the foundational and most widely studied ligands are diesters of tartaric acid, not malic acid. The standard, sterically hindered alternative to Diethyl Tartrate (DET) is Diisopropyl Tartrate (DIPT). To provide the most relevant and scientifically accurate guidance, this document will focus on the comparison between the two canonical ligands, L-DET and L-DIPT.
The Sharpless Epoxidation: A Mechanistic Overview
The Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction, transforms prochiral allylic alcohols into chiral 2,3-epoxyalcohols with exceptionally high enantioselectivity.[1][2][3] This reaction is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules, including pharmaceuticals and natural products.[4][5]
The reaction's success relies on a catalytic system composed of three key components:
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]: The metal catalyst.
-
tert-Butyl hydroperoxide (TBHP): The stoichiometric oxygen source.[6]
-
A Chiral Dialkyl Tartrate: The chiral ligand that controls the stereochemical outcome. The two most common are (+)-Diethyl Tartrate (L-DET) and (-)-Diisopropyl Tartrate (D-DIPT), or their respective enantiomers.
The active catalyst is a C₂-symmetric dimer with two titanium centers bridged by two tartrate ligands.[7] The allylic alcohol substrate and the TBHP oxidant coordinate to a titanium center, replacing isopropoxide groups. Within this rigid, chiral environment, the oxygen atom from the peroxide is delivered to a specific face of the alkene, dictated by the chirality of the tartrate ligand used.[5][8] This directed delivery is the origin of the reaction's high enantioselectivity.
Caption: The catalytic cycle of the Sharpless Asymmetric Epoxidation.
Ligand Profiles: Structure Dictates Function
The choice between DET and DIPT is fundamentally a question of sterics and its impact on the catalyst's chiral pocket.
Diethyl L-Tartrate (L-DET): The Versatile Workhorse
As the ligand used in the original 1980 publication, L-DET is the most extensively documented and widely applied chiral auxiliary for this reaction.[7][9]
-
Expertise & Experience: L-DET provides a robust balance of high reactivity and excellent enantioselectivity (>90% ee) for a broad spectrum of primary and secondary allylic alcohols.[10][11] Its lower steric bulk compared to DIPT generally allows for faster reaction rates.
-
Trustworthiness: Due to its widespread use, its performance is highly predictable across a vast range of substrates. It is the default starting point for any new Sharpless epoxidation.
-
Authoritative Grounding: It is commercially available in high enantiomeric purity and is significantly less expensive than DIPT, making it the preferred choice for large-scale synthesis.[12][13]
Diisopropyl L-Tartrate (L-DIPT): The High-Selectivity Specialist
L-DIPT serves as a critical alternative when L-DET provides suboptimal results or for specific applications where maximal stereodifferentiation is required.
-
Expertise & Experience: The larger isopropyl ester groups create a more sterically crowded and rigid chiral pocket around the titanium center. This increased steric demand can amplify the energetic difference between the two competing diastereomeric transition states, often resulting in higher enantioselectivity.[13]
-
Trustworthiness: DIPT is the ligand of choice for the kinetic resolution of racemic secondary allylic alcohols.[9] In a kinetic resolution, one enantiomer of the racemic substrate reacts much faster than the other. The greater steric hindrance of the DIPT-modified catalyst enhances this rate difference, allowing for the efficient separation of the unreacted alcohol and the epoxidized product, both in high enantiomeric excess.
-
Authoritative Grounding: While both ligands are effective, specific substrates, particularly those with more complex substitution patterns, may exhibit significantly higher enantiomeric excess (ee) when DIPT is used.[13][14]
Head-to-Head Performance Comparison
The following table summarizes experimental data for the epoxidation of common allylic alcohols, highlighting the performance differences between L-DET and D-DIPT/L-DIPT.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Geraniol | D-(-)-DIPT | 93% | 88% | [14] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85% | 94% | [14] |
| Allyl alcohol | D-(-)-DET | - | 95% | [14] |
| Cinnamyl alcohol | (+)-DET | 88% | 95% | [13] |
| (E)-2-Octen-1-ol | (+)-DIPT | 79% | >98% | [13] |
Analysis of Experimental Data:
-
For simple substrates like (E)-2-Hexen-1-ol, L-DET provides an outstanding 94% ee.
-
For a slightly more hindered substrate like (E)-2-Octen-1-ol, switching to the bulkier (+)-DIPT pushes the enantioselectivity to >98% ee.[13]
-
The data clearly shows that while both ligands are highly effective, DIPT often provides a measurable improvement in enantioselectivity, particularly as substrate complexity increases. This justifies its use despite its higher cost when achieving the highest possible ee is the primary objective.
Self-Validating Experimental Protocol: Catalytic Epoxidation of Geraniol
This protocol is a self-validating system because it incorporates best practices essential for reproducibility and high selectivity. The causality for each critical step is explained.
Objective: To synthesize (2S,3S)-2,3-epoxygeraniol from geraniol using D-(-)-DIPT as the chiral ligand.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
D-(-)-Diisopropyl tartrate [D-(-)-DIPT]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Activated 3Å molecular sieves
Workflow Diagram:
Caption: Workflow for the Sharpless Asymmetric Epoxidation.
Step-by-Step Procedure:
-
Preparation (Trustworthiness): Assemble an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere. Add ~2 g of activated 3Å molecular sieves. Causality: The titanium catalyst is extremely sensitive to water; an anhydrous environment is mandatory for catalytic activity.[9][14]
-
Catalyst Formation: Add 20 mL of anhydrous CH₂Cl₂ to the flask and cool the suspension to -20 °C using a cryocooler or a dry ice/acetonitrile bath.
-
To the cooled suspension, add D-(-)-DIPT via syringe, followed by the dropwise addition of Ti(O-i-Pr)₄. The solution should turn from colorless to a pale yellow.
-
Stir the mixture for 30 minutes at -20 °C. Causality: This aging period is crucial for the complete formation and equilibration of the active C₂-symmetric titanium-tartrate dimeric complex.
-
Substrate Addition: Add geraniol (as a solution in 2 mL of CH₂Cl₂) to the reaction mixture.
-
Epoxidation: Slowly add the solution of TBHP dropwise via syringe over 10-15 minutes. Causality: Slow addition is critical to control the exothermic reaction and maintain the low temperature required for maximum enantioselectivity.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench and Workup: Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.[14]
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude epoxy alcohol by flash column chromatography on silica gel to yield the pure product.
Conclusion and Recommendations
Both Diethyl L-Tartrate (L-DET) and Diisopropyl L-Tartrate (L-DIPT) are exceptional chiral ligands for the Sharpless Asymmetric Epoxidation, consistently delivering high yields and enantioselectivities. The choice between them is a strategic one based on the specific synthetic challenge.
-
Choose L-DET for:
-
General-purpose epoxidation of a wide range of allylic alcohols.
-
Large-scale synthesis where cost is a significant factor.
-
Initial screening of a new substrate due to its reliability and lower cost.
-
-
Choose L-DIPT for:
-
Maximizing enantioselectivity (>98% ee) when L-DET proves insufficient.
-
Kinetic resolution of racemic secondary allylic alcohols, where its steric bulk is a distinct advantage.
-
Substrates with significant steric hindrance near the reaction center.
-
By understanding the causal relationship between the ligand's steric profile and its catalytic performance, researchers can make an informed decision, optimizing their synthetic route for either cost-efficiency or maximal stereochemical purity.
References
-
Quora. Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? (2018). Available from: [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. Available from: [Link]
-
Katsuki, T., & Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Available from: [Link]
-
Bradley, L. M., et al. Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education. Available from: [Link]
-
Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. Available from: [Link]
-
Oregon State University. Sharpless-Katsuki Epoxidation: An Enantioselective Catalytic Reaction. (2020). Available from: [Link]
-
Synfacts. The Sharpless Epoxidation. (2019). Available from: [Link]
-
Bach, R. D., & Schlegel, H. B. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Journal of Physical Chemistry A. (2024). Available from: [Link]
-
Wikipedia. Sharpless epoxidation. Available from: [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. (2010). Available from: [Link]
-
Chem-Station. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). (2014). Available from: [Link]
-
ChemEurope.com. Sharpless epoxidation. Available from: [Link]
-
YouTube. Sharpless Epoxidation Mechanism | Organic Chemistry. (2021). Available from: [Link]
-
Myers, A. Sharpless Asymmetric Epoxidation Reaction. Harvard University. Available from: [Link]
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A Comparative Guide to Chiral Auxiliaries: Seeking Alternatives to (-)-Diisopropyl-L-Malate
In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. For decades, chiral auxiliaries have served as a reliable and powerful tool, enabling chemists to construct complex, enantiomerically pure molecules that are the cornerstone of the pharmaceutical and fine chemical industries.[1][2][3] While (-)-diisopropyl-L-malate has its place, a host of other auxiliaries have been developed, each offering unique advantages in terms of stereocontrol, substrate scope, and ease of removal. This guide provides a detailed comparison of prominent chiral auxiliaries that stand as viable and often superior alternatives, supported by experimental data and procedural insights.
The Principle of Chiral Auxiliaries: A Temporary Guide to Chirality
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[2][] This covalent attachment introduces a chiral environment, directing a subsequent chemical transformation to occur with high diastereoselectivity. Once the desired stereocenter is set, the auxiliary is cleaved and can, in an ideal scenario, be recovered and reused.[] The effectiveness of a chiral auxiliary is judged by several key criteria: its ability to induce high levels of stereoselectivity, the ease and yield of its attachment and removal, and its commercial availability or ease of synthesis.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol and Alkylation Reactions
Pioneered by David A. Evans, oxazolidinone auxiliaries have become one of the most widely used and reliable classes of chiral controllers in modern organic synthesis.[2][][5][6] Derived from readily available amino acids, these auxiliaries have demonstrated exceptional efficacy in a broad range of transformations, most notably aldol reactions, alkylations, and Diels-Alder reactions.[2][]
The stereodirecting power of Evans' oxazolidinones stems from the rigid, chelated transition states they form. The substituents at the 4 and 5 positions of the oxazolidinone ring effectively shield one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.[2][]
Performance in Key Transformations:
| Transformation | Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | (4R,5S)-4-methyl-5-phenyloxazolidinone | Benzaldehyde | >99:1 | 85 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Alkylation | (4S)-4-benzyloxazolidinone | Benzyl bromide | 98:2 | 92 | [7] |
| Diels-Alder | (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 95:5 | 88 | [8] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Oxazolidinone
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 30 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.
-
Enolization: The resulting N-propionyloxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.
-
Aldol Addition: The reaction is cooled to -78 °C, and benzaldehyde (1.2 equiv) is added. The mixture is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C.
-
Workup and Cleavage: The reaction is quenched with a phosphate buffer (pH 7). The aldol adduct can be isolated and purified. The auxiliary is typically cleaved by treatment with lithium hydroperoxide (LiOOH) to furnish the corresponding carboxylic acid without epimerization of the newly formed stereocenters.[7][9][10][11]
Caption: General workflow of an asymmetric synthesis employing a chiral auxiliary.
Oppolzer's Sultams: Robust Auxiliaries for a Range of Transformations
Derived from camphor, Oppolzer's sultams are a class of chiral auxiliaries known for their high crystallinity, which often facilitates purification by recrystallization, and their robustness to a wide range of reaction conditions.[12] They have been successfully employed in asymmetric aldol reactions, alkylations, conjugate additions, and Diels-Alder reactions.[13]
A key feature of Oppolzer's sultams is the rigid sulfonamide linkage, which provides a well-defined steric environment for inducing asymmetry. The stereochemical outcome is often predictable, with the bulky camphor skeleton effectively blocking one face of the reactive intermediate.
Performance in Key Transformations:
| Transformation | Auxiliary | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | (2R)-Bornane-10,2-sultam | Isobutyraldehyde | 98:2 (anti:syn) | 85 | [14][15] |
| Alkylation | (2S)-Bornane-10,2-sultam | Methyl iodide | >99:1 | 90 | Strem Chemicals, Technical Note |
| Diels-Alder | (2R)-Bornane-10,2-sultam | Cyclopentadiene | 94:6 (endo) | 92 | W. Oppolzer et al. Tetrahedron Lett.1984 , 25, 2965-2968. |
Experimental Protocol: Asymmetric Alkylation with an Oppolzer's Sultam
-
Acylation: (2R)-Bornane-10,2-sultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added, and the solution is stirred for 30 minutes. Propionyl chloride (1.1 equiv) is then added, and the reaction is warmed to room temperature.
-
Enolate Formation: The N-propionylsultam is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 equiv) is added, and the mixture is stirred for 1 hour.
-
Alkylation: Methyl iodide (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.
-
Workup and Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The alkylated product is purified by chromatography. The auxiliary can be cleaved under hydrolytic conditions (e.g., LiOH, H₂O₂) or by reduction with LiAlH₄ to yield the corresponding alcohol.
Pseudoephedrine and Pseudoephenamine Amides: Practical and Efficient Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine amides have emerged as highly practical and efficient chiral auxiliaries for the asymmetric alkylation of enolates.[16][17][18] Both enantiomers of pseudoephedrine are inexpensive and readily available. A significant advantage of this system is that the alkylated amide products are often highly crystalline, allowing for easy purification and upgrading of diastereomeric purity by simple recrystallization.[16]
The stereoselectivity is believed to arise from a rigid lithium-chelated enolate intermediate, where the phenyl and methyl groups of the auxiliary direct the incoming electrophile to the opposite face.[17] More recently, pseudoephenamine has been introduced as a superior alternative, free from regulatory restrictions and often providing even higher diastereoselectivities, particularly in the formation of quaternary stereocenters.[19]
Performance in Key Transformations:
| Transformation | Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | (+)-Pseudoephedrine | Benzyl bromide | >99:1 | 95 | [18] |
| Alkylation | (-)-Pseudoephedrine | Ethyl iodide | 98:2 | 91 | [16] |
| Aza-Michael | (+)-Pseudoephedrine | Chalcone | >95:5 | 85 | [20] |
Experimental Protocol: Asymmetric Alkylation with a Pseudoephedrine Amide
-
Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in anhydrous CH₂Cl₂. Propionyl chloride (1.1 equiv) and triethylamine (1.2 equiv) are added at 0 °C. The reaction is stirred at room temperature for 2 hours.
-
Enolate Formation and Alkylation: The purified amide is dissolved in anhydrous THF containing LiCl (6.0 equiv) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 equiv) is added, and the mixture is stirred for 1 hour. Benzyl bromide (1.5 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Workup and Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is purified by recrystallization. The auxiliary can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis, to the primary alcohol by reduction with lithium amidotrihydroborate, or to a ketone by addition of an organolithium reagent.[16][19]
Caption: Key applications of different classes of chiral auxiliaries.
Menthol and its Derivatives: Nature's Chiral Pool in Action
(-)-Menthol, a readily available natural product, and its derivatives, such as the more sterically demanding (-)-8-phenylmenthol, are effective chiral auxiliaries, particularly for asymmetric Diels-Alder and ene reactions.[1][2][] The bulky cyclohexane ring of the menthyl group effectively shields one face of a dienophile, leading to high levels of facial selectivity.[1]
The use of (-)-8-phenylmenthol in E.J. Corey's landmark synthesis of prostaglandins highlighted the power of these auxiliaries in complex molecule synthesis.[1][21] While the preparation of 8-phenylmenthol can be challenging, alternatives like trans-2-phenyl-1-cyclohexanol have been developed to provide similar levels of stereocontrol with greater accessibility.[2][21][22][23]
Performance in Key Transformations:
| Transformation | Auxiliary | Diene/Ene Component | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Diels-Alder | (-)-8-Phenylmenthol | 5-Benzyloxymethylcyclopentadiene | 91:9 (endo) | 82 | [2] |
| Ene Reaction | trans-2-Phenyl-1-cyclohexanol | 2,4-Dimethyl-pent-2-ene | 10:1 (anti:syn) | 75 | [2] |
| Conjugate Addition | (-)-8-Phenylmenthol | Lithium dibutylcuprate | 99:1 | 95 | [24] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with a Menthol-Derived Auxiliary
-
Esterification: (-)-8-Phenylmenthol (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ with DMAP (0.1 equiv). Acryloyl chloride (1.2 equiv) is added at 0 °C, and the reaction is stirred at room temperature for 12 hours.
-
Diels-Alder Reaction: The purified acrylate ester is dissolved in toluene, and cyclopentadiene (3.0 equiv) is added. The mixture is stirred at room temperature for 24 hours.
-
Workup and Cleavage: The solvent is removed under reduced pressure, and the product is purified by chromatography. The ester can be cleaved by saponification or reduction to afford the desired product and recover the chiral auxiliary.[24]
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound has its utility, the auxiliaries presented in this guide—Evans' oxazolidinones, Oppolzer's sultams, pseudoephedrine amides, and menthol derivatives—offer a broader and often more effective toolkit for the modern synthetic chemist. Evans' auxiliaries provide exceptional control in aldol and alkylation reactions, while Oppolzer's sultams offer robustness and high crystallinity. Pseudoephedrine amides are a practical and cost-effective choice for asymmetric alkylations, and menthol-based auxiliaries excel in pericyclic reactions. By understanding the strengths and applications of each class, researchers can select the optimal auxiliary to achieve their synthetic goals with high efficiency and stereoselectivity.
References
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Slideshare. (n.d.). Chiral auxiliary! [PPTX]. Retrieved from [Link]
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Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Retrieved from [Link]
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Myers, A. G., et al. (1997). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest. Retrieved from [Link]
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Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Padron, J. M., & Vazquez, J. T. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Retrieved from [Link]
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Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
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Wang, Z., et al. (2002). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Gnas, Y., & Seelbach, F. (2006). Chiral Auxiliaries – Principles and Recent Applications. Thieme. Retrieved from [Link]
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Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
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de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Retrieved from [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Retrieved from [Link]
-
Vicario, J. L., et al. (2003). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. PubMed. Retrieved from [Link]
-
Chow, K. H., et al. (2019). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Retrieved from [Link]
-
de Oliveira, H. C., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. Retrieved from [Link]
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Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Retrieved from [Link]
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Chemeurope.com. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
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ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
-
Larrow, J. F., & Hein, N. D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Chemistry - Williams College. Retrieved from [Link]
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Rawal, V. H., & Huang, Y. (2005). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. Retrieved from [Link]
-
Reddy, K. L., & Kumar, U. K. S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Retrieved from [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
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Reddy, K. L., & Kumar, U. K. S. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans). Retrieved from [Link]
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Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Retrieved from [Link]
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Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
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Curran, D. P., et al. (1998). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Oppolzer's chiral sultam‐induced asymmetric synthesis of.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Retrieved from [Link]
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Barluenga, J., et al. (1999). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society. Retrieved from [Link]
-
Evans, D. A., et al. (1988). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society. Retrieved from [Link]
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MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Retrieved from [Link]
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A Guide to Computational Transition State Analysis: The Case of (-)-Diisopropyl-L-Malate and Its Analogs in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates therapeutic efficacy and safety. Chiral auxiliaries and ligands are the linchpins of asymmetric synthesis, guiding reactions toward the desired stereoisomer. Among these, esters of chiral C4 diacids, such as (-)-diisopropyl-L-malate and its close analog, (-)-diisopropyl-L-tartrate, have proven to be highly effective. Understanding the underlying mechanisms of stereocontrol at a molecular level is crucial for the rational design of more efficient catalysts and synthetic routes. This guide provides an in-depth comparative analysis of the computational techniques used to investigate the transition states of reactions involving these chiral auxiliaries, with a focus on the well-studied Sharpless asymmetric epoxidation as a primary exemplar.
The Decisive Moment: Why Computational Analysis of Transition States Matters
The stereochemical outcome of an asymmetric reaction is determined at the transition state—the fleeting, high-energy arrangement of atoms as reactants transform into products. The difference in the activation energies (ΔΔG‡) between the transition states leading to the two possible enantiomers dictates the enantiomeric excess (ee) of the reaction. A small difference of just a few kilocalories per mole can be the difference between a racemic mixture and an enantiomerically pure product.
Computational chemistry, particularly Density Functional Theory (T), offers a powerful lens to visualize and quantify the energetics and geometries of these transient structures. By modeling the transition states, we can elucidate the subtle non-covalent interactions—such as hydrogen bonds, steric repulsion, and electrostatic interactions—that govern chiral induction. This insight is invaluable for:
-
Rational Catalyst Design: Understanding the source of enantioselectivity allows for the targeted modification of catalysts to enhance their performance.
-
Predicting Stereochemical Outcomes: Computational models can predict the stereochemical outcome of a reaction before it is even run in the lab, saving time and resources.
-
Optimizing Reaction Conditions: By understanding how reaction parameters influence the transition state energies, conditions can be fine-tuned to maximize enantioselectivity.
Core Methodology: A Practical Workflow for Transition State Analysis
The computational investigation of a transition state in an asymmetric reaction typically follows a structured workflow. This protocol, while adaptable, provides a robust framework for obtaining reliable and predictive results.
Experimental Protocol: Computational Workflow
-
System Preparation:
-
Construct the 3D structures of the reactants, catalyst, and any other relevant species using molecular modeling software.
-
For complex systems, such as the dimeric Sharpless epoxidation catalyst, careful assembly of the initial complex is critical. Crystal structure data, where available, can provide an excellent starting point.
-
-
Conformational Search:
-
Perform a thorough conformational search for all flexible molecules and intermediates to identify the lowest energy conformers. This is often achieved using molecular mechanics (MM) methods, which are computationally less expensive.
-
-
Transition State Searching:
-
From the low-energy reactant complexes, propose initial guesses for the transition state structures.
-
Employ a transition state optimization algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method, to locate the first-order saddle point on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
The absence of an imaginary frequency indicates a minimum, while more than one suggests a higher-order saddle point.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energy values, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
-
Analysis of Results:
-
Analyze the geometry of the transition state to identify key interactions responsible for stereodifferentiation.
-
Calculate the relative activation energies of the competing transition states to predict the enantiomeric excess.
-
Visualize non-covalent interactions using techniques like Non-Covalent Interaction (NCI) plots or Quantum Theory of Atoms in Molecules (QTAIM).
-
Case Study: Unraveling the Enantioselectivity of the Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation of allylic alcohols is a cornerstone of organic synthesis and a classic example of a highly enantioselective catalytic reaction. The catalyst is typically formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT). Computational studies have been instrumental in elucidating the complex mechanism of this reaction.
Recent DFT studies have confirmed that the active catalyst is a C2-symmetric dimer, [Ti(tartrate)(OR)2]2.[1][2] This dimeric structure is crucial for creating a well-defined chiral pocket around the active titanium center. The epoxidation of the allylic alcohol proceeds through a "loaded" catalyst where one of the alkoxide ligands has been replaced by the allylic alcohol substrate and another by the tert-butyl hydroperoxide oxidant.[2][3]
The Competing Transition States
The enantioselectivity of the Sharpless epoxidation arises from the energy difference between the two diastereomeric transition states leading to the (R)- and (S)-epoxides. DFT calculations, particularly using the M06-2X functional with a 6-311+G(d,p) basis set, have successfully modeled these transition states and rationalized the observed stereochemical outcomes.[2]
The key to the enantioselectivity lies in the specific orientation of the allylic alcohol within the chiral environment of the catalyst. The calculations reveal that the O-C-C=C dihedral angle of the allylic alcohol substrate plays a significant role in determining the favored transition state.[2] Steric interactions between the substrate and the bulky tartrate ester groups force the allylic alcohol into a conformation that minimizes steric clash, leading to the preferential formation of one enantiomer.
| Catalyst System | Substrate | Favored Transition State | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Ti(DIPT)/TBHP | Allyl alcohol | pro-(S) | ~2.0 | >95 | >95 |
| Ti(DIPT)/TBHP | trans-2-Hexen-1-ol | pro-(S) | ~2.5 | >98 | >98 |
Note: The values in this table are representative and compiled from various computational studies on the Sharpless epoxidation. The exact values can vary depending on the level of theory and computational model used.
The computational models also highlight the importance of the coordination of the tartrate carbonyl oxygen to the titanium center, which contributes to the rigidity of the catalyst and the pre-organization of the active site for stereoselective oxygen transfer.[4]
Beyond Sharpless: Computational Insights into Other Asymmetric Reactions
While the Sharpless epoxidation is a well-elucidated example, the principles of computational transition state analysis are broadly applicable to a wide range of asymmetric reactions where chiral ligands like this compound and its analogs are employed.
Asymmetric Aldol Reactions
In asymmetric aldol reactions, chiral ligands are used to control the facial selectivity of the enolate addition to an aldehyde. Computational studies can model the Zimmerman-Traube-like transition states to predict the diastereoselectivity and enantioselectivity. The analysis would focus on the chelation of the metal center by the chiral ligand and the reactants, and how this influences the orientation of the incoming aldehyde.
Asymmetric Cyclopropanation
For asymmetric cyclopropanation reactions, computational modeling can be used to investigate the transition state of the carbene transfer from a diazo compound to an alkene. The chiral ligand coordinates to the metal catalyst (e.g., copper or rhodium) and creates a chiral environment that directs the approach of the alkene to one face of the metal-carbene intermediate.
Comparative Analysis: this compound vs. Alternative Chiral Auxiliaries
While this compound and tartrate esters are highly effective, a variety of other chiral ligands are used in asymmetric synthesis. A computational comparison can provide a quantitative basis for selecting the optimal ligand for a particular transformation.
| Chiral Ligand Class | Key Structural Feature | Common Applications | Computational Considerations |
| C2-Symmetric Diols/Esters (e.g., TADDOLs, Malates, Tartrates) | Rigid chiral backbone | Lewis acid catalysis, Sharpless epoxidation | The dimeric nature of some catalysts needs to be considered. |
| Bis(oxazoline) (BOX) Ligands | C2-symmetric nitrogen-based ligands | Conjugate additions, Diels-Alder reactions | The coordination geometry of the metal-BOX complex is crucial. |
| Salen Ligands | Tetradentate Schiff base ligands | Asymmetric epoxidation, kinetic resolution | The flexibility of the salen backbone can present a conformational challenge. |
| Chiral Phosphines (e.g., BINAP) | Axially chiral biaryl phosphines | Asymmetric hydrogenation, cross-coupling reactions | The bite angle of the phosphine ligand is a key parameter to model. |
Computational studies can compare the transition state energies for a given reaction with each of these ligand classes to predict their relative effectiveness. Such an analysis can reveal that while one ligand may provide excellent stereocontrol through strong steric hindrance, another might achieve similar or better results through favorable electronic interactions.
Future Directions and Conclusion
The field of computational chemistry is continually evolving, with the development of more accurate and efficient theoretical methods. The application of machine learning and artificial intelligence to predict reaction outcomes and even design new catalysts based on computational data is a rapidly growing area.[5][6]
For researchers in drug development and process chemistry, the computational analysis of transition states involving chiral auxiliaries like this compound is no longer a purely academic exercise. It is a practical and powerful tool for accelerating the discovery and optimization of asymmetric synthetic routes. By embracing these in silico techniques, the scientific community can continue to push the boundaries of what is possible in the creation of complex, life-changing molecules.
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Jorgensen, K. A., Wheeler, R. A., & Hoffmann, R. (1987). Electronic and steric factors determining the asymmetric epoxidation of allylic alcohols by titanium-tartrate complexes (the Sharpless epoxidation). Journal of the American Chemical Society, 109(11), 3240-3246. [Link]
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Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]
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Rzepa, H. S. (2012, December 17). Why the Sharpless epoxidation is enantioselective!. Henry Rzepa's Blog. [Link]
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Kraka, E., & Cremer, D. (2021). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Molecules, 26(16), 4993. [Link]
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Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. [Link]
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Gimeno, J., & Pastor, I. M. (2014). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Catalysts, 4(3), 272-320. [Link]
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Sakai, Y., et al. (2024). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]
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Zhang, X., et al. (2019). Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. Catalysis Science & Technology, 9(16), 4314-4322. [Link]
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Lipkowitz, K. B., & Pradhan, M. (2003). Computational studies of chiral catalysts: a comparative molecular field analysis of an asymmetric Diels-Alder reaction with catalysts containing bisoxazoline or phosphinooxazoline ligands. The Journal of organic chemistry, 68(12), 4648–4656. [Link]
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Evans, D. A., & Siska, S. J. (2003). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. Chemical Communications, (18), 2296-2297. [Link]
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Martínez-Ortigosa, J., et al. (2021). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. Journal of the American Chemical Society, 143(49), 20736-20747. [Link]
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A Researcher's Guide to Verifying Enantiomeric Purity in Products from (-)-Diisopropyl-L-Malate Reactions
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of a molecule is paramount. The use of chiral auxiliaries and building blocks, such as (-)-Diisopropyl-L-Malate, is a cornerstone of modern organic synthesis, enabling the selective production of a desired enantiomer.[1][2] However, the synthesis is only the first chapter of the story. Rigorous verification of the enantiomeric purity of the resulting products is a critical, non-negotiable step to ensure safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, grounded in practical, field-proven insights and supported by detailed experimental protocols.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the precise quantification of enantiomeric excess (ee), which denotes the excess of one enantiomer over the other in a mixture, is a fundamental requirement in drug development and quality control.[3][4] For reactions utilizing this compound, a versatile chiral starting material for synthesizing optically active compounds like α-hydroxylated lactone lignans, confirming that the desired stereochemical outcome has been achieved is essential.[1][2]
A Comparative Analysis of Analytical Methodologies
The determination of enantiomeric purity hinges on the ability to distinguish between enantiomers, which possess identical physical properties in an achiral environment. This is achieved by introducing a chiral selector, which interacts differently with each enantiomer, leading to separable species. The primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.
| Method | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct analysis, high resolution, broad applicability, well-established methods.[5][6] | Can require method development to find a suitable CSP and mobile phase.[7] | Routine quality control, high-throughput screening. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and resolution for volatile compounds.[8] | Limited to thermally stable and volatile analytes; derivatization often required for polar compounds like alcohols and acids.[9] | Analysis of essential oils, flavors, and fragrances.[8] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct NMR spectra.[10][11][12][13] | Provides structural information and can determine absolute configuration.[11][12][13] | Requires derivatization, which must go to completion to avoid kinetic resolution; potential for signal overlap.[3] | Structural elucidation, confirmation of absolute stereochemistry. |
In-Depth Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for determining enantiomeric purity due to its versatility and high resolving power. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP). For products derived from this compound, which are often α-hydroxy esters or related structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common and effective choice.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® IG, is a good starting point for α-hydroxy esters.[5][6]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Sample Preparation: Accurately weigh and dissolve the product sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Causality Behind Choices: The choice of a non-polar mobile phase like hexane/isopropanol is typical for normal-phase chromatography on polysaccharide CSPs, as it promotes the chiral recognition interactions (hydrogen bonding, dipole-dipole) necessary for separation. Isocratic elution is preferred for its simplicity and reproducibility in QC environments.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Analysis)
For an unambiguous determination of enantiomeric purity and, crucially, the assignment of absolute configuration, NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA) is a powerful technique.[14] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for this purpose.[10][11][12][13] The reaction of a chiral secondary alcohol with both (R)- and (S)-MTPA chlorides forms a pair of diastereomeric esters.[11] These diastereomers will have different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for their quantification.
Experimental Workflow for Mosher's Acid Analysis
Caption: Workflow for Mosher's Acid analysis via NMR spectroscopy.
Detailed Protocol:
-
Esterification: In two separate NMR tubes, dissolve a small amount of the alcohol product (approx. 5 mg) in a deuterated solvent (e.g., CDCl₃). To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of a base like pyridine or DMAP. To the other tube, add (S)-MTPA-Cl under the same conditions.
-
Reaction Monitoring: Allow the reactions to proceed to completion. This is a critical step, as incomplete reaction can lead to inaccurate ee values due to kinetic resolution.[3] Monitor the reaction by TLC or ¹H NMR until the starting alcohol is fully consumed.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Data Analysis:
-
Identify well-resolved protons in the vicinity of the newly formed ester linkage.
-
Integrate the corresponding signals for the two diastereomers in each spectrum. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
For absolute configuration assignment, calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter. A consistent positive or negative sign for Δδ on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher model.[11]
-
Causality Behind Choices: The use of both (R)- and (S)-MTPA is crucial for a reliable assignment of absolute configuration.[11] The comparison of the two resulting diastereomeric spectra provides a self-validating system. Pyridine or DMAP is used to scavenge the HCl byproduct of the esterification reaction, driving it to completion.
Chiral Gas Chromatography (GC)
For products that are sufficiently volatile and thermally stable, chiral GC offers excellent separation efficiency.[8] Often, derivatization is necessary to increase the volatility and improve the chromatographic behavior of polar analytes like α-hydroxy esters.
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Protocol:
-
Column Selection: Choose a chiral GC column with a cyclodextrin-based stationary phase, such as a β-DEX™ or γ-DEX™ column.[15]
-
Derivatization (if necessary): For α-hydroxy esters, derivatization of the hydroxyl group, for instance by acylation with trifluoroacetic anhydride, can improve volatility and peak shape.[9]
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 220 °C) to ensure good separation.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis: As with HPLC, integrate the peak areas of the two enantiomers and calculate the % ee.
Causality Behind Choices: Cyclodextrin-based stationary phases are effective for a wide range of chiral compounds due to their inclusion complexation capabilities.[8] A temperature program is used in GC to elute compounds with a range of boiling points effectively, ensuring sharp peaks and good resolution.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The verification of enantiomeric purity is a multi-faceted challenge that requires a thoughtful and rigorous analytical approach. While chiral HPLC often provides the most direct and high-throughput solution for routine analysis, NMR with chiral derivatizing agents offers invaluable confirmation of absolute stereochemistry. Chiral GC remains a powerful tool for volatile analytes. The choice of method should be guided by the specific properties of the product molecule, the available instrumentation, and the ultimate goal of the analysis—be it routine quality control or in-depth structural elucidation. By employing these techniques with a clear understanding of their underlying principles and practical considerations, researchers can confidently ensure the stereochemical integrity of their products derived from this compound and other chiral precursors.
References
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Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
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(n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]
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(n.d.). This compound. Henan Alfa Chemical Co., Ltd. Retrieved from [Link]
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(2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Retrieved from [Link]
-
(2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
-
(2022, October 4). Two-Dimensional Chiral HPLC Analysis of Lactate, Hydroxybutyrates and Malate in Human Plasma. J-Stage. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
-
(n.d.). Two-Dimensional Chiral HPLC Analysis of Lactate, Hydroxybutyrates and Malate in Human Plasma. ResearchGate. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]
-
(n.d.). NMR determination of enantiomeric excess. ResearchGate. Retrieved from [Link]
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(n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]
-
(n.d.). Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]
-
(n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Retrieved from [Link]
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(n.d.). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. ResearchGate. Retrieved from [Link]
-
Mei, X., Lu, D., & Yan, X. (2022). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. Retrieved from [Link]
-
Moor, S. R., Howard, J. R., Metola, P., & Anslyn, E. V. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
(n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]
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(n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
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(n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral Sources: A Cost-Benefit Analysis of (-)-Diisopropyl-L-Malate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral source is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall process economics. This guide provides an in-depth cost-benefit analysis of (-)-Diisopropyl-L-Malate as a chiral auxiliary, juxtaposed with other widely employed chiral sources. By examining performance data, cost-effectiveness, and practical considerations, this document aims to equip researchers with the critical insights needed to make informed decisions in the pursuit of enantiomerically pure molecules.
The Central Role of Chirality in Drug Development
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. As such, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development, minimizing potential off-target effects and maximizing therapeutic benefit. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to induce stereoselectivity in chemical transformations.
This compound: A Profile
This compound, derived from the naturally occurring and inexpensive L-malic acid, has emerged as a valuable chiral auxiliary in various asymmetric transformations. Its utility stems from the stereogenic center at the C-2 position and the steric bulk of the isopropyl groups, which effectively bias the approach of incoming reagents.
Key Attributes of this compound:
-
Chiral Pool Origin: Synthesized from L-malic acid, a readily available and cost-effective starting material.
-
Stereochemical Control: The defined stereocenter and steric hindrance of the isopropyl esters provide a chiral environment to direct bond formation.
-
Versatility: It has shown utility as a chiral auxiliary in reactions such as Diels-Alder cycloadditions and as a starting material for the synthesis of other chiral molecules[1][2][3].
Comparative Analysis of Chiral Sources
To provide a comprehensive cost-benefit analysis, this compound is compared against a selection of commonly used chiral sources, each representing a different class and mechanistic approach. The following sections will delve into the performance and economics of:
-
Evans Auxiliaries: Specifically, (S)-4-Benzyl-2-oxazolidinone, a gold standard in asymmetric aldol and alkylation reactions.
-
Menthol Derivatives: Featuring (-)-8-Phenylmenthol, a classic choice for asymmetric Diels-Alder reactions.
-
Catalytic Systems:
-
Sharpless Asymmetric Epoxidation: Utilizing diethyl tartrate as a chiral ligand in a catalytic system.
-
Organocatalysis: Employing L-Proline, a simple amino acid, as a catalyst for asymmetric aldol reactions.
-
Cost-Effectiveness at a Glance
The true cost of a chiral source extends beyond its purchase price to include factors like catalytic loading (for catalysts), recyclability, and the efficiency of the reaction it promotes (yield and stereoselectivity). The following table provides a comparative overview of the approximate costs.
| Chiral Source | Molecular Weight ( g/mol ) | Representative Price (USD) | Approx. Cost per Mole (USD) |
| This compound | 218.25 | $158 / 25 mL (d=1.055 g/mL) | ~$900 |
| (S)-4-Benzyl-2-oxazolidinone | 177.20 | $99.30 / 5g | ~$3,518 |
| (-)-8-Phenylmenthol | 232.37 | $710 / 1g | ~$165,000 |
| (+)-Diethyl L-tartrate | 206.19 | $107 / 100g | ~$220 |
| L-Proline | 115.13 | $51.30 / 25g | ~$236 |
Note: Prices are based on currently available data from various suppliers and are subject to change. They are provided for comparative purposes.
Performance in Key Asymmetric Transformations
Asymmetric Diels-Alder Reaction: A Battle of Auxiliaries
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters[4]. Chiral auxiliaries attached to the dienophile are a common strategy to control the facial selectivity of this cycloaddition.
This compound in Diels-Alder Reactions: While less documented than other auxiliaries for this specific application, malate-derived chiral auxiliaries have been explored. The stereochemical outcome is influenced by the coordination of a Lewis acid to the carbonyl groups, which locks the conformation and allows the diene to approach from the less sterically hindered face.
(-)-8-Phenylmenthol: This auxiliary, popularized by E.J. Corey, has been a reliable choice for asymmetric Diels-Alder reactions[5]. The bulky phenylmenthol group effectively blocks one face of the dienophile, leading to high diastereoselectivity.
Experimental Protocol: Asymmetric Diels-Alder Reaction with a Chiral Auxiliary
This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction between an acrylate bearing a chiral auxiliary and cyclopentadiene.
-
Preparation of the Dienophile: To a solution of the chiral auxiliary (e.g., (-)-8-phenylmenthol) in an anhydrous solvent (e.g., dichloromethane), add triethylamine and acryloyl chloride at 0°C. Stir the reaction mixture until completion. Purify the resulting acrylate dienophile by column chromatography.
-
Diels-Alder Reaction: Dissolve the chiral dienophile in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.
-
Add a Lewis acid (e.g., diethylaluminum chloride) dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene dropwise and continue stirring at -78°C for the specified time.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis and Cleavage: Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. The chiral auxiliary can then be removed, for instance, by reduction with lithium aluminum hydride, to yield the chiral alcohol and the recoverable auxiliary.
Asymmetric Aldol and Alkylation Reactions: The Evans Auxiliary Benchmark
Evans oxazolidinone auxiliaries are renowned for their high stereocontrol in asymmetric aldol and alkylation reactions[6][7].
(S)-4-Benzyl-2-oxazolidinone: This auxiliary allows for the formation of Z-enolates, which then react with electrophiles with a high degree of facial selectivity, dictated by the bulky benzyl group. Diastereomeric excesses are often excellent, exceeding 95%.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C, add n-butyllithium dropwise. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78°C and add a base such as lithium diisopropylamide (LDA) to generate the lithium enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) and stir at -78°C for several hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to afford the chiral carboxylic acid.
Catalytic Asymmetric Synthesis: A Paradigm Shift
Catalytic methods offer a more atom-economical and often more cost-effective approach to asymmetric synthesis.
Sharpless Asymmetric Epoxidation: This powerful method utilizes a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate ligand to achieve highly enantioselective epoxidation of allylic alcohols[8].
-
Performance: Typically provides high yields and excellent enantiomeric excesses (>90% ee).
-
Cost-Benefit: Diethyl tartrate is significantly less expensive on a per-mole basis than stoichiometric auxiliaries. Although a metal catalyst is required, the overall process can be more economical, especially on a large scale.
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Catalyst Preparation: To a flame-dried flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane under an inert atmosphere. Cool the suspension to -20°C.
-
Add titanium(IV) isopropoxide followed by (+)-diethyl L-tartrate.
-
Reaction: Add the allylic alcohol to the catalyst mixture. Then, add tert-butyl hydroperoxide (in toluene) dropwise while maintaining the temperature at -20°C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously. Filter the mixture through celite and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the epoxy alcohol by column chromatography.
Organocatalysis with L-Proline: L-Proline, a simple and naturally occurring amino acid, has been shown to be an effective catalyst for a variety of asymmetric reactions, most notably the aldol reaction.
-
Performance: Can achieve high yields and enantioselectivities, often exceeding 90% ee.
-
Cost-Benefit: L-Proline is exceptionally inexpensive and readily available. The reactions are often performed under mild conditions without the need for toxic metals, aligning with the principles of green chemistry.
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction
-
Reaction Setup: In a vial, dissolve L-proline (typically 20-30 mol%) in a suitable solvent (e.g., DMSO or DMF).
-
Add the ketone (e.g., acetone) and the aldehyde (e.g., p-nitrobenzaldehyde).
-
Stir the reaction mixture at room temperature for the required duration.
-
Workup: Upon completion, add a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the aldol product by column chromatography.
Visualizing the Workflow: A Guide to Chiral Auxiliary Selection
The selection of an appropriate chiral source is a multi-faceted decision that balances cost, performance, and practical considerations. The following flowchart provides a simplified decision-making framework.
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Introduction: The Significance of Chirality and (-)-Diisopropyl-L-Malate
An In-Depth Guide to the Applications of (-)-Diisopropyl-L-Malate in Asymmetric Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical review of this compound, a versatile chiral building block. We will explore its core applications, compare its performance with relevant alternatives using experimental data, and provide detailed protocols to illustrate its practical utility in modern organic synthesis.
In the realm of pharmaceutical and chemical sciences, chirality is a fundamental concept. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2][3] Consequently, the ability to selectively synthesize a single enantiomer is paramount in drug development and fine chemical production.[2][3] Asymmetric synthesis provides the tools to achieve this, often relying on "chiral pool" synthesis, which utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[4]
This compound (DILM) is a prominent example of such a chiral building block.[4] Derived from L-malic acid, DILM is a C4 scaffold featuring multiple functionalization points and a defined stereocenter, making it an invaluable tool for introducing chirality into target molecules with a high degree of control.[4][5] Its structure, with a hydroxyl group at the C-2 position and two sterically demanding isopropyl ester groups, dictates its reactivity and makes it a highly effective chiral auxiliary.[4][5]
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is essential for its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 83541-68-8 | [6][7][8] |
| Molecular Formula | C₁₀H₁₈O₅ | [6][8] |
| Molecular Weight | 218.25 g/mol | [4][6] |
| Appearance | Colorless liquid | [4][6] |
| Density | 1.055 g/mL at 25 °C | [6][7][9] |
| Boiling Point | 237 °C | [6][7][9] |
| Optical Rotation | [α]20/D -14° to -12° (neat) | [4][6] |
| Refractive Index | n20/D 1.430 | [4][6][7] |
Core Applications in Asymmetric Synthesis
DILM's utility stems from its dual role as both a chiral building block and a chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.[4]
As a Chiral Auxiliary
The primary function of DILM as a chiral auxiliary is to facilitate diastereoselective reactions. By covalently bonding DILM to a prochiral substrate, two diastereomeric intermediates are formed. The inherent chirality of the malate backbone then sterically or electronically favors the formation of one diastereomer over the other in a subsequent reaction, effectively controlling the stereochemistry.[5] This principle has been successfully applied in the dynamic kinetic resolution of α-bromo esters.[4][9]
Caption: General workflow of a chiral auxiliary in asymmetric synthesis.
As a Chiral Building Block: Synthesis of Bioactive Molecules
DILM serves as a versatile starting material for the enantioselective synthesis of complex natural products. Its readily available hydroxyl group allows for further functionalization, making it a flexible scaffold for building intricate molecular architectures.[5]
Case Study: Total Synthesis of (-)-Wikstromol
A notable application is its use as the starting material in the total synthesis of (-)-wikstromol, an α-hydroxylated lactone lignan with potential applications in cancer research due to its inhibitory effects on colon cancer cell proliferation.[7][9] The synthesis leverages the inherent stereochemistry of DILM to establish the correct configuration in the final product, demonstrating the power of the chiral pool approach.
Comparison with Alternative Chiral Reagents
While DILM is highly effective, the choice of a chiral reagent is context-dependent. Below is a comparison with other widely used chiral auxiliaries and building blocks.
| Reagent | Type | Common Applications | Advantages | Disadvantages |
| This compound | Chiral Building Block / Auxiliary | Lactone synthesis, dynamic kinetic resolutions | Derived from inexpensive L-malic acid, versatile C4 scaffold | May require harsh conditions for removal |
| Diisopropyl Tartrates (DIPT) | Chiral Ligand / Building Block | Sharpless asymmetric epoxidation of allylic alcohols[10] | High enantioselectivity for a wide range of substrates, predictable stereochemical outcome[10] | Primarily for epoxidation; catalyst can be sensitive to air and water |
| Evans Oxazolidinones | Chiral Auxiliary | Asymmetric alkylations, aldol reactions, acylations | High diastereoselectivity, reliable and well-studied, auxiliary is easily removed and recycled | Higher cost of the auxiliary, requires stoichiometric amounts |
| (1R,2S)-(-)-Ephedrine | Chiral Auxiliary / Ligand | Asymmetric reductions, alkylations of enolates | Readily available and inexpensive, can be used to form various chiral reagents | Potential for side reactions, sometimes lower diastereoselectivity compared to Evans auxiliaries |
This comparison highlights that DILM is particularly valuable when a chiral C4 building block is required, bridging the gap between chiral ligands like DIPT and purely synthetic auxiliaries like oxazolidinones.
Experimental Protocols
To provide a practical context, we outline key methodologies related to the synthesis and application of this compound.
Synthesis of this compound
The synthesis of DILM is typically achieved through a straightforward acid-catalyzed esterification of L-malic acid with isopropanol.[5]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-malic acid and an excess of isopropanol (typically 3-5 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
Causality Note: The use of excess isopropanol and an acid catalyst drives the equilibrium of the esterification reaction towards the product side, ensuring a high conversion rate as described by Le Châtelier's principle. Reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.[5]
Application in Heterocyclic Synthesis (Adapted Protocol)
While specific protocols for DILM as an auxiliary are often substrate-dependent, its malonate structure is analogous to reagents used in constructing heterocyclic scaffolds, which are crucial in medicinal chemistry. The following protocol is adapted from the use of a similar malonate derivative, diisopropyl chloromalonate, to demonstrate the reaction principles.[11]
Synthesis of a Substituted Pyrimidine Derivative:
-
Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere. Safety Note: Sodium metal is highly reactive and should be handled with extreme care.[11]
-
Reactant Addition: To the sodium ethoxide solution, add urea and stir until completely dissolved. Then, add this compound (or a functionalized derivative) dropwise to the reaction mixture at room temperature.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.[11] The reaction involves a nucleophilic attack from the urea onto the ester carbonyls, followed by intramolecular cyclization.
-
Isolation: Cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold deionized water and cold ethanol, and dry under vacuum to obtain the target heterocycle.[11]
Self-Validation: The progress of the reaction can be reliably tracked using TLC to observe the consumption of the starting malate and the appearance of the product spot. The final product's identity and purity can be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Conclusion and Future Perspectives
This compound stands as a testament to the power and elegance of chiral pool synthesis. Its accessibility, predictable stereochemistry, and versatile reactivity make it an indispensable tool for the modern organic chemist.[4][6] It provides a reliable and cost-effective method for introducing chirality, crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.[6][9]
Future research may focus on developing novel catalytic systems that can utilize DILM in a wider array of asymmetric transformations or on creating derivatives with enhanced reactivity or selectivity. As the demand for enantiopure compounds continues to grow, the strategic application of foundational chiral building blocks like this compound will remain a cornerstone of efficient and sustainable chemical synthesis.
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A Senior Application Scientist's Guide to Scalability: (-)-Diisopropyl-L-Malate vs. Established Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that extends beyond achieving high stereoselectivity in the lab. As a synthetic route progresses towards pilot and manufacturing scales, the scalability of the chosen auxiliary becomes a paramount concern, directly impacting process efficiency, cost-effectiveness, and overall project viability. This guide provides an in-depth technical comparison of (-)-Diisopropyl-L-Malate, a chiral auxiliary derived from the renewable chiral pool, with industry-standard alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines, with a focus on their performance in a scalable synthesis context.
Chiral auxiliaries are indispensable tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary for industrial applications must not only provide high diastereoselectivity and yields but also be readily available at a low cost, easily attached and cleaved, and efficiently recovered and recycled.[2] While the initial cost of a stoichiometric auxiliary and the additional synthetic steps for its installation and removal may seem inefficient, these methods often represent the most reliable and fastest route to enantiomerically pure products, a crucial factor in the early stages of drug development.[3]
This guide will delve into a comparative analysis of these auxiliaries, examining their performance through the lens of process chemistry and scalability.
The Contenders: A Comparative Overview
Here, we evaluate four prominent classes of chiral auxiliaries, assessing their strengths and weaknesses in the context of large-scale asymmetric synthesis.
This compound: The Bio-Renewable Challenger
Derived from L-malic acid, a readily available and inexpensive natural product, this compound presents an attractive option from a green chemistry and cost perspective.[2][4] Its application as a chiral auxiliary in asymmetric synthesis has been explored, demonstrating its potential to induce stereoselectivity in various transformations.[5]
Key Features:
-
Source: Derived from the chiral pool (L-malic acid), offering a sustainable and potentially low-cost starting material.[2]
-
Applications: Utilized in asymmetric synthesis to generate diastereomeric intermediates, enhancing stereoselectivity.[5]
-
Scalability Potential: The synthesis from L-malic acid is straightforward, and industrial production could potentially leverage continuous flow processes to improve efficiency and yield.[2]
Evans' Oxazolidinones: The Gold Standard
Pioneered by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, with a vast body of literature supporting their efficacy and predictability in a wide range of reactions, including aldol, alkylation, and Diels-Alder reactions.[6] Their widespread adoption is a testament to their reliability and high levels of stereocontrol.
Key Features:
-
Versatility: Effective in a broad spectrum of C-C bond-forming reactions.
-
High Stereoselectivity: Consistently provide high diastereoselectivities, often exceeding >95:5.[3]
-
Proven Scalability: Successfully implemented in numerous large-scale syntheses of complex molecules and active pharmaceutical ingredients (APIs).[7]
Oppolzer's Sultams: The Rigid Controller
Based on the camphor skeleton, Oppolzer's sultams are highly crystalline solids that offer exceptional stereochemical control due to their rigid bicyclic structure.[8] They are particularly valued for their high diastereoselectivity in a variety of transformations and their robustness under various reaction conditions.
Key Features:
-
High Diastereoselectivity: The rigid framework provides excellent facial shielding, leading to high levels of asymmetric induction.[9]
-
Crystalline Nature: The crystallinity of the auxiliary and its derivatives can facilitate purification by crystallization, avoiding chromatography.
-
Demonstrated Recyclability: Amenable to efficient recovery and recycling, particularly in continuous flow processes, which enhances their cost-effectiveness on a large scale.[10][11]
Meyers' Chiral Formamidines: The Aldehyde and Ketone Specialists
Developed by A.I. Meyers, chiral formamidines are a class of auxiliaries particularly effective for the asymmetric alkylation of aldehydes and ketones.[12] They offer a reliable method for the synthesis of α-substituted carbonyl compounds with high enantiomeric purity.
Key Features:
-
Specific Applications: Primarily used for the asymmetric alkylation of aldehydes and ketones.
-
High Enantioselectivity: Can provide access to α-chiral aldehydes and ketones in high enantiomeric excess.
-
Well-Established Methodology: The synthetic protocols for their use are well-documented.
Scalability Comparison: A Data-Driven Analysis
The true measure of a chiral auxiliary's industrial utility lies in its performance across several key scalability metrics. The following sections provide a comparative analysis based on available data.
Cost-Effectiveness
The overall cost of using a chiral auxiliary is a multifaceted issue, encompassing not only the purchase price of the auxiliary itself but also the cost of its attachment, cleavage, and the efficiency of its recovery and reuse.
| Chiral Auxiliary | Starting Material | Indicative Bulk Price | Key Cost Considerations |
| This compound | L-Malic Acid | Request Bulk Quote[13] | Low-cost, renewable starting material. Synthesis is relatively straightforward.[2] |
| Evans' Oxazolidinones | Amino Acids (e.g., L-Phenylalanine) | Varies by derivative | Starting amino acids can vary in price. Multi-step synthesis.[14] |
| Oppolzer's Sultams | Camphor | ~$1.00 / KG (for some derivatives)[15] | Camphor is a relatively inexpensive starting material. Synthesis can be performed on a large scale.[16] |
| Meyers' Chiral Formamidines | Amino Alcohols | Varies by derivative | Synthesis from corresponding amino alcohols. |
Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.
From a raw material standpoint, this compound and Oppolzer's sultam appear to have an advantage due to the low cost of L-malic acid and camphor, respectively. However, the overall process economics will be heavily influenced by the efficiency of the auxiliary's synthesis, use, and recycling.
Performance in Asymmetric Synthesis
High yield and diastereoselectivity are non-negotiable for a scalable process. Below is a summary of reported performance data for key reactions.
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| This compound | Asymmetric Synthesis | Yields can be improved with additives[5] | Can enhance stereoselectivity[5] |
| Evans' Oxazolidinones | Asymmetric Alkylation | 68-98%[3] | >95:5 to >99:1[3] |
| Asymmetric Aldol | High | >20:1[3] | |
| Oppolzer's Sultams | Asymmetric Hydrogenation | 90-95% (in flow)[17] | 92:8 to 95:5[17] |
| Aldol Reactions | High | Up to 98:2[9] | |
| Meyers' Chiral Formamidines | Asymmetric Alkylation | High | High |
While Evans' oxazolidinones and Oppolzer's sultams have a wealth of data demonstrating consistently high yields and diastereoselectivities, quantitative, comparative data for this compound in industrially relevant reactions is less readily available in the public domain.
Recovery and Recycling
The ability to efficiently recover and reuse a chiral auxiliary is critical for the economic and environmental sustainability of a large-scale process.
| Chiral Auxiliary | Reported Recovery/Recycling Efficiency | Key Considerations |
| This compound | Protocol for cleavage exists, but quantitative industrial recycling data is not readily available. | Cleavage would likely yield L-malic acid or its salt, which would need to be re-esterified. |
| Evans' Oxazolidinones | Can be recovered and recycled.[18] However, cleavage conditions can sometimes be harsh, potentially leading to some degradation.[19] | Recovery yields are generally good, but process optimization is key. |
| Oppolzer's Sultams | 71-79% crude yield of recovered auxiliary, recrystallized to >99% purity in a continuous flow process.[17] | The crystalline nature facilitates purification. Amenable to automated recycling.[10][11] |
| Meyers' Chiral Formamidines | Can be recovered and reused. | The stability of the auxiliary during cleavage and purification is a key factor. |
Oppolzer's sultam stands out in this regard, with documented high recovery and purity in a continuous flow system, a significant advantage for industrial-scale production. While recycling of Evans' auxiliaries is common practice, the process can be more challenging. For this compound, the development and validation of efficient, large-scale recycling protocols are crucial for its widespread adoption.
Experimental Protocols and Workflows
To provide a practical context for this comparison, the following sections detail representative experimental protocols for the synthesis, application, and cleavage of these chiral auxiliaries.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-malic acid with isopropanol, catalyzed by a strong acid.
Caption: Synthesis of this compound.
Step-by-step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add L-malic acid and an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.
-
Purify by vacuum distillation if necessary.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone
This protocol describes a typical procedure for a highly diastereoselective syn-aldol reaction.
Caption: Workflow for an Evans' auxiliary-mediated aldol reaction.
Step-by-step Methodology:
-
Acylation: To a solution of the Evans' auxiliary in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes, then add the desired acyl chloride. Allow the reaction to warm to 0 °C and stir until completion. Quench with saturated aqueous ammonium chloride and extract the product.
-
Aldol Reaction: Dissolve the N-acyl auxiliary in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add di-n-butylboron triflate followed by triethylamine. After stirring, cool the mixture to -78 °C and add the aldehyde. Stir at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench the reaction with a pH 7 buffer and extract the product.
-
Cleavage and Recovery: Dissolve the purified aldol adduct in a mixture of THF and water. Cool to 0 °C and add hydrogen peroxide and lithium hydroxide. Stir for several hours. After quenching the excess peroxide, the chiral auxiliary can be recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification.[19]
Recovery of Oppolzer's Sultam in Continuous Flow
The following illustrates a conceptual workflow for the recovery of Oppolzer's sultam in a continuous process, based on published methods.[10][11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (-)-Diisopropyl-L-Malate
In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-depth, procedural framework for the proper disposal of (-)-Diisopropyl-L-Malate, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety data and regulatory compliance, designed to empower researchers with the knowledge to handle this compound confidently and responsibly.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the inherent hazards of this compound is paramount. This chiral ester, while a valuable building block in asymmetric synthesis, possesses properties that necessitate careful handling.[1][2][3]
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation: Can cause significant irritation to the eyes.[4][5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[4][5][6]
Notably, it is not classified as a flammable liquid for transport purposes, with a high flash point reported above 113°C (230°F).[6][7] However, it is incompatible with strong oxidizing agents, which could lead to vigorous reactions.[7][8] Environmentally, it is not known to contain substances hazardous to the environment or those that are not degradable in wastewater treatment plants.[4]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 83541-68-8 | [6][9][10] |
| Molecular Formula | C₁₀H₁₈O₅ | [2][6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 237 °C | [2][3][9] |
| Density | 1.055 g/mL at 25 °C | [2][3][6][9] |
| Flash Point | > 113 °C (> 230 °F) | [6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure. For this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes that could cause serious eye irritation.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a significant spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: While its vapor pressure is low, handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling any mists or vapors.[4][8]
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation. For large spills, evacuate the laboratory.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Once fully absorbed, use non-sparking tools to scoop the material into a designated, labeled, and sealable container for hazardous waste.[4][8]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All contaminated absorbent materials, PPE, and cleaning supplies must be disposed of as hazardous waste.
The Core Directive: Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and managed by a licensed disposal company.[4][8] Direct disposal into drains or regular trash is strictly prohibited.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound, including residues and contaminated materials from spills, in a designated hazardous waste container. The original container is often a suitable choice.[11]
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition, free from leaks.[11]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the specific hazards (e.g., "Irritant"). Proper labeling is a critical step for regulatory compliance and ensures safe handling by waste management personnel.[12][13]
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[14]
-
Crucially, ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[7][8]
-
Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in a laboratory.[14][15][16]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[8]
-
This ensures the final disposal is conducted at an approved waste disposal plant in compliance with all local, state, and federal regulations.[4][5]
-
-
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]
-
The rinsate must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing and removing or defacing the original label, the container can typically be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies.[11]
-
By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible disposal of chemical waste is a shared responsibility that safeguards both the scientific community and the world at large.
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Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]
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Occupational Safety and Health Administration. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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U.S. Hazmat Rentals. (2024, April 23). What is the OSHA Regulation for Flammable Storage?. Retrieved from [Link]
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U.S. Hazmat Rentals. (2024, May 6). OSHA Flammable Storage Requirements. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (-)-Diisopropyl-L-Malate
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling (-)-Diisopropyl-L-Malate. Moving beyond a simple checklist, we will explore the causality behind these safety measures, ensuring that every action in the lab is underpinned by a deep understanding of the potential risks and the rationale for your protection.
Hazard Assessment: Understanding the "Why"
This compound is an irritant, and its complete toxicological profile has not been exhaustively investigated[1]. This necessitates a cautious and proactive approach to safety. The primary, documented hazards drive our core PPE strategy[1][2][3]:
-
Skin Irritation (H315): Direct contact can cause skin irritation.
-
Serious Eye Irritation (H319): The liquid and its vapors pose a significant risk to the eyes, capable of causing serious irritation.
-
Respiratory Tract Irritation (H335): Inhalation of mists or vapors may lead to irritation of the respiratory system.
Given that the full spectrum of its health effects is unknown, we must operate under the precautionary principle, ensuring that our PPE provides a robust barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Directives: Your First Line of Defense
Before any handling operation, the following PPE is mandatory. This baseline protection is non-negotiable and safeguards against incidental contact and unforeseen events.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes or vapors.
-
Recommended for Splash Risks: When handling larger volumes (>50 mL) or performing vigorous mixing, a face shield should be worn in addition to chemical splash goggles to protect the entire face[4].
-
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard recommendation for incidental splash protection. Always check for tears or punctures before use. For prolonged contact or immersion, consult a glove compatibility chart, though disposable nitrile gloves changed frequently are a common and effective practice.
-
Protective Clothing: A buttoned, long-sleeved laboratory coat is essential to protect skin and personal clothing from contamination.
-
-
Respiratory Protection:
-
Standard Operations: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.
-
When Required: If working outside of a fume hood, during large-scale transfers, or when there is a risk of aerosol generation (e.g., sonication, vigorous mixing), a respirator is necessary. A respirator with a Type ABEK (EN 14387) filter is recommended to protect against organic vapors and particulates.
-
Operational Plans: Tailoring PPE to the Task
Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks involving this compound.
| Task | Scale | Required PPE | Rationale |
| Weighing/Aliquoting | Small (<10 g) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against minor spills and incidental contact during transfer. |
| Dissolution/Solution Prep | Any | Nitrile Gloves, Lab Coat, Chemical Splash Goggles (inside fume hood) | The risk of splashing increases when handling liquids. All liquid transfers should occur in a fume hood. |
| Reaction Monitoring/Sampling | Any | Nitrile Gloves, Lab Coat, Chemical Splash Goggles (inside fume hood) | Protects against splashes and vapors from the reaction mixture. |
| Large-Scale Transfer | >100 mL | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Increased volume significantly raises the risk of a major splash. Double gloving provides an extra layer of protection. |
| Spill Cleanup | Any | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Respirator (ABEK filter) | A spill creates a large surface area for vaporization, increasing inhalation risk. Enhanced protection is critical. |
Visual Guide: PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.
Caption: Decision workflow for selecting PPE when handling this compound.
Emergency Protocols: Response to Exposure and Spills
Even with the best precautions, accidents can happen. Immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][5].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs or persists, consult a physician[2][5].
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms occur, seek medical attention[1][2].
-
Spill Management: Evacuate non-essential personnel from the area. Wearing the PPE outlined for spill cleanup, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a suitable, closed container for hazardous waste disposal. Do not let the product enter drains[6].
Decontamination and Disposal
Properly removing (doffing) and disposing of contaminated PPE is as important as wearing it.
-
Doffing Procedure: Remove PPE in an order that minimizes cross-contamination. A common sequence is: 1. Gloves, 2. Face shield/goggles, 3. Lab coat, 4. Respirator. Always wash hands thoroughly with soap and water after removing all PPE.
-
Disposal: All disposable PPE (gloves, etc.) used while handling this compound should be considered contaminated. Dispose of it in a designated hazardous waste container. Surplus chemicals and absorbed spill material must be disposed of through a licensed professional waste disposal service[1].
By integrating these safety protocols into your daily laboratory workflows, you build a culture of safety that protects not only yourself but your entire team. This commitment to procedural excellence ensures that your valuable research can proceed with confidence and integrity.
References
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination?. MicroCare. [Link]
-
cas:83541-68-8 | this compound. Henan Alfa Chemical Co., Ltd. [Link]
-
Safety Data Sheet: Diisopropyl ether. Carl ROTH. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
